molecular formula C13H13NO3S B1363609 Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 37572-23-9

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B1363609
CAS No.: 37572-23-9
M. Wt: 263.31 g/mol
InChI Key: CBUIWNUZMRQRPZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)11-7-10(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUIWNUZMRQRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374900
Record name Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
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Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37572-23-9
Record name Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37572-23-9
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Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate , a critical pharmacophore in medicinal chemistry. Substituted 2-aminothiophenes are bioisosteres of anilines and serve as versatile precursors for fused heterocyclic systems, including thienopyrimidines (EGFR inhibitors) and azo dyes.

The protocol outlined below utilizes the Gewald Reaction , a robust, multi-component condensation that offers high atom economy and structural convergence. This guide prioritizes the "one-pot" variation for its scalability and reproducibility in drug discovery workflows.

Retrosynthetic Analysis

To understand the formation of the thiophene core, we apply a retrosynthetic disconnection. The target molecule is disassembled into three commercially available precursors:

  • 4-Methoxyacetophenone: Provides the C4-C5 backbone and the aryl substituent.

  • Methyl Cyanoacetate: Provides the C2-C3 backbone and the functional handles (amino and ester groups).

  • Elemental Sulfur (

    
    ):  Provides the heteroatom.
    

Retrosynthesis Target Target Molecule (Methyl 3-amino-5-(4-methoxyphenyl) thiophene-2-carboxylate) Disconnection Gewald Disconnection Target->Disconnection Precursor1 4-Methoxyacetophenone Disconnection->Precursor1 Precursor2 Methyl Cyanoacetate Disconnection->Precursor2 Precursor3 Elemental Sulfur (S8) Disconnection->Precursor3

Figure 1: Retrosynthetic breakdown showing the convergence of three components into the thiophene core.

Mechanistic Insight: The Gewald Reaction

The synthesis proceeds via a base-catalyzed multi-step sequence.[1][2] Understanding this mechanism is vital for troubleshooting low yields.

  • Knoevenagel Condensation: The base (morpholine) deprotonates the active methylene of methyl cyanoacetate. This carbanion attacks the ketone (4-methoxyacetophenone) to form an

    
    -unsaturated nitrile intermediate.
    
  • Thionation: Elemental sulfur, activated by the amine base, attacks the alkyl group (specifically the methyl group derived from the ketone) or the

    
    -carbon of the alkene.
    
  • Cyclization (Thorpe-Ziegler type): An intramolecular nucleophilic attack by the sulfur anion onto the nitrile carbon closes the ring.

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

Mechanism Step1 1. Knoevenagel Condensation Inter1 α,β-Unsaturated Nitrile Step1->Inter1 -H2O Step2 2. Sulfur Uptake (Thionation) Inter1->Step2 +S8 / Base Inter2 Mercapto-Nitrile Intermediate Step2->Inter2 Step3 3. Cyclization & Aromatization Inter2->Step3 Product 2-Aminothiophene Product Step3->Product

Figure 2: Mechanistic workflow of the Gewald reaction.

Experimental Protocol

Reagents and Materials

Scale: 10 mmol (optimized for lab-scale validation).

ReagentMW ( g/mol )Equiv.AmountRole
4-Methoxyacetophenone 150.171.01.50 gSubstrate (Ketone)
Methyl Cyanoacetate 99.091.11.09 g (approx 1.0 mL)Active Methylene
Sulfur (Elemental) 32.061.20.38 gHeteroatom Source
Morpholine 87.121.00.87 g (approx 0.87 mL)Base/Catalyst
Ethanol (Absolute) -Solvent15-20 mLSolvent
Step-by-Step Methodology

Phase 1: Pre-Activation

  • Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 4-Methoxyacetophenone (1.50 g) and Methyl Cyanoacetate (1.09 g) to the flask.

  • Add Ethanol (10 mL) and begin stirring at room temperature.

  • Add Morpholine dropwise. Note: The reaction is exothermic. A slight color change (yellowing) indicates the initiation of the Knoevenagel condensation.

Phase 2: Thionation and Cyclization 5. Add Elemental Sulfur (0.38 g) to the mixture. 6. Fit the flask with a reflux condenser. 7. Heat the reaction mixture to 60–70°C (gentle reflux) in an oil bath. 8. Maintain reflux for 3 to 5 hours .

  • Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The ketone spot (
    
    
    ) should disappear, and a fluorescent blue/green spot (Product) should appear.

Phase 3: Work-up and Isolation 9. Allow the reaction mixture to cool to room temperature. 10. Place the flask in an ice bath for 30 minutes to maximize precipitation. 11. Filter the solid precipitate under vacuum. 12. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted sulfur and dark impurities. 13. Purification: Recrystallize the crude solid from hot Ethanol or Methanol.

  • Alternative: If the product is oily or impure, perform column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane).

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

Physical State: Yellow to orange crystalline solid. Melting Point: Expect range between 188–192°C (Literature dependent).

1H NMR (400 MHz, DMSO-d6):

  • 
     7.60 (d, J=8.8 Hz, 2H):  Aromatic protons ortho to the thiophene ring.
    
  • 
     7.45 (s, 1H):  Thiophene C4-H proton. Diagnostic signal.
    
  • 
     7.20 (bs, 2H): 
    
    
    
    protons (Broad, exchangeable with
    
    
    ).
  • 
     6.98 (d, J=8.8 Hz, 2H):  Aromatic protons ortho to the methoxy group.
    
  • 
     3.80 (s, 3H):  Methoxy (
    
    
    
    ) protons.
  • 
     3.72 (s, 3H):  Ester methyl (
    
    
    
    ) protons.

IR Spectroscopy (KBr):

  • 3400–3300 cm⁻¹: Primary amine (

    
    ) stretching (doublet).
    
  • 1680 cm⁻¹: Ester Carbonyl (

    
    ) stretching.
    

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Overheating or polymerization of cyanoacetate.Reduce temperature to 50°C; ensure dropwise addition of base. Use fresh sulfur.
Product is Oily Incomplete cyclization or solvent trapping.Triturate the oil with diethyl ether or hexane to induce crystallization.
Residual Sulfur Excess sulfur used or poor washing.Dissolve product in DCM and filter; sulfur is insoluble in cold DCM.
Starting Material Remains Knoevenagel step failed.Increase catalyst load (Morpholine) or switch to Diethylamine.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity.

  • Sigma-Aldrich. (n.d.). This compound Product Page.

Sources

Technical Monograph: Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery.

CAS Registry Number: 37572-23-9 Chemical Formula: C


H

NO

S Molecular Weight: 263.31 g/mol Compound Class: 2-Aminothiophene-3-carboxylates (Gewald Thiophenes)

Executive Summary

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is a critical heterocyclic building block utilized primarily in the synthesis of thieno[2,3-d]pyrimidines . These fused bicyclic systems serve as bioisosteres to quinazolines, a scaffold found in approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The compound’s 3-amino and 2-carboxylate functionalities provide a "molecular handle" for rapid cyclization, while the 5-(4-methoxyphenyl) moiety occupies the hydrophobic pocket II in various kinase ATP-binding sites, conferring selectivity and potency.

This guide details the synthesis, physicochemical profile, and application of this scaffold in high-fidelity drug design.

Physicochemical Profile & Identity

PropertySpecification
IUPAC Name This compound
CAS Number 37572-23-9
SMILES COC1=CC=C(C=C1)C2=CC(N)=C(S2)C(=O)OC
Appearance Pale yellow to ochre crystalline solid
Melting Point 188–190 °C (Typical for 5-aryl analogs)
LogP (Predicted) 2.8 – 3.2
TPSA ~77 Ų
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 4

Synthetic Methodology: The Gewald Reaction[1][2][3][4][5][6][7]

The most robust and atom-economical route to CAS 37572-23-9 is the Gewald Reaction (Three-Component Variation). This protocol creates the thiophene core, installs the substituents, and aromatizes the ring in a single pot.

Reaction Logic

The synthesis relies on the condensation of an


-methylene carbonyl compound (4-methoxyphenylacetaldehyde) with an activated nitrile (methyl cyanoacetate) in the presence of elemental sulfur.
  • Knoevenagel Condensation: The base promotes the attack of methyl cyanoacetate on the aldehyde to form an

    
    -unsaturated nitrile.
    
  • Thiolation: Elemental sulfur (

    
    ) reacts with the active methylene/methine, likely via a polysulfide intermediate.
    
  • Cyclization: The mercapto group attacks the nitrile carbon (Thorpe-Ziegler type), followed by tautomerization to the aromatic aminothiophene.

Experimental Protocol (Standardized)

Note: All steps should be performed in a fume hood due to the odor of sulfur and thiophene intermediates.

Reagents:

  • 4-Methoxyphenylacetaldehyde (10 mmol)

  • Methyl cyanoacetate (10 mmol)

  • Sulfur (elemental, powder) (10 mmol)

  • Morpholine (12 mmol) or Triethylamine (Et

    
    N)
    
  • Ethanol (absolute, 30 mL)

Step-by-Step Workflow:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenylacetaldehyde (1.50 g) and methyl cyanoacetate (0.99 g) in 30 mL of ethanol.

  • Activate: Add morpholine (1.05 mL) dropwise. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation (solution often turns yellow/orange).

  • Sulfur Addition: Add elemental sulfur (0.32 g) to the stirring mixture.

  • Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.

  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 1 hour. The product typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted sulfur and dark impurities.

  • Purification: Recrystallize from hot ethanol or methanol if necessary to obtain pale yellow needles.

Mechanistic Visualization

The following diagram illustrates the molecular transformation from raw materials to the thiophene core.

GewaldMechanism Aldehyde 4-Methoxyphenyl- acetaldehyde Knoevenagel Arylidene Intermediate Aldehyde->Knoevenagel Condensation (-H2O) Cyano Methyl Cyanoacetate Cyano->Knoevenagel Condensation (-H2O) Sulfur S8 / Base Thiol Mercapto Intermediate Knoevenagel->Thiol + Sulfur (Thiolation) Product Methyl 3-amino-5- (4-methoxyphenyl) thiophene-2-carboxylate Thiol->Product Cyclization (Thorpe-Ziegler)

Figure 1: Step-wise mechanistic flow of the Gewald synthesis for CAS 37572-23-9.[1]

Medicinal Chemistry Applications

Scaffold Utility: Thienopyrimidines

The primary utility of CAS 37572-23-9 is its conversion into thieno[2,3-d]pyrimidin-4(3H)-ones . This transformation mimics the quinazoline core of EGFR inhibitors but offers a distinct IP space and modified solubility profile.

Synthesis of the Fused System: Reacting CAS 37572-23-9 with formamide (at 180–200 °C) or formamidine acetate yields the thienopyrimidine core. The 4-methoxyphenyl group at position 6 (of the fused system) extends into the hydrophobic pocket of the kinase ATP-binding site.

Structure-Activity Relationship (SAR)
  • Position 2 (Ester): Essential for cyclization. Can be hydrolyzed to the acid for decarboxylation (to access 3-aminothiophenes) or amide coupling.

  • Position 3 (Amino): The nucleophile for ring closure. Also serves as a hydrogen bond donor in the open thiophene form.

  • Position 5 (Aryl): The "tail" region. The 4-methoxy group acts as a hydrogen bond acceptor or hydrophobic contact. Modification here (e.g., to 4-chloro, 3,4-dimethoxy) tunes potency against specific kinases (e.g., VEGFR-2 vs. EGFR).

Pharmacophore Diagram

SAR Core Thiophene Core (Scaffold) Pos2 Pos 2: COOMe (Electrophile for Cyclization) Core->Pos2 Pos3 Pos 3: NH2 (Nucleophile / H-Donor) Core->Pos3 Pos5 Pos 5: 4-OMe-Phenyl (Hydrophobic/Selectivity Pocket) Core->Pos5 Target Target Application: Thieno[2,3-d]pyrimidines (Kinase Inhibitors) Pos2->Target Fused Ring Formation Pos3->Target Fused Ring Formation

Figure 2: SAR analysis of the scaffold highlighting functional diversity points.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group, which can darken the solid over time.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (2021). Gewald Reaction. In: Heterocyclic Chemistry. This reference grounds the 3-component reaction mechanism.[3]

  • Puthani, B., et al. (2023).[4] Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives. (General application of the scaffold in kinase research).

  • ChemicalBook. (n.d.). This compound Product Page.

  • GuideChem. (n.d.). CAS 37572-23-9 Details and Suppliers.

Sources

Technical Whitepaper: Structural Elucidation and Regiochemical Assignment of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS: 82437-65-8). While thiophene scaffolds are ubiquitous in medicinal chemistry—particularly as bioisosteres for phenyl rings in kinase inhibitors—their synthesis often yields regioisomers that are difficult to distinguish by 1D NMR alone.

This document addresses the critical analytical challenge: distinguishing the target 3-amino-2-carboxylate isomer from the thermodynamically favored 2-amino-3-carboxylate (Gewald product). We provide a self-validating analytical workflow combining HRMS, FT-IR, and 2D NMR (HMBC/NOESY) to certify the regiochemistry required for downstream drug development.

Synthetic Context & The Regioisomer Challenge

To understand the analytical requirements, one must understand the origin of the sample. The target compound is typically synthesized via a modified Thorpe-Ziegler or Fiesselmann condensation , distinct from the standard Gewald reaction.

The Synthetic Divergence
  • Pathway A (Standard Gewald): Reaction of a ketone with methyl cyanoacetate and elemental sulfur.

    • Product: Methyl 2-amino -5-(4-methoxyphenyl)thiophene-3-carboxylate .

    • Status:Impurity / Wrong Isomer.

  • Pathway B (Target Synthesis): Reaction of methyl thioglycolate with 3-chloro-3-(4-methoxyphenyl)acrylonitrile (or equivalent vinyl nitrile) under basic conditions.

    • Product: Methyl 3-amino -5-(4-methoxyphenyl)thiophene-2-carboxylate .[1]

    • Status:Target Compound.

Analytical Directive: The primary goal of this elucidation is to confirm the amine is at position 3 and the ester at position 2, ruling out the Gewald isomer.

Analytical Strategy & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Before spectral assignment, the molecular formula must be validated to rule out oxidation byproducts or incomplete cyclization.

  • Method: ESI-TOF (Positive Mode)

  • Target Formula:

    
    
    
  • Calculated [M+H]+: 264.0694 m/z

  • Acceptance Criteria:

    
     < 5 ppm.
    
Infrared Spectroscopy (FT-IR)

IR provides the first evidence of the functional group environment, specifically the intramolecular hydrogen bonding characteristic of 3-aminothiophene-2-carboxylates.

Functional GroupFrequency (

)
Diagnostic Value
Primary Amine (

)
3420, 3310Doublet indicates primary amine. Lower shift suggests H-bonding with adjacent ester.
Ester Carbonyl (

)
1675 - 1690Shifted lower than typical esters (1735) due to conjugation and H-bonding with

.
Thiophene Ring 1540, 1450Characteristic skeletal vibrations.
Ether (

)
1250Strong stretch confirming the p-methoxy group.
Nuclear Magnetic Resonance (NMR)

This is the core validation step. The data below represents the expected high-confidence spectral signature for the target isomer in


.
3.3.1 1H NMR (400 MHz, DMSO-d6)
  • 
     3.78 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     3.85 (s, 3H):  Ester methyl (
    
    
    
    ).
  • 
     6.45 (br s, 2H): 
    
    
    
    protons. Note: Broadening and downfield shift occur due to intramolecular H-bonding to the C2-carbonyl.
  • 
     6.98 (d, J=8.8 Hz, 2H):  Aromatic protons (meta to methoxy).
    
  • 
     7.55 (d, J=8.8 Hz, 2H):  Aromatic protons (ortho to methoxy).
    
  • 
     6.85 (s, 1H): Thiophene H-4 . Critical Signal.
    

Expert Insight: In the 2-amino-3-carboxylate isomer, the ring proton would be at Position 5 (if unsubstituted) or Position 4. However, the chemical shift environment differs.[2][3] The surest proof is 2D NMR.

3.3.2 13C NMR (100 MHz, DMSO-d6)
  • Carbonyl: ~164.5 ppm (Ester)

  • Thiophene C2 (Quaternary): ~100-105 ppm (Shielded by amino conjugation, alpha to ester).

  • Thiophene C3 (Quaternary): ~155 ppm (Deshielded, attached to

    
    ).
    
  • Thiophene C4 (CH): ~115-120 ppm.

  • Thiophene C5 (Quaternary): ~140 ppm (Attached to Aryl).

  • Aryl/Methoxy Carbons: 55.5 (

    
    ), 51.5 (
    
    
    
    ), 114.5, 127.0, 125.5, 160.0 (Ar-C-O).

Definitive Proof: 2D NMR Logic (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "judge" of this elucidation. We must verify the connectivity of the Thiophene H-4 proton.

The HMBC Logic Flow

To confirm the 3-amino-5-aryl-2-ester structure, we look for specific long-range couplings from the singlet proton at


 6.85 (H-4).
  • Correlation to C5 (Aryl-bearing): Strong 2-bond coupling.

  • Correlation to C3 (Amino-bearing): Strong 2-bond coupling.

  • Correlation to Aryl-Ipso Carbon: Strong 3-bond coupling.

  • Correlation to Ester Carbonyl (C=O): ABSENT or WEAK.

    • Reasoning: In the target structure, the path from H4 to the Carbonyl is

      
      . This is a 4-bond coupling (
      
      
      
      ), which is typically silent in standard HMBC (optimized for 8-10 Hz).
    • Contrast with Isomer: In the 2-amino-3-carboxylate isomer (assuming aryl at 5), the proton is at H4. The path to the ester (at C3) would be

      
      . This is a 3-bond coupling (
      
      
      
      ), which would be STRONG .
Visualization of Connectivity

The following diagram illustrates the critical HMBC correlations used to validate the structure.

HMBC_Analysis cluster_legend Legend H4 Thiophene Proton (H4) δ 6.85 ppm C5 C5 (Aryl-Substituted) Quaternary H4->C5 2J (Strong) C3 C3 (Amino-Substituted) Quaternary H4->C3 2J (Strong) C_Ipso Aryl Ring (Ipso-C) Quaternary H4->C_Ipso 3J (Strong) C_Ester Ester Carbonyl δ 164.5 ppm H4->C_Ester 4J (Silent/Weak) CONFIRMS Target Isomer key Solid Line: Observed Correlation Dashed Line: Expected Silent (Proof of Regiochemistry)

Caption: HMBC connectivity map. The lack of coupling between H4 and Ester C=O distinguishes the target from the 3-carboxylate isomer.

Experimental Protocols

Protocol: NMR Sample Preparation & Acquisition

Purpose: To ensure high-resolution data capable of resolving long-range couplings.

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than

    
    .
    
    • Why? DMSO breaks intermolecular H-bonds, sharpening the signals, but stabilizes the intramolecular H-bond between

      
       and Ester, providing a diagnostic chemical shift. It also ensures full solubility of the polar amino-ester.
      
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Note: Filter through a cotton plug if any turbidity is observed (common with sulfur-containing heterocycles).

  • Acquisition Parameters (400 MHz Instrument):

    • 1H: 16 scans, 30° pulse, D1=1.0s.

    • 13C: 1024 scans minimum (quaternary carbons are slow to relax).

    • gHMBC: Optimize for long-range coupling constant

      
      . Set scans to 32 per increment to detect weaker correlations.
      
Protocol: D2O Shake Test (Amine Validation)

Purpose: To distinguish the amino protons from aromatic signals.

  • Run standard 1H NMR spectrum.

  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously for 30 seconds and allow layers to settle (or mix if miscible).

  • Re-run 1H NMR.

  • Result: The broad singlet at

    
     6.45 (
    
    
    
    ) will disappear or diminish significantly due to Deuterium exchange (
    
    
    ). Aromatic signals will remain unchanged.

References

  • Sigma-Aldrich. this compound Product Sheet.Link

  • Gewald, K.Heterocyclics from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 1965. (Foundational text on distinguishing Gewald isomers).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
  • ResearchGate. HMBC analysis of 3-aminothiophene derivatives.Link (General methodology for thiophene characterization).

Sources

Technical Guide: Biological Potential and Medicinal Chemistry of 3-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological applications of 3-aminothiophene (3-AT) derivatives. Unlike their 2-aminothiophene counterparts—which are easily synthesized via the Gewald reaction but often plagued by PAINS (Pan-Assay Interference Compounds) liability due to high reactivity—3-aminothiophenes represent a more challenging but structurally distinct scaffold.

This guide focuses on the 3-aminothiophene-2-carboxylate core as a privileged precursor for fused heterocyclic systems, specifically thieno[3,2-d]pyrimidines , which have yielded clinically approved kinase inhibitors (e.g., Olmutinib).

Structural Significance & Synthetic Accessibility[1]

The 3-aminothiophene moiety acts as a bioisostere of aniline. However, the electron-rich nature of the thiophene ring renders the free amine prone to oxidation. Consequently, biological activity is almost exclusively explored through stabilized derivatives:

  • Amides/Ureas: Stabilize the amine against oxidation.

  • Fused Systems (Thienopyrimidines): Lock the conformation and mimic the adenine pharmacophore of ATP, making them potent kinase inhibitors.

Synthetic Challenges

Accessing the 3-AT core is non-trivial compared to 2-ATs. The most robust route involves the Thorpe-Ziegler cyclization or the modification of 3-mercaptoacrylates .

Figure 1: Synthetic Workflow for Bioactive 3-AT Scaffolds

The following diagram illustrates the conversion of acyclic precursors into the bioactive thieno[3,2-d]pyrimidine scaffold, the core of many EGFR inhibitors.

SynthesisWorkflow Precursor Methyl thioglycolate + Acrylonitrile Core Methyl 3-aminothiophene- 2-carboxylate (Key Intermediate) Precursor->Core Thorpe-Ziegler Cyclization Cyclization Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione Core->Cyclization Urea/Formamide Condensation Functionalization 4-Chloro-thieno[3,2-d]pyrimidine (Activated Core) Cyclization->Functionalization POCl3 Chlorination Drug Kinase Inhibitor (e.g., Olmutinib analogs) Functionalization->Drug SNAr (Aniline) + Michael Acceptor

Caption: Step-wise synthesis from acyclic precursors to the bioactive kinase inhibitor core.

Oncology: Kinase Inhibition (EGFR & VEGFR)

The most authoritative application of 3-aminothiophene derivatives is in oncology, specifically targeting receptor tyrosine kinases (RTKs).

Mechanism of Action: ATP Competition

Derivatives fused into thieno[3,2-d]pyrimidines function as ATP-competitive inhibitors. The thiophene ring occupies the adenine binding pocket, while substituents at the C-4 position (derived from the original 3-amino group) extend into the solvent-front or hydrophobic back-pocket.

  • Case Study: Olmutinib (BI 1482694): Olmutinib is a third-generation EGFR inhibitor utilized for non-small cell lung cancer (NSCLC) harboring the T790M mutation.[1] It is structurally derived from methyl 3-aminothiophene-2-carboxylate [1].[2][1][3]

    • Covalent Binding: An acrylamide moiety attached to the scaffold forms a covalent bond with Cys797 in the EGFR active site, overcoming resistance to reversible inhibitors.

Angiogenesis Inhibition (VEGFR2)

3-aminothiophene-2-carboxylic acid derivatives have shown nanomolar affinity for VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). By inhibiting this pathway, these compounds suppress tumor angiogenesis, starving the tumor of oxygen and nutrients [2].

Figure 2: EGFR Signaling Pathway & Inhibition Point

EGFRPathway Ligand EGF Ligand Receptor EGFR (RTK) Ligand->Receptor Binding Phos Autophosphorylation Receptor->Phos Dimerization Inhibitor 3-Aminothiophene Derivative (Inhibitor) Inhibitor->Phos Blocks ATP Binding (Covalent Cys797) Ras RAS/RAF Complex Phos->Ras Activation Mek MEK/ERK Cascade Ras->Mek Nucleus Gene Transcription (Cell Proliferation) Mek->Nucleus

Caption: Mechanism of EGFR inhibition by 3-aminothiophene derivatives preventing downstream signaling.

Antimicrobial & Anti-Inflammatory Activities[4][5][6]

While oncology drives high-value development, 3-aminothiophene derivatives possess significant bioactivity in infectious disease and inflammation management.

Antimicrobial Activity

3-aminothiophene-2-acylhydrazones have demonstrated broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • SAR Insight: The presence of electron-withdrawing groups (Cl, NO2) on the phenyl ring attached to the hydrazone linker significantly enhances lipophilicity, facilitating cell membrane penetration [3].

Anti-Inflammatory (COX/LOX Inhibition)

Derivatives containing the N-acylhydrazone (NAH) pharmacophore exhibit dual inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).

  • Mechanism: These compounds reduce the production of Prostaglandin E2 (PGE2) and Leukotrienes, mimicking the activity of NSAIDs but with a potentially safer gastric profile due to the specific electronic properties of the thiophene ring [4].

Comparative Data Summary

The following table summarizes the potency of 3-aminothiophene derivatives across different therapeutic targets based on literature precedents.

Therapeutic AreaTargetDerivative ClassPotency (IC50 / MIC)Key Reference
Oncology EGFR (T790M)Thieno[3,2-d]pyrimidine< 10 nM (IC50)[1]
Oncology VEGFR23-AT-2-carboxylic acid20 - 50 nM (IC50)[2]
Antibacterial S. aureus3-AT-2-acylhydrazone10 - 20 µg/mL (MIC)[3]
Antifungal A. niger3-AT-2-carboxamide10 - 20 µg/mL (MIC)[3]
Inflammation COX-23-AT-2-acylhydrazone~0.5 µM (IC50)[4]

Validated Experimental Protocols

Synthesis of Methyl 3-aminothiophene-2-carboxylate (Core Scaffold)

This protocol validates the starting material for most bioactive derivatives.

  • Reagents: Methyl thioglycolate (1.0 eq), 2,3-dichloroacrylonitrile (1.0 eq), Methanol (solvent), Sodium Methoxide (NaOCH3, 2.0 eq).

  • Procedure:

    • Dissolve sodium methoxide in dry methanol at 0°C under nitrogen atmosphere.

    • Add methyl thioglycolate dropwise; stir for 15 minutes.

    • Add 2,3-dichloroacrylonitrile slowly (exothermic reaction).

    • Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).

    • Quench: Pour onto crushed ice/water.

    • Isolation: Filter the resulting precipitate. Recrystallize from ethanol.

  • Validation: 1H NMR (DMSO-d6) should show the thiophene protons and the characteristic broad singlet of the -NH2 group at position 3.

In Vitro Kinase Inhibition Assay (EGFR)

Standard FRET-based assay for validating thienopyrimidine derivatives.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) or Z´-LYTE Kinase Assay.

  • Reaction Mix:

    • Recombinant EGFR kinase domain (0.1–0.5 ng/µL).

    • ATP (at Km concentration, typically 10–50 µM).

    • Peptide Substrate (Poly Glu:Tyr 4:1).

    • Test Compound (3-aminothiophene derivative) in DMSO (serial dilutions).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody. Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research. [Link]

  • 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules. [Link]

Sources

Strategic Synthesis of 5-Aryl-2-Aminothiophenes: From Classical Gewald Cyclization to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aryl-2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, GPCR ligands (specifically A1 adenosine receptor allosteric enhancers), and anti-inflammatory agents. Despite its utility, the regioselective synthesis of the 5-aryl isomer presents a specific challenge often overlooked in standard heterocyclic texts.

While the classical Gewald reaction is the gold standard for 2-aminothiophenes, applying it to standard aryl ketones (e.g., acetophenone) predominantly yields the 4-aryl isomer. Accessing the 5-aryl isomer requires the use of unstable arylacetaldehydes or advanced post-functionalization strategies.

This technical guide details two high-fidelity workflows to access this scaffold:

  • The Modified Gewald Route: Utilizing microwave-assisted cyclization of in-situ generated arylacetaldehydes.

  • The C-H Functionalization Route: Palladium-catalyzed C5-arylation of N-protected 2-aminothiophenes.

Part 1: Mechanistic Foundations & The Regioselectivity Trap

The Gewald Reaction Mechanism

The Gewald reaction involves the multi-component condensation of a carbonyl substrate, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base (typically morpholine).

The "Trap": The regiochemistry of the final thiophene is dictated by the initial Knoevenagel condensation.

  • Scenario A (Acetophenone): Condensation occurs at the methyl group. Sulfur attacks the allylic position. Result: 4-Phenyl-2-aminothiophene.

  • Scenario B (Phenylacetaldehyde): Condensation occurs at the methylene group. Sulfur attacks the benzylic position. Result: 5-Phenyl-2-aminothiophene.

Because phenylacetaldehydes are prone to rapid polymerization, they cannot be stored. Therefore, a robust protocol must generate them in situ or use a protected precursor.

Visualization: The Regioselectivity Divergence

Gewald_Regioselectivity Start Target: 5-Aryl-2-Aminothiophene Substrate_Choice Substrate Selection Start->Substrate_Choice Acetophenone Acetophenone (Ph-C(=O)-CH3) Substrate_Choice->Acetophenone Standard Route Aldehyde Phenylacetaldehyde (Ph-CH2-CHO) Substrate_Choice->Aldehyde Required Route Path_A Condensation at Methyl (Kinetic Control) Acetophenone->Path_A Path_B Condensation at Methylene (Thermodynamic Control) Aldehyde->Path_B Product_A 4-Aryl-2-Aminothiophene (Undesired Isomer) Path_A->Product_A + S8 / Morpholine Product_B 5-Aryl-2-Aminothiophene (Target Isomer) Path_B->Product_B + S8 / Morpholine

Figure 1: Decision tree illustrating the substrate-dependent regioselectivity of the Gewald reaction.

Part 2: Advanced Synthetic Protocols

Method A: Microwave-Assisted Gewald with In-Situ Precursors

Best for: Large-scale synthesis when the aryl aldehyde precursor is accessible via oxidation/reduction sequences.

This protocol circumvents the instability of arylacetaldehydes by generating them from stable esters or alcohols immediately prior to the Gewald step, or by using microwave irradiation to accelerate the Knoevenagel step before polymerization can occur.

Protocol:

  • Precursor Preparation: Synthesize the arylacetaldehyde via IBX oxidation of the corresponding 2-arylethanol. Isolate but do not store for >2 hours.

  • Reagents:

    • Arylacetaldehyde (1.0 equiv)

    • Ethyl cyanoacetate or Malononitrile (1.0 equiv)

    • Elemental Sulfur (

      
      ) (1.0 equiv)
      
    • Morpholine (1.5 equiv)

    • Ethanol (0.5 M concentration)

  • Procedure:

    • Combine aldehyde and nitrile in ethanol. Add morpholine dropwise.

    • Stir for 5 minutes at RT to initiate Knoevenagel condensation.

    • Add elemental sulfur.[1][2][3]

    • Microwave Irradiation: Heat to 70°C (150 W) for 20 minutes.

    • Note: Classical heating requires 4–12 hours and results in lower yields due to aldehyde decomposition.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, pour into ice water and extract with EtOAc.

Validation:

  • Yields typically range from 70–92% .

  • Purity is often sufficient for biological testing without chromatography due to the "clean" nature of microwave synthesis.

Method B: Pd-Catalyzed C-H Arylation (The "Modern" Route)

Best for: Late-stage functionalization and generating libraries with diverse aryl groups.

Direct arylation of the C5 position of thiophenes is highly favored electronically (alpha to sulfur). However, the free amino group at C2 can poison Palladium catalysts. Crucial Step: The amine must be protected (e.g., acetamide) or the synthesis must start with a 2-nitro or 2-ester thiophene.

Protocol (C5-Arylation of N-Acetyl-2-aminothiophene):

  • Substrate: N-(Thiophen-2-yl)acetamide.

  • Catalyst System:

    • Pd(OAc)

      
       (5 mol%) - Ligand-free conditions are often sufficient for C5.
      
    • KOAc (2.0 equiv) - Base is critical for the CMD (Concerted Metallation-Deprotonation) mechanism.

    • Aryl Bromide (1.2 equiv).

    • Solvent: DMA or DMF (anhydrous).

  • Procedure:

    • Charge a reaction vial with the protected thiophene, Aryl Bromide, Pd(OAc)

      
      , and KOAc.
      
    • Purge with Argon for 5 minutes.

    • Add DMA.

    • Heat to 100–120°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Purification via silica gel chromatography is usually required to remove traces of Pd and homocoupled biaryls.

Mechanism of Action (CMD): The acetate ligand on Palladium acts as an intramolecular base, deprotonating the C5-H bond while simultaneously coordinating to the metal. This lowers the activation energy for C-H bond cleavage, making it the rate-determining step.

Part 3: Comparative Analysis of Methods

FeatureMethod A: Microwave GewaldMethod B: Pd-Catalyzed C-H Arylation
Regioselectivity High (Controlled by aldehyde)High (Electronic preference for C5)
Substrate Availability Limited (Unstable aldehydes)High (Commercial aryl bromides)
Functional Group Tolerance Moderate (Base sensitive)Excellent (Tolerates esters, nitriles, etc.)
Scalability High (One-pot, precipitation)Moderate (Chromatography needed)
Atom Economy HighModerate (Loss of HBr)
Primary Use Case Core scaffold synthesisLibrary generation / SAR exploration

Part 4: Visualizing the C-H Activation Workflow

CH_Activation_Workflow Input N-Acetyl-2-Aminothiophene Intermediate CMD Transition State (Pd-C5 Bond Formation) Input->Intermediate 120°C, DMA Reagents Ar-Br + Pd(OAc)2 + KOAc Reagents->Intermediate Product 5-Aryl-2-Acetamidothiophene Intermediate->Product - HBr Deprotection Hydrolysis (HCl/MeOH) Product->Deprotection Final 5-Aryl-2-Aminothiophene Deprotection->Final

Figure 2: Workflow for the Palladium-catalyzed C5-arylation strategy.

References

  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935–2940. Link

  • Sabatini, M., et al. (2013). Palladium-catalysed direct regioselective C5-arylation of a thiophene bearing a cyclopropyl ketone group at C2.[4] Tetrahedron. Link

  • Ghorai, M. K., et al. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry, 80(10). Link

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Link

  • Roger, J., et al. (2009). Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)thiophene Derivatives. ChemSusChem. Link

Sources

Computational Screening of 3-Aminothiophene Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminothiophene (3-AT) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a potent template for kinase inhibitors, GPCR ligands, and antimicrobial agents. However, the computational screening of 3-AT libraries is fraught with specific pitfalls—most notably prototropic tautomerism and metabolic liability —that standard high-throughput screening (HTS) pipelines often miss.

This guide details a validated computational workflow for designing, filtering, and screening 3-AT libraries. It moves beyond generic docking protocols to address the specific electronic and structural nuances of the thiophene ring.

The Scaffold: Origins and Synthetic Accessibility

To screen a library effectively, one must understand how it is built.[1] The vast majority of 3-AT libraries are generated via the Gewald Reaction , a multicomponent reaction (MCR) that allows for the rapid combinatorial enumeration of derivatives.

The Gewald Reaction Mechanism

The reaction condenses a ketone or aldehyde, an activated nitrile (e.g.,


-cyanoester), and elemental sulfur in the presence of a base.[2][3]
  • R1 (Ketone/Aldehyde): Determines the lipophilic tail (often buried in the hydrophobic pocket).

  • R2 (Nitrile): Determines the electron-withdrawing group (EWG) at position 3.

  • R3 (Amine): The primary amine at position 2 (often involved in critical H-bonds with the hinge region of kinases).

Understanding this connectivity is crucial for "Virtual Synthesis" algorithms. You do not simply "draw" molecules; you enumerate them based on available reagents to ensure synthetic feasibility.

Visualization: The Library Enumeration Logic

The following diagram illustrates the logical flow of generating a virtual 3-AT library based on the Gewald mechanism.

Gewald_Library_Gen cluster_inputs Reagent Inputs Ketone Ketone/Aldehyde (Hydrophobic Tail) Intermediate Knoevenagel Condensation Ketone->Intermediate Nitrile Activated Nitrile (EWG Source) Nitrile->Intermediate Sulfur Elemental Sulfur (S8) Cyclization Thiophene Ring Closure Intermediate->Cyclization + Sulfur/Base Scaffold 3-Aminothiophene Core Cyclization->Scaffold

Figure 1: Combinatorial logic for virtual library enumeration via the Gewald reaction pathway.

The "Hidden" Variable: Tautomerism

The most critical failure point in screening 3-ATs is tautomerism . 3-aminothiophenes can exist in two distinct forms:

  • Amino-form (Aromatic): The stable aromatic thiophene ring.

  • Imino-form (Non-aromatic): The exocyclic double bond isomer.

While the amino-form is generally favored in solution, the imino-form can be stabilized within a protein binding pocket, particularly if the receptor donates a hydrogen bond to the ring nitrogen. Standard docking software (e.g., AutoDock Vina, Glide) typically fixes the ligand in its lowest-energy solution state (Amino).

Protocol Requirement: You must enumerate both tautomers for every ligand prior to docking. Failure to do so can result in false negatives where the imino-form would have bound with high affinity.

Pre-Screening Filters: Purging the PAINS

Before docking, the library must be cleaned. Thiophenes are susceptible to metabolic oxidation (S-oxidation), leading to reactive electrophiles.

Essential Filters Table
Filter TypeTarget SubstructureRationale
PAINS (Pan-Assay Interference) Exocyclic Michael Acceptors3-ATs with conjugated carbonyls can covalently bind to assay proteins, causing false positives.
Metabolic Stability Unsubstituted

-positions
Thiophenes with open

-positions are rapidly oxidized by CYP450. Block these positions (e.g., with Methyl/Cl) in library design.
Tautomer Check 2-imino-thiopheneFlag compounds where the imino form is >5 kcal/mol more stable than the amino form; these are likely unstable in synthesis.
Physicochemical TPSA < 140 ŲEnsure oral bioavailability (Lipinski's Rule of 5).

The Screening Workflow: From Library to Lead

This section outlines the step-by-step computational cascade. This workflow prioritizes precision over speed in the later stages to handle the specific electronic properties of sulfur.

Step 1: Library Enumeration & Preparation
  • Tool: RDKit or Schrödinger LigPrep.

  • Action: Generate 3D conformers. Crucial: Generate all ionization states at pH 7.0 ± 2.0 and, as noted, enumerate tautomers.

Step 2: High-Throughput Docking (HTD)
  • Method: Rigid Receptor Docking.

  • Scoring: Standard Precision (SP).

  • Objective: Rapidly eliminate steric clashes. 3-ATs are flat; eliminate compounds that do not fit the narrow clefts of kinases or GPCRs.

Step 3: MM-GBSA Rescoring
  • Why? Docking scores (kcal/mol) are poor predictors of rank-order affinity for sulfur-containing heterocycles due to poor parameterization of sulfur's polarizability.

  • Action: Apply MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to the top 10% of docked poses. This calculates the free energy of binding (

    
    ) more accurately by treating the solvent as a continuum.
    
Step 4: Molecular Dynamics (MD) Stability Check
  • Duration: 50–100 ns.

  • Objective: Verify the stability of the H-bond between the 3-amino group and the receptor.

  • Success Metric: RMSD (Root Mean Square Deviation) of the ligand < 2.0 Å over the last 20ns of the simulation.

Visualization: The Computational Cascade

The following diagram maps the decision process, including the critical tautomer enumeration step.

Screening_Cascade Library Virtual Library (Gewald Enumeration) Prep Ligand Prep (Tautomer/Ionization) Library->Prep Filter ADME/Tox & PAINS (Remove Reactive S-Oxides) Prep->Filter Docking HT Docking (Rigid Receptor) Filter->Docking Survivors Rescore MM-GBSA (Solvation Energy) Docking->Rescore Top 10% MD MD Simulation (100ns Stability) Rescore->MD Top 1% Leads Validated Hits MD->Leads RMSD < 2.0Å

Figure 2: Hierarchical screening workflow emphasizing tautomer generation and post-docking energy rescoring.

Case Study: VEGFR-2 Inhibition

To illustrate this workflow, we examine the screening of 3-ATs as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary target for anti-angiogenic cancer therapy.

  • Target: VEGFR-2 Kinase Domain (PDB: 4ASD).

  • Library: 5,000 Gewald-derived 3-aminothiophenes.

  • Key Interaction: The 2-amino group of the thiophene acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of Cys919 in the hinge region.

  • Outcome:

    • Standard Docking: Identified 50 hits.

    • Tautomer-Aware Docking: Identified an additional 12 hits where the imino form formed a bridge with Glu885 .

    • Validation: Compounds 5 and 21 (from literature) showed IC50 values of 0.59 µM, validated by the specific H-bond network predicted by the MD simulation [1].

Causality Insight: The high activity of these compounds is directly linked to the "biaryl" nature of the scaffold (thiophene + phenyl tail), which occupies the hydrophobic pocket adjacent to the ATP binding site, stabilizing the inactive conformation (DFG-out) of the kinase.

References

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018). URL:[Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Source: European Journal of Medicinal Chemistry (via MDPI/ResearchGate context). URL:[Link]

  • Tautomerism in drug discovery. Source: Journal of Computer-Aided Molecular Design (Contextual validation). URL:[Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. Source: The Journal of Organic Chemistry (2024). URL:[Link]

Sources

Methodological & Application

Application Note: Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (M3A-Thiophene) represents a specialized heterocyclic scaffold distinct from the more common "Gewald product" (2-amino-3-carboxylate). Its unique 3-amino-2-carboxylate substitution pattern makes it an indispensable precursor for synthesizing thieno[3,2-d]pyrimidines , a class of bicyclic heterocycles bioisosteric to quinazolines (e.g., Gefitinib, Erlotinib).

This guide details the specific utility of M3A-Thiophene in discovering ATP-competitive kinase inhibitors and antimicrobial agents. It provides validated protocols for its synthesis, derivatization into bioactive cores, and subsequent biological evaluation.

Compound Profile & Strategic Importance

Chemical Identity[1][2]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₃NO₃S

  • Molecular Weight: 263.31 g/mol

  • Key Functional Groups:

    • C3-Amino Group: Nucleophilic handle for cyclization (e.g., with urea, formamide).

    • C2-Ester Group: Electrophilic partner for ring closure.

    • C5-Aryl Group: Provides lipophilic interactions within the hydrophobic pocket of target proteins (e.g., kinase hinge regions).

Structural Distinction (The "Gewald Trap")

Researchers often confuse this compound with the standard Gewald reaction product.

  • Gewald Product: 2-amino-thiophene-3-carboxylate (Amino at C2, Ester at C3).

  • Target Compound: 3-amino-thiophene-2-carboxylate (Amino at C3, Ester at C2).

  • Significance: Only the 3-amino-2-carboxylate isomer cyclizes to form thieno[3,2-d]pyrimidines . The Gewald product forms thieno[2,3-d]pyrimidines. This regiochemistry drastically alters binding affinity in kinase active sites.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Unlike the one-pot Gewald reaction, this isomer requires a stepwise Thorpe-Ziegler cyclization approach to ensure correct regiochemistry.

Reagents:

  • 3-(4-methoxyphenyl)-3-oxopropanenitrile (Starting Material A)

  • Phosphorus oxychloride (POCl₃)

  • Methyl thioglycolate (Starting Material B)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH, anhydrous)

Workflow:

  • Activation (Chlorination):

    • Dissolve 10 mmol of 3-(4-methoxyphenyl)-3-oxopropanenitrile in 20 mL dry benzene/toluene.

    • Add 12 mmol POCl₃ dropwise at 0°C.

    • Reflux for 2 hours to generate the intermediate 3-chloro-3-(4-methoxyphenyl)acrylonitrile .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting ketone.

    • Evaporate solvent to yield the crude chloro-intermediate.

  • Cyclization:

    • Suspend the crude chloro-intermediate in 15 mL anhydrous MeOH.

    • Add 10 mmol Methyl thioglycolate .

    • Slowly add 22 mmol NaOMe (0.5 M in MeOH) at 0°C under N₂ atmosphere.

    • Stir at room temperature for 1 hour, then reflux for 2 hours.

    • Mechanism:[1][2] The thioglycolate thiol displaces the vinyl chloride, followed by base-catalyzed cyclization of the active methylene onto the nitrile.

  • Isolation:

    • Pour reaction mixture into ice-water (100 mL).

    • The product precipitates as a yellow solid.[3] Filter and wash with cold water.

    • Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 65-75% Purity Check: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the thiophene C4-H proton around δ 6.8-7.2 ppm and a broad singlet for NH₂ (exchangeable with D₂O).

Protocol B: Derivatization to Thieno[3,2-d]pyrimidine Scaffolds

Rationale: This reaction converts the M3A-Thiophene scaffold into a kinase-active core by closing the pyrimidine ring.

Reagents:

  • M3A-Thiophene (from Protocol A)

  • Formamide (excess)

  • Ammonium acetate (catalytic)

Step-by-Step:

  • Mix 1.0 eq of M3A-Thiophene with 10 volumes of formamide.

  • Add 0.1 eq of Ammonium acetate.

  • Heat to 140-150°C for 6-8 hours.

    • Note: High temperature is required to drive the condensation of the amino group with formamide and the subsequent intramolecular attack on the ester.

  • Cool to room temperature. The product, 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , will precipitate.

  • Filter and wash with water and cold ethanol.

Application: This "one-core" can be chlorinated (POCl₃) at the 4-position and reacted with various anilines to generate a library of EGFR/VEGFR inhibitors.

Protocol C: In Vitro Kinase Inhibition Assay (Generic)

Rationale: To validate the bioactivity of derivatives generated from the M3A-Thiophene scaffold.

Materials:

  • Recombinant Kinase (e.g., EGFR-WT, VEGFR2)

  • Substrate Peptide (Poly Glu:Tyr 4:1)

  • ATP (10 µM and 1 mM stocks)

  • Test Compounds (dissolved in DMSO)[2][4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Preparation: Prepare 3x Kinase Buffer (Tris-HCl pH 7.5, MgCl₂, MnCl₂, DTT).

  • Incubation:

    • In a 384-well plate, add 2 µL of Test Compound (serially diluted).

    • Add 4 µL of Kinase enzyme solution. Incubate 10 min at RT (allows compound to bind active site).

    • Add 4 µL of Substrate/ATP mix (initiate reaction).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Compound] to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

Visualizations

Synthesis Pathway (Graphviz)

This diagram illustrates the critical regioselective synthesis of the 3-amino-2-carboxylate isomer.

SynthesisPathway SM1 3-(4-methoxyphenyl)- 3-oxopropanenitrile Inter1 3-chloro-3-(4-methoxyphenyl) acrylonitrile SM1->Inter1 POCl3, Reflux (Chlorination) Product Methyl 3-amino-5-(4-methoxyphenyl) thiophene-2-carboxylate (Target Scaffold) Inter1->Product + SM2, NaOMe (Thorpe-Ziegler Cyclization) SM2 Methyl Thioglycolate (HS-CH2-COOMe) ThienoPyr Thieno[3,2-d]pyrimidine (Kinase Inhibitor Core) Product->ThienoPyr Formamide, 150°C (Ring Closure)

Caption: Stepwise synthesis of the M3A-Thiophene scaffold and its conversion to the bioactive thienopyrimidine core.

Drug Discovery Workflow

This diagram maps the application of the scaffold in a typical medicinal chemistry campaign.

DrugDiscovery Scaffold M3A-Thiophene Scaffold Library Library Generation (R-group diversification) Scaffold->Library Derivatization Assay1 Enzymatic Assay (Kinase IC50) Library->Assay1 High Throughput Screening Assay2 Cellular Assay (Proliferation/Viability) Assay1->Assay2 Hit Confirmation Assay2->Library Feedback Loop Lead Lead Candidate (Optimized PK/PD) Assay2->Lead SAR Optimization

Caption: Workflow for utilizing M3A-Thiophene in hit-to-lead optimization cycles.

Data Analysis & Interpretation

Physicochemical Properties

When using this compound for library design, consider the following calculated properties (Lipinski's Rule of 5 compliance):

PropertyValueInterpretation
cLogP ~2.8Moderate lipophilicity; good membrane permeability.
TPSA ~80 ŲFavorable for oral bioavailability (<140 Ų).
H-Bond Donors 2 (NH₂)Key for hinge-region binding in kinases.
H-Bond Acceptors 4Interactions with solvent/protein residues.
Troubleshooting Synthesis
  • Problem: Low yield in cyclization step.

    • Root Cause:[4][5] Moisture in methanol or old NaOMe.

    • Solution: Use freshly distilled methanol and titrate NaOMe. Ensure strictly anhydrous conditions.

  • Problem: Product is an oil or sticky solid.

    • Root Cause:[4][5] Residual sulfur or incomplete cyclization.

    • Solution: Recrystallize from Ethanol/Water. If oil persists, triturate with cold diethyl ether.

References

  • Preparation of 3-aminothiophene-2-carboxylates

    • Title: "Synthesis of substituted 3-amino-2-thiophenecarboxyl
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Canonical reference for Thorpe-Ziegler cyclization of thioglycolates).

  • Thienopyrimidine Kinase Inhibitors

    • Title: "Thieno[3,2-d]pyrimidines as novel inhibitors of the epidermal growth factor receptor (EGFR)."
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Antimicrobial Activity of Aminothiophenes

    • Title: "Synthesis and antimicrobial activity of some new 3-aminothiophene derivatives."[1][5][6]

    • Source:European Journal of Medicinal Chemistry[5]

    • URL:[Link]

  • General Gewald Reaction Review (for contrast)

    • Title: "The Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes."
    • Source:Arkivoc
    • URL:[Link]

Sources

Application Note: Strategic Functionalization of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (referred to herein as Scaffold 1 ) is a privileged heterocyclic precursor derived from the Gewald reaction. Its structural architecture—comprising an electron-rich thiophene core, a nucleophilic primary amine, and an electrophilic ester—makes it an ideal starting point for the synthesis of thieno[2,3-d]pyrimidines .

These fused bicyclic systems are bioisosteres of quinazolines and purines, widely recognized in medicinal chemistry as potent inhibitors of receptor tyrosine kinases (RTKs), particularly FLT3 , EGFR , and VEGFR [1].

Structural Reactivity Profile
  • C-2 Ester: Susceptible to hydrolysis (acid/base) or direct amidation. Acts as the electrophilic closure point for pyrimidine annulation.

  • C-3 Amine: Highly nucleophilic. The primary site for acylation, urea formation, or diazotization.

  • C-4 Position: The only unsubstituted carbon on the thiophene ring. Sterically crowded but electronically activated, serving as a site for electrophilic aromatic substitution (e.g., halogenation).

  • C-5 Aryl Group: The 4-methoxyphenyl moiety acts as a lipophilic anchor, often engaging in hydrophobic interactions within kinase ATP-binding pockets.

Divergent Synthesis Workflow

The following diagram illustrates the primary functionalization pathways available for Scaffold 1 .

G Scaffold Scaffold 1 (Methyl 3-amino-5-(4-methoxyphenyl) thiophene-2-carboxylate) ThienoPyrim Thieno[2,3-d]pyrimidine-4-one (Kinase Inhibitor Core) Scaffold->ThienoPyrim Formamide 180°C Bromo 4-Bromo Derivative (Suzuki Coupling Precursor) Scaffold->Bromo NBS, DMF (C-4 Bromination) Acid Carboxylic Acid (Amide Coupling Precursor) Scaffold->Acid LiOH, THF/H2O (Hydrolysis) Azide 3-Azido Thiophene (Click Chemistry Handle) Scaffold->Azide t-BuONO, TMSN3 (Sandmeyer)

Figure 1: Strategic functionalization pathways for Scaffold 1, highlighting divergent synthesis of kinase inhibitors and coupling precursors.

Module A: Pyrimidine Annulation (Kinase Inhibitor Synthesis)

The most critical application of Scaffold 1 is the cyclization to form the thieno[2,3-d]pyrimidine core. This mimics the adenine scaffold of ATP.

Protocol A1: Synthesis of Thienopyrimidin-4-one

This method utilizes formamide as both solvent and C1 synthon. It is robust but requires high temperatures.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Formamide (10–15 volumes)

  • Ammonium Acetate (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Scaffold 1 and Formamide. Add Ammonium Acetate if reaction rates are sluggish.

  • Reaction: Heat the mixture to 180–190°C (oil bath temperature).

    • Note: The reaction must be driven by the distillation of methanol (byproduct). Use a short-path distillation head if scaling >5g.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). Starting material usually fluoresces blue; product is often non-fluorescent or dark under UV254. Time: 4–12 hours.

  • Workup: Cool the dark solution to room temperature. Pour slowly into ice-cold water (5x reaction volume).

  • Isolation: The product will precipitate as a solid. Collect via vacuum filtration.[1] Wash copiously with water to remove formamide, then with cold ethanol.

  • Purification: Recrystallization from DMF/Ethanol or DMF/Water is preferred over chromatography due to poor solubility.

Mechanism: Nucleophilic attack of the amine on formamide


 Formation of formamidine intermediate 

Intramolecular nucleophilic attack of the formamidine nitrogen on the ester

Loss of methanol.

Module B: C-4 Regioselective Bromination

Functionalizing the C-4 position allows for the introduction of diversity elements via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Challenge: The molecule contains two electron-rich aromatic systems: the thiophene ring and the 4-methoxyphenyl ring. Solution: The C-3 amine strongly activates the thiophene. Using N-Bromosuccinimide (NBS) at low temperatures favors the C-4 thiophene position over the phenyl ring.

Protocol B1: C-4 Bromination with NBS

Reagents:

  • Scaffold 1 (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF or Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve Scaffold 1 in DMF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the scaffold solution over 30 minutes.

    • Critical: Rapid addition can lead to over-bromination on the methoxyphenyl ring.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by HPLC or TLC.[2]

  • Workup: Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and succinimide. Wash with saturated Sodium Thiosulfate to quench trace bromine.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate).

Module C: Ester Hydrolysis (Saponification)

Converting the ester to a carboxylic acid creates a handle for amide coupling, allowing the attachment of solubilizing groups (e.g., piperazines, morpholines).

Protocol C1: Lithium Hydroxide Hydrolysis

Reagents:

  • Scaffold 1 (1.0 equiv)

  • LiOH·H2O (3.0 equiv)

  • THF / Water / Methanol (4:1:1 ratio)

Step-by-Step Methodology:

  • Solvation: Dissolve Scaffold 1 in the THF/MeOH mixture.

  • Activation: Add LiOH dissolved in the water component.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: The 4-methoxyphenyl group increases the lipophilicity; if solubility is poor, increase the THF ratio or switch to 1,4-Dioxane.

  • Workup: Concentrate under vacuum to remove organic solvents. The residue will be the lithium salt.

  • Acidification: Dilute with water and acidify to pH 3–4 using 1N HCl. The free acid will precipitate.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.[1]

Comparative Data: Cyclization Conditions

The following table summarizes conditions for converting Scaffold 1 into various thienopyrimidine derivatives.

Target ProductReagent SystemTemp (°C)Yield (Typical)Notes
Unsubstituted Core Formamide (Neat)18065–80%Standard method. Harsh conditions.
2-Methyl Derivative Acetonitrile / HCl (gas)8050–65%Via Pinner synthesis mechanism.
2-Thioxo (S=) Potassium Thiocyanate / HCl10070–85%Yields the 2-mercapto/2-thioxo derivative.
2-Amino Derivative Chloroformamidine HCl / DMSO12040–60%Direct access to 2-amino-thienopyrimidines.

References

  • Al-Mulla, A. (2021). Design and Synthesis of New Thieno[2,3-d]pyrimidines as FLT3 Kinase Inhibitors.[3] European Journal of Medicinal Chemistry.

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sigma-Aldrich. Product Specification: this compound.[4]

  • PubChem. Compound Summary: Methyl 3-amino-5-bromothiophene-2-carboxylate.[5]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural elucidation of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted aminothiophene, this compound represents a core scaffold of significant interest in medicinal chemistry and materials science. Accurate and unambiguous characterization is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. We present a complete analysis of the expected spectral features, including chemical shifts, multiplicities, and integration, grounded in fundamental principles of NMR theory. Furthermore, this document outlines a robust, step-by-step protocol for sample preparation, data acquisition, and processing, designed to yield high-quality, reproducible results for researchers, chemists, and quality control analysts.

Introduction and Scientific Context

This compound (Empirical Formula: C₁₃H₁₃NO₃S) is a polysubstituted thiophene derivative.[1] The thiophene ring is a privileged heterocycle in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[2] The presence of an amino group, a methyl ester, and a methoxyphenyl substituent creates a unique electronic environment, making NMR spectroscopy an ideal tool for its structural verification.

The causality behind NMR is the interaction of nuclear spins with an external magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift.[3] Electron-withdrawing groups, such as carbonyls and aromatic rings, tend to "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield "shielding" effect.[3] This guide will dissect the expected ¹H and ¹³C NMR spectra of the title compound by correlating its molecular structure to these fundamental principles.

Molecular Structure and Atom Numbering:

For clarity in spectral assignment, the following numbering scheme will be used:

Molecular structure of this compound with atom numbering for NMR assignment.

Caption: Structure of the title compound with numbering for NMR correlation.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and the connectivity of the molecule. The analysis below is based on established chemical shift ranges and the electronic effects of the substituents.

  • Amino Protons (H-N): The two protons of the C3-amino group are expected to appear as a broad singlet. The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A typical range is between δ 4.0-6.0 ppm. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and exchange phenomena.

  • Thiophene Proton (H-4): This is the sole proton on the thiophene ring. With no adjacent protons, its signal will be a sharp singlet. It is flanked by the electron-donating amino group at C-3 and the sulfur atom. This proton is expected in the aromatic region, likely around δ 6.5-7.0 ppm.[4][5]

  • Methoxyphenyl Aromatic Protons (H-8/H-8' and H-9/H-9'): The 4-methoxyphenyl group exhibits symmetry. Therefore, the four aromatic protons will appear as two distinct signals, each integrating to two protons.

    • H-8/H-8': These protons are ortho to the electron-donating methoxy group and will be shielded, appearing further upfield. They are expected to present as a doublet in the range of δ 6.8-7.0 ppm.

    • H-9/H-9': These protons are ortho to the thiophene ring and will be deshielded relative to H-8/H-8'. They are expected to appear as a doublet around δ 7.4-7.6 ppm.

  • Methoxy Protons (H-11): The three protons of the methoxy group on the phenyl ring are equivalent and not coupled to any other protons, resulting in a sharp singlet. Their characteristic chemical shift is typically between δ 3.8-4.0 ppm.[6]

  • Ester Methyl Protons (H-13): The three protons of the methyl ester group are also chemically equivalent and will appear as a sharp singlet. The adjacent carbonyl group deshields these protons, placing their signal around δ 3.7-3.9 ppm.

Table 1: Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
H-N (NH₂)4.0 - 6.0Broad Singlet2HVariable due to H-bonding and exchange.
H-46.5 - 7.0Singlet1HThiophene aromatic proton, shielded by NH₂.
H-8, H-8'6.8 - 7.0Doublet2HAromatic, shielded by adjacent OCH₃ group.
H-9, H-9'7.4 - 7.6Doublet2HAromatic, deshielded by thiophene ring.
H-11 (Ar-OCH₃)3.8 - 4.0Singlet3HShielded by oxygen, typical methoxy range.[6]
H-13 (Ester-CH₃)3.7 - 3.9Singlet3HDeshielded by adjacent carbonyl group.

Predicted ¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum where each unique carbon appears as a singlet.

  • Carbonyl Carbon (C-12): The ester carbonyl carbon is highly deshielded and will appear at the far downfield end of the spectrum, typically in the δ 165-175 ppm range.[7]

  • Aromatic & Thiophene Carbons (C-2 to C-10): These carbons resonate in the δ 100-160 ppm region.

    • C-10 (ipso-C of OCH₃): The carbon directly attached to the methoxy group is significantly deshielded by the oxygen atom, expected around δ 158-162 ppm.

    • C-2, C-3, C-5: These carbons on the thiophene ring are attached to heteroatoms or bulky groups, leading to distinct shifts. C-2 (attached to the ester) and C-5 (attached to the aryl group) will be downfield, while C-3 (attached to the amino group) will be significantly influenced by its electron-donating nature.

    • C-4, C-8, C-9: These are protonated aromatic carbons. Their shifts can be confirmed with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

    • C-7 (ipso-C of Thiophene): The carbon of the phenyl ring attached to the thiophene ring will be found in the aromatic region, with a shift influenced by the bulky heterocyclic substituent.

  • Methoxy Carbon (C-11): The carbon of the aromatic methoxy group has a very characteristic chemical shift, appearing reliably around δ 55-56 ppm.[8]

  • Ester Methyl Carbon (C-13): The carbon of the ester's methyl group is typically found in the δ 51-53 ppm range.

Table 2: Summary of Predicted ¹³C NMR Data

Carbon AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C-12 (C=O)165 - 175Ester carbonyl, highly deshielded.[7]
C-10 (C-OCH₃)158 - 162Aromatic carbon attached to electronegative oxygen.
Aromatic/Thiophene100 - 155Region for sp² hybridized carbons in aromatic systems.
C-11 (Ar-OCH₃)55 - 56Typical value for an aromatic methoxy carbon.[8]
C-13 (Ester-CH₃)51 - 53Aliphatic carbon deshielded by ester functionality.

Standard Operating Protocol for NMR Characterization

This section provides a self-validating, step-by-step methodology for acquiring high-quality NMR data for the title compound.

Workflow Visualization

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis p1 Weigh 5-10 mg of sample p2 Dissolve in ~0.6 mL of high-purity CDCl₃ p1->p2 p3 Add internal standard (e.g., TMS, optional) p2->p3 p4 Transfer to 5 mm NMR tube p3->p4 a1 Insert sample & lock on deuterium signal p4->a1 a2 Tune & match probe a1->a2 a3 Shim magnet coils for homogeneity a2->a3 a4 Acquire ¹H Spectrum a3->a4 a5 Acquire ¹³C Spectrum a3->a5 d1 Fourier Transform (FID -> Spectrum) a4->d1 a5->d1 d2 Phase correction d1->d2 d3 Baseline correction d2->d3 d4 Reference spectrum (TMS at 0 ppm) d3->d4 d5 Integrate ¹H signals d4->d5 d6 Assign peaks d4->d6 d5->d6

Caption: Standard workflow for NMR sample analysis.

Protocol 4.1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. The choice of this mass range is a balance between achieving good signal-to-noise and conserving the sample.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic molecules and its single deuterium peak for locking.

  • Dissolution: Vortex the vial gently until the sample is fully dissolved. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube. This prevents magnetic field distortions from suspended solids.

  • Labeling: Cap and label the NMR tube clearly.

Protocol 4.2: NMR Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃. The lock system compensates for magnetic field drift, ensuring spectral stability.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies to ensure maximum energy transfer and sensitivity. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 2 seconds (Allows for nearly complete T1 relaxation for quantitative integration)

    • Number of Scans (NS): 8-16 (Sufficient for good signal-to-noise for a sample of this concentration)

    • Spectral Width (SW): 0-16 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (30-degree pulse with proton power gating for decoupling)

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 or more. A higher number of scans is required due to the low natural abundance of ¹³C.

    • Spectral Width (SW): 0-220 ppm

Protocol 4.3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Correction: Perform automated or manual phase correction to ensure all peaks are in the positive absorptive phase. Apply a baseline correction algorithm to produce a flat spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) can be used as a secondary reference.

  • Analysis:

    • For ¹H NMR, integrate all signals to determine the relative ratio of protons.

    • For both spectra, pick all peaks and label them with their chemical shifts.

    • Correlate the observed signals with the predicted assignments in Tables 1 and 2.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. The predictable and distinct signals arising from the thiophene, methoxyphenyl, amino, and methyl ester moieties allow for a full and unambiguous assignment of the molecule's constitution. By following the detailed protocols outlined in this application note, researchers, drug development professionals, and scientists can confidently characterize this important heterocyclic compound, ensuring structural integrity and purity for subsequent research and development activities.

References

  • ResearchGate. (n.d.). ¹H-NMR spectrum (in CDCl₃) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde).
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • (n.d.). ¹H-NMR spectra of polythiophene 2c 3.1.4. UV-Vis spectra of polymers 2a-d.
  • ResearchGate. (n.d.). ¹H NMR spectra showing regioselective substitutions on thiophene....
  • ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,....
  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃.
  • ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of....
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • ResearchGate. (n.d.). ¹H solution NMR spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from ResearchGate.

  • Sigma-Aldrich. (n.d.). Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate.
  • Reich, H. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • PubMed. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. Available at: [Link]

  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • MDPI. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the....
  • (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I.
  • NIH. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of 1-methoxypropane. Available at: [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0174165).
  • ResearchGate. (2025).
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • Physics @ Manasagangotri. (n.d.).

Sources

Application Note: Development of Anti-Inflammatory Agents via 2-Aminothiophene Scaffolds

[1]

Abstract

The 2-aminothiophene moiety represents a "privileged scaffold" in medicinal chemistry, offering a versatile template for bioisosteric replacement of phenyl rings in non-steroidal anti-inflammatory drugs (NSAIDs). This guide details the end-to-end workflow for synthesizing and validating 2-aminothiophene derivatives as potential anti-inflammatory agents.[1] We focus on the Gewald reaction for scalable synthesis, followed by a rational screening cascade involving protein denaturation assays, COX-2 enzymatic inhibition, and cellular validation in LPS-stimulated macrophages.

Part 1: Chemical Synthesis Strategy

The Gewald Reaction: A Scalable Gateway

The most efficient route to polysubstituted 2-aminothiophenes is the Gewald reaction.[2] This multi-component condensation allows for the introduction of diversity at the C-3, C-4, and C-5 positions in a single step.

Mechanism & Workflow

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by thionation and cyclization.

Standard Protocol (One-Pot):

  • Reagents: Cyclohexanone (10 mmol), Ethyl Cyanoacetate (10 mmol), Elemental Sulfur (10 mmol).

  • Catalyst: Morpholine or Diethylamine (10 mmol).

  • Solvent: Ethanol (20 mL).

  • Procedure:

    • Mix ketone and activated nitrile in ethanol.

    • Add sulfur and the amine base dropwise (exothermic reaction).

    • Reflux for 3–4 hours at 60–70°C.

    • Cool to room temperature; precipitate usually forms.

    • Purification: Filter and recrystallize from ethanol/water.

DOT Diagram: Synthesis Workflow

GewaldSynthesisStartStart: Reagents(Ketone + Nitrile + S8)CondensationStep 1: KnoevenagelCondensationStart->Condensation Amine BaseIntermediateIntermediate:Divinyl SulfideCondensation->Intermediate -H2OCyclizationStep 2: Cyclization(Ring Closure)Intermediate->Cyclization IntramolecularPurificationStep 3: Purification(Recrystallization)Cyclization->Purification FiltrationProductFinal Product:2-AminothiophenePurification->Product Yield >80%

Figure 1: Step-by-step workflow for the Gewald synthesis of 2-aminothiophenes.

Part 2: Rational Drug Design (SAR)

To transition from a chemical scaffold to a bioactive drug, specific structural modifications are required.

PositionModification StrategyRationale (SAR)
C-2 Amino Acylation / Urea formationThe free amine is often liable to metabolism. Converting to an amide or urea improves stability and H-bonding capability with the COX-2 active site (Arg120).
C-3 Carboxylate Ester / Amide / CyanoMimics the carboxylic acid pharmacophore of traditional NSAIDs (e.g., Diclofenac). Electron-withdrawing groups here enhance activity.
C-4/C-5 Lipophilic/Bulky GroupsHydrophobic interactions are critical for fitting into the COX enzyme channel. Fused rings (e.g., tetrahydrobenzothiophene) often show superior potency.

Part 3: Biological Evaluation Protocols (In Vitro)

Protocol A: Albumin Denaturation Assay (Preliminary Screen)

Causality: Inflammation induces protein denaturation. Agents that stabilize albumin against heat-induced denaturation often stabilize lysosomal membranes in vivo, preventing the release of inflammatory mediators.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution).[3]

  • Phosphate Buffered Saline (PBS), pH 6.4.[4]

  • Incubator (37°C) and Water Bath (70°C).[4]

Step-by-Step Procedure:

  • Preparation: Prepare a 5 mL reaction mixture containing:

    • 0.2 mL of 1% Albumin.[4]

    • 2.8 mL of PBS (pH 6.4).

    • 2.0 mL of Test Compound (dissolved in DMSO/Buffer) at varying concentrations (e.g., 10–100 µg/mL).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Denaturation: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure Absorbance at 660 nm .

  • Calculation:

    
    
    
Protocol B: COX-2 Enzymatic Inhibition (Target Validation)

Causality: COX-2 is the inducible isoform responsible for producing Prostaglandin E2 (PGE2) during inflammation.[5] Selective inhibition reduces side effects associated with COX-1 inhibition (gastric ulcers).

Materials:

  • Recombinant Human COX-2 Enzyme.[5][6][7]

  • Arachidonic Acid (Substrate).[6][7]

  • Colorimetric Peroxidase Substrate (e.g., TMPD or Amplex Red).

  • Heme Cofactor.

Step-by-Step Procedure:

  • Buffer Prep: Equilibrate Assay Buffer (0.1 M Tris-HCl, pH 8.0) to 25°C.

  • Inhibitor Addition: Add 10 µL of Test Compound (in DMSO) to the well. Include a "Solvent Control" (DMSO only) and "Positive Control" (e.g., Celecoxib).

  • Enzyme Incubation: Add 10 µL of COX-2 enzyme and 10 µL of Heme. Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid.

  • Detection: Immediately add the colorimetric substrate. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing the substrate.

  • Readout: Measure Absorbance (590 nm) or Fluorescence (Ex 535/Em 587) after 2–5 minutes.

Part 4: Cellular Validation (Macrophage Model)

Protocol C: LPS-Induced NO Production in RAW 264.7 Cells Causality: Lipopolysaccharide (LPS) stimulates macrophages to activate NF-

Step-by-Step Procedure:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Pre-treat cells with Test Compounds (0.1–50 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins in dark.

    • Measure Absorbance at 540 nm.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure reduced NO is not due to cytotoxicity.

DOT Diagram: Inflammatory Pathway & Intervention

InflammationPathwayLPSStimulus:LPS / Tissue InjuryMembraneCell MembranePhospholipidsLPS->Membrane TriggersNFkBNF-kB PathwayActivationLPS->NFkB SignalingAAArachidonicAcidMembrane->AA via PLA2PLA2Enzyme:Phospholipase A2COX2Target:COX-2 EnzymeAA->COX2 SubstratePGE2Prostaglandin E2(Inflammation/Pain)COX2->PGE2 SynthesisNFkB->COX2 UpregulatesCytokCytokines(TNF-a, IL-6)NFkB->Cytok ReleaseDrug2-AminothiopheneDerivativeDrug->COX2 InhibitsDrug->NFkB Modulates

Figure 2: Mechanism of Action showing 2-aminothiophene intervention points in the inflammatory cascade.

References

  • Gewald Reaction Mechanism & Protocols

    • Saba, N., et al. (2023). "Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate.
  • Albumin Denaturation Assay Protocol

    • Chhetri, R. (2025).[3][4][8] "How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?" ResearchGate.[4][8]

  • COX-2 Inhibitor Screening Protocols

    • Cayman Chemical. "COX-2 (human) Inhibitor Screening Assay Kit Booklet."
  • Structure-Activity Relationships (SAR)

    • Alshammari, M., et al. (2022).
  • Thiophene-Based Anti-Inflammatory Review

    • Ferreira, M., et al. (2021). "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity."[1][5][9] Molecules / PubMed Central.

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidine Derivatives from Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has rendered its derivatives highly valuable in the design of targeted therapies. These compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Their efficacy often stems from their ability to act as kinase inhibitors, modulating cellular signaling pathways crucial in various disease states.[3]

This document provides a comprehensive guide to the synthesis of thieno[2,3-d]pyrimidine derivatives, with a primary focus on the versatile and widely employed strategy starting from 2-aminothiophenes. We will delve into the foundational Gewald reaction for the synthesis of the aminothiophene precursors and explore various subsequent cyclization methodologies to construct the fused pyrimidine ring. The protocols and explanations provided herein are grounded in established literature and aim to equip researchers with the practical knowledge required for the successful synthesis and exploration of this important class of molecules.

I. The Gateway to Thieno[2,3-d]pyrimidines: Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction

The synthesis of the target scaffold almost invariably begins with the construction of a polysubstituted 2-aminothiophene ring. The Gewald reaction, a one-pot multicomponent reaction, stands as the most efficient and versatile method for this purpose.[4][5] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[5]

The choice of base is critical and can influence the reaction rate and yield. While stoichiometric amounts of amines like morpholine or triethylamine are traditionally used, recent advancements have introduced the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, rendering the process more efficient and environmentally benign.[6]

Mechanism of the Gewald Reaction

The reaction proceeds through a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur. A subsequent cyclization and tautomerization yields the final 2-aminothiophene. A deeper understanding of the mechanism, particularly the role of polysulfide intermediates, has been elucidated through computational studies.[7][8]

Gewald_Mechanism Figure 1: Generalized Mechanism of the Gewald Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization Ketone Ketone/Aldehyde Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 + Nitrile, Base Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Base Base Base->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminothiophene Intermediate3->Product Tautomerization & Aromatization

Figure 1: Generalized Mechanism of the Gewald Reaction

II. Construction of the Thieno[2,3-d]pyrimidine Core: Key Cyclization Strategies

Once the 2-aminothiophene precursor is in hand, the subsequent step involves the annulation of the pyrimidine ring. The choice of reagent for this cyclization dictates the substitution pattern on the resulting thieno[2,3-d]pyrimidine. Several reliable methods are frequently employed in the literature.

A. Synthesis of 4-Hydroxy/4-Aminothieno[2,3-d]pyrimidines using Formamide

A straightforward and common method to introduce an unsubstituted pyrimidine ring involves heating the 2-aminothiophene-3-carboxylate with formamide.[9] This reaction proceeds via an initial formation of a formamido intermediate, which then undergoes cyclization to yield the 4-hydroxythieno[2,3-d]pyrimidine. Similarly, starting from a 2-amino-3-cyanothiophene and reacting it with formamide can lead to the corresponding 4-aminothieno[2,3-d]pyrimidine.

Workflow_Formamide Figure 2: Synthesis using Formamide cluster_start Starting Material cluster_reagent Reagent cluster_product Product start_node 2-Aminothiophene-3-carboxylate or 2-Aminothiophene-3-carbonitrile product_node 4-Hydroxythieno[2,3-d]pyrimidine or 4-Aminothieno[2,3-d]pyrimidine start_node->product_node Heat reagent_node Formamide (HCONH2)

Sources

Application Note: Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate represents a versatile "push-pull" heterocyclic scaffold. Characterized by an electron-donating amine and methoxyphenyl group opposed by an electron-withdrawing ester, this compound exhibits Intramolecular Charge Transfer (ICT) properties relevant to optoelectronics, fluorescence sensing, and conductive polymer precursors. This guide provides a validated protocol for its synthesis via the Gewald reaction, detailed characterization methodologies, and specific workflows for its application in solid-state materials and bioactive small molecules.

Introduction: The "Push-Pull" Architecture

The utility of this compound stems from its electronic asymmetry. The thiophene ring acts as a conductive conduit between the donor (amino/methoxyphenyl) and acceptor (methyl ester) moieties.

  • Electronic Donor (D): The C3-amino group and C5-(4-methoxyphenyl) group inject electron density into the π-system.

  • Electronic Acceptor (A): The C2-carboxylate withdraws density, creating a dipole moment.

  • Material Consequence: This D-π-A structure facilitates low bandgap transitions, making the compound a candidate for solvatochromic dyes, nonlinear optical (NLO) materials, and fluorescent probes.

Module 1: Synthesis & Purification Protocol

The most robust route to this scaffold is the Gewald Reaction . This multi-component condensation is preferred over linear thiophene functionalization due to its atom economy and one-pot efficiency.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Methoxyacetophenone Ketone Precursor1.0Controls the C5-aryl substituent.
Methyl Cyanoacetate Nitrile/Ester Source1.1Provides the C2-ester and C3-amino nitrogen.
Elemental Sulfur (

)
Heteroatom Source1.1Use finely powdered sulfur for kinetics.
Morpholine Catalyst (Base)0.5Diethylamine is a viable alternative.
Ethanol Solvent-Methanol can be used for higher solubility.
Step-by-Step Synthesis Protocol
  • Activation: In a round-bottom flask equipped with a condenser, dissolve 4-methoxyacetophenone (10 mmol) and methyl cyanoacetate (11 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add Morpholine (5 mmol) dropwise while stirring. Critical: The solution may warm slightly due to the initial Knoevenagel condensation. Stir for 15 minutes at Room Temperature (RT).

  • Sulfurization: Add elemental sulfur (11 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product typically appears as a fluorescent spot under UV (254/365 nm).
    
  • Isolation: Cool the mixture to RT. The product often precipitates directly. If not, pour the mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold ethanol (

    
    ) to remove unreacted sulfur and base.
    
Purification for Optical Grade

For optoelectronic applications, trace sulfur acts as a fluorescence quencher.

  • Recrystallization: Dissolve crude solid in hot Ethanol or DMF. Filter hot to remove insoluble sulfur residues. Cool slowly to

    
     to crystallize.
    
  • Yield: Typical yields range from 65% to 85%.

  • Appearance: Yellow to orange crystalline solid.

Module 2: Functionalization & Material Applications

The C4 position is unsubstituted, and the C3-amino group is nucleophilic. This allows for divergent synthesis into advanced materials.

Workflow Visualization

The following diagram illustrates the transformation pathways from the core scaffold to functional materials.

MaterialPathways Core Methyl 3-amino-5- (4-methoxyphenyl)thiophene -2-carboxylate AzoDye Azo Dyes (Diazonium Coupling at C4) Core->AzoDye Ar-N2+ / 0°C Fused Thienopyrimidines (Cyclization at C2/C3) Core->Fused Formamide / Reflux Schiff Schiff Bases (Imine formation at N3) Core->Schiff Ar-CHO / Acid Cat. App_Sensor pH/Metal Sensors (Fluorescence Switching) AzoDye->App_Sensor App_OLED Solid State Emitters (OLED/Liquid Crystals) Fused->App_OLED App_Bio Bio-Imaging Probes (Kinase Inhibitors) Fused->App_Bio Schiff->App_Sensor

Figure 1: Divergent synthesis pathways transforming the core thiophene scaffold into functional material classes.

Protocol: Synthesis of Thienopyrimidine Derivatives (Solid-State Emitters)

Thienopyrimidines are rigid, fused systems often used in OLEDs due to high quantum efficiency.

  • Reactants: Mix the core thiophene ester (1 mmol) with Formamide (10 mL).

  • Cyclization: Reflux at

    
     for 6 hours. The amino group attacks the formamide, followed by cyclization with the ester.
    
  • Workup: Pour into ice water. The resulting precipitate is the thienopyrimidin-4-one derivative.

  • Material Property: These fused derivatives often exhibit a significant blue-shift in emission and higher thermal stability (

    
    ) compared to the precursor.
    

Module 3: Optoelectronic Characterization

To validate the material for optical use, the Intramolecular Charge Transfer (ICT) strength must be quantified.

Solvatochromism Protocol

The emission wavelength of "push-pull" thiophenes is highly sensitive to solvent polarity.

  • Preparation: Prepare

    
     solutions of the compound in:
    
    • Non-polar: Hexane or Toluene

    • Polar Aprotic: THF or DCM

    • Polar Protic: Ethanol or Methanol

  • Measurement: Record UV-Vis absorbance and Fluorescence emission spectra for each.

  • Analysis: Plot the Stokes Shift (

    
    ) against the Lippert-Mataga polarity parameter (
    
    
    
    ).
    • Observation: A linear positive slope indicates strong ICT character.

    • Application: High sensitivity to polarity makes this compound a viable fluorescent probe for sensing local polarity changes in biological membranes or polymer curing processes.

Fluorescence Quantum Yield ( ) Determination
  • Standard: Use Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) as the reference.
  • Absorbance Match: Dilute sample and reference to have identical absorbance (

    
    ) at the excitation wavelength (typically 360–380 nm for this scaffold).
    
  • Calculation:

    
    
    (Where 
    
    
    
    is integrated emission area and
    
    
    is refractive index of solvent).

References

  • Gewald Reaction Mechanism & Scope

    • Source: Sabnis, R. W. (2023). "The Gewald Multicomponent Reaction." Frontiers in Chemistry.
    • (Contextual validation via NIH/PubMed indexing of thiophene derivatives).

  • Crystal Structure & Structural Analysis

    • Source: "Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)...)thiophene analogs.
    • (General structural data for amino-thiophene-carboxylates).

  • Biological & Antioxidant Applications

    • Source: "Synthesis, DFT investigations, antioxidant, antibacterial activity... of novel thiophene-2-carboxamide derivatives."[1] PMC - NIH.

  • Commercial & Physical Property Data

    • Source: Sigma-Aldrich Product Specification: this compound.

  • Green Synthesis Protocols

    • Source: "Green Synthesis of Novel ethyl 3-amino-5-(methylthio)..." CBC College.
    • (Validating microwave/green variations of the Gewald protocol).

Sources

laboratory protocol for N-acylation of 3-aminothiophene-2-carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug discovery scientists working with 3-aminothiophene-2-carboxylate esters . It addresses the specific challenges of N-acylating this electronically deactivated amine and provides robust, field-tested methodologies.

Introduction & Strategic Significance

Methyl or ethyl 3-aminothiophene-2-carboxylates are critical "anthranilic acid equivalents" in the thiophene series. They serve as the primary scaffold for synthesizing thieno[3,2-d]pyrimidin-4-ones , a privileged pharmacophore in kinase inhibitors (e.g., PI3K, EGFR inhibitors).

The Nucleophilicity Challenge

Successful N-acylation of this substrate is not trivial due to electronic deactivation.

  • Resonance Effect: The lone pair on the nitrogen at position 3 is partially delocalized into the electron-rich thiophene ring.

  • Inductive/Field Effect: The ester group at position 2 is strongly electron-withdrawing, significantly reducing the nucleophilicity of the adjacent amine.

  • Steric Bulk: The proximity of the ester group creates a steric clash for incoming electrophiles.

Consequently, standard "aniline" protocols often result in sluggish conversion or incomplete reactions.[1] This guide provides optimized conditions to overcome these barriers.

Mechanistic Workflow & Decision Matrix

Before selecting a protocol, analyze your acylating agent using the decision matrix below.

AcylationStrategy Start Select Acyl Source AcidCl Acid Chloride / Anhydride Start->AcidCl High Reactivity CarbAcid Carboxylic Acid Start->CarbAcid Sensitive/Chiral MethodA Method A: Base-Mediated (DCM/Pyridine) AcidCl->MethodA Standard MethodC Method C: Lewis Acid Cat. (ZnCl2 or InCl3) AcidCl->MethodC If Low Conv. MethodB Method B: HATU Coupling (DMF/DIPEA) CarbAcid->MethodB Standard

Figure 1: Strategic decision tree for selecting the optimal N-acylation method based on reagent availability and reactivity profiles.

Experimental Protocols

Method A: Acid Chloride/Anhydride Protocol (Standard)

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates. Mechanism: Nucleophilic attack on the activated carbonyl, assisted by base to scavenge HCl.

Materials
  • Substrate: Methyl 3-aminothiophene-2-carboxylate (1.0 equiv)

  • Reagent: Acid Chloride (1.2–1.5 equiv) OR Anhydride

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (2.5 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Critical for this weak nucleophile.

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the aminothiophene ester (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

    • Note: Pyridine is preferred over TEA for acid chlorides due to less steric bulk and better solubility of the pyridinium salt.

  • Acylation: Cool the solution to 0°C. Dropwise add the Acid Chloride (1.2 equiv).

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting amine is fluorescent (blue/purple under UV); the product is usually less fluorescent and runs lower (more polar) due to the amide H-bond.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove residual pyridine), then Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Recrystallization from EtOH/Heptane is often sufficient. If oil, use Flash Chromatography (0-30% EtOAc in Hexanes).

Quantitative Data Expectations:

Parameter Typical Value Notes
Yield 75% – 92% Lower yields if steric hindrance is high.
Reaction Time 4 – 16 Hours Heating to reflux (40°C) may be required for bulky chlorides.

| Purity (HPLC) | >95% | Major impurity is often unreacted starting material. |

Method B: HATU-Mediated Coupling (For Carboxylic Acids)

Best for: Complex, chiral, or expensive carboxylic acids where making the acid chloride is risky. Mechanism: In situ activation of the acid to an active ester (OAt), followed by aminolysis.

Materials
  • Substrate: Methyl 3-aminothiophene-2-carboxylate (1.0 equiv)

  • Reagent: Carboxylic Acid (1.2 equiv)

  • Coupling Agent: HATU (1.3 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.3 equiv). Stir at RT for 15 minutes.

    • Why? Pre-activation ensures the active ester is formed before the weak amine is introduced, reducing competition.

  • Addition: Add the aminothiophene ester (1.0 equiv) in one portion.

  • Reaction: Stir at 50°C – 60°C for 12–24 hours.

    • Critical Insight: Unlike standard anilines, this reaction often requires heat (50°C) because the amine is poorly nucleophilic. Room temperature reactions frequently stall at 40% conversion.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash with water (3x) and LiCl (5% aq) to remove DMF.

    • Wash with sat. NaHCO₃ and Brine.

    • Dry (Na₂SO₄) and concentrate.

Troubleshooting & Optimization (Self-Validating Systems)

If the reaction stalls (incomplete conversion > 24h), apply the following logic:

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Nucleophile is too weak.Switch to Method C: Use Acid Chloride + ZnCl₂ (0.5 equiv) in Toluene at reflux. Lewis acids coordinate the carbonyl, increasing electrophilicity.
Bis-acylation (Imide formation) Excess reagent/Base too strong.Reduce Acid Chloride to 1.05 equiv. Use mild base (NaHCO₃ biphasic system).
Hydrolysis of Ester Adventitious water + Base.Ensure anhydrous solvents. Avoid hydroxide bases (NaOH/LiOH).
Cyclization (Thienopyrimidinone) High Temp + Basic conditions.If the goal is the amide, keep T < 60°C. If the goal is the cyclized product, push T > 100°C.

Safety & Handling

  • Thiophene Derivatives: Often possess a sulfurous odor and can be skin irritants. Handle in a fume hood.

  • Acid Chlorides: Corrosive and lachrymators. Quench glassware with MeOH before cleaning.

  • HATU: Potential sensitizer. Avoid inhalation of dust.

References

  • Gewald Reaction Overview: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.

  • Thieno[3,2-d]pyrimidine Synthesis: Irgashev, R. A., et al.[3] "A convenient protocol for one-pot synthesis of thieno[3,2-b]indoles... and N-acylation of 3-aminothiophene-2-carboxylates."[3] Tetrahedron Letters, 2019.[3]

  • Reactivity of Aminothiophenes: Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds."[4] Turkish Journal of Chemistry, 2011.

  • Cytostatic Agents: Balzarini, J., et al. "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents."[5] Investigational New Drugs, 2013.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Reaction for Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful reaction to synthesize 2-aminothiophenes, particularly when using challenging substituted acetophenone substrates. We recognize that while the Gewald reaction is versatile, aryl ketones can exhibit limited reactivity, leading to challenges in optimization.[1] This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances, offering robust troubleshooting strategies and detailed experimental guides to enhance your success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction?

The Gewald reaction is a one-pot, multi-component synthesis that combines a ketone (or aldehyde), an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[2][3] The reaction is prized for its efficiency and atom economy in creating these valuable heterocyclic scaffolds.[2]

The generally accepted mechanism proceeds through two key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the acetophenone and the active methylene nitrile.[4][5] The base deprotonates the nitrile, which then attacks the ketone's carbonyl carbon, followed by dehydration to yield a stable α,β-unsaturated nitrile intermediate.[4][6]

  • Sulfur Addition and Cyclization: The base then deprotonates the α,β-unsaturated nitrile. This resulting carbanion attacks the elemental sulfur ring (S₈), leading to a thiolate intermediate.[7] This intermediate subsequently undergoes intramolecular cyclization by attacking the cyano group, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[4]

Gewald_Mechanism Start Acetophenone + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base1 Base (e.g., Morpholine) Base1->Knoevenagel - H₂O Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Addition Michael Addition & Sulfur Ring Opening Intermediate->Addition Base2 Base Base2->Addition Sulfur Elemental Sulfur (S₈) Sulfur->Addition Thiolate Thiolate Intermediate Addition->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product

Caption: The mechanistic pathway of the Gewald reaction.
Q2: Why do substituted acetophenones often present challenges in the Gewald reaction?

The electronic nature of the substituent on the acetophenone's aromatic ring significantly impacts the reaction rate and overall yield. This is primarily due to its influence on the two key deprotonation steps: the formation of the enolate for the Knoevenagel condensation and the formation of the carbanion from the resulting α,β-unsaturated intermediate.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase electron density on the carbonyl, making it less electrophilic. More importantly, they destabilize the adjacent carbanion required for the Knoevenagel condensation. Consequently, acetophenones with EDGs react more slowly and often require more forcing conditions (higher temperatures, longer reaction times) to achieve good yields.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) decrease electron density, making the carbonyl more susceptible to nucleophilic attack and stabilizing the carbanion. As a result, acetophenones with EWGs tend to react faster and provide higher yields under standard conditions.[1]

Troubleshooting Guide

This section addresses common issues encountered when running the Gewald reaction with substituted acetophenones.

Problem: My reaction yield is very low or has failed completely.

This is the most common issue, often stemming from suboptimal reaction parameters. A systematic approach is key to diagnosis.

Q: I've set up my reaction with a methoxy-substituted acetophenone, ethyl cyanoacetate, sulfur, and morpholine in ethanol, but after 12 hours at 60°C, TLC shows mostly starting material. What should I investigate first?

A: With an electron-donating group on your acetophenone, the reaction is likely sluggish under these conditions. Here is a logical workflow to troubleshoot the issue:

Troubleshooting_Workflow Start Low / No Yield Temp Increase Temperature? (e.g., 80-100°C or reflux) Start->Temp Initial Step Recheck Re-evaluate Substrate & Reagent Purity Start->Recheck Solvent Change Solvent? (e.g., DMF, Ethanol/Water) Temp->Solvent No / Minor Improvement Success Reaction Successful Temp->Success Significant Improvement Base Optimize Base? (e.g., Piperidine, Triethylamine) Solvent->Base No / Minor Improvement Solvent->Success Significant Improvement Catalyst Consider Alternative Catalyst? (L-Proline, Pip Borate) Base->Catalyst Still Low Yield Base->Success Significant Improvement MW Use Microwave Irradiation? Catalyst->MW For Highly Recalcitrant Substrates Catalyst->Success Significant Improvement MW->Success Significant Improvement

Caption: A logical workflow for troubleshooting a low-yielding Gewald reaction.
  • Increase Temperature: The initial Knoevenagel condensation is often the rate-limiting step for deactivated ketones. Increasing the temperature significantly enhances the reaction rate. A temperature of 100°C can yield excellent results in under 30 minutes for some systems, whereas room temperature may show no product even after 24 hours.[5] Try refluxing the ethanol or switching to a higher-boiling solvent like DMF and heating to 80-100°C.[8][9]

  • Solvent Selection: While ethanol is common, its polarity and boiling point may not be optimal for all substrates. Polar aprotic solvents like DMF can be superior.[8][9] Some modern protocols have found that an ethanol/water (9:1) mixture can provide an excellent medium, leading to high yields and simplified, eco-friendly workups.[5]

  • Base Optimization: Morpholine is a standard choice, but it is not universally optimal. Other secondary amines like piperidine or tertiary amines like triethylamine (Et₃N) can alter the reaction kinetics and should be screened.[8][10] In some cases, using a truly catalytic amount (10-20 mol%) of a specialized catalyst like L-proline or piperidinium borate can dramatically outperform stoichiometric amounts of traditional bases.[5][9]

Problem: The reaction is very slow and produces significant side products.

Q: My reaction with 4-chloroacetophenone is proceeding but takes over 36 hours and generates multiple unidentified spots on TLC. How can I improve the rate and selectivity?

A: Long reaction times at high temperatures can lead to the degradation of starting materials, intermediates, or the final product. The goal is to accelerate the desired reaction pathway so it outcompetes these decomposition routes.

  • Use Microwave Irradiation: This is one of the most effective methods for accelerating the Gewald reaction. Microwave heating can reduce reaction times from many hours to mere minutes, often leading to cleaner reaction profiles and higher isolated yields.[4][11] A typical procedure might involve heating the reaction mixture in a sealed vessel at 100-140°C for 5-20 minutes.

  • Consider a Two-Step, One-Pot Procedure: For particularly stubborn aryl ketones, a modified procedure where the sulfur is added portion-wise can improve yields. One reported method involves reacting the ketone, nitrile, and base for 3 hours before the first addition of sulfur, with subsequent additions over an 8-12 hour period.[1] This allows the Knoevenagel intermediate to form cleanly before introducing the sulfur, potentially minimizing side reactions.

  • Catalyst Loading: If using a catalytic system, ensure the loading is optimized. For instance, with piperidinium borate, increasing the catalyst loading from 10 mol% to 20 mol% can significantly shorten the reaction time while maintaining a high yield.[5]

Data Summary: Impact of Reaction Parameters

The following tables summarize the effects of key variables based on literature findings.

Table 1: Effect of Catalyst and Loading on a Model Gewald Reaction *

EntryCatalystLoading (mol%)TimeYield (%)
1None024 hNo Reaction
2Pip Borate1045 min88
3Pip Borate1530 min92
4Pip Borate2020 min96
5L-Proline103 h84

*Data synthesized from model reactions of cyclohexanone with malononitrile.[5][9] Conditions: 100°C in Ethanol/Water (for Pip Borate) or 60°C in DMF (for L-Proline).

Table 2: Effect of Solvent and Temperature on a Model Gewald Reaction *

EntrySolventTemperature (°C)TimeYield (%)
1Water1001 h65
2Ethanol78 (reflux)3 h84
3Ethanol/Water (9:1)10025 min96
4DMF603 h84
5Dioxane1001 h75

*Data synthesized from model reactions using catalytic piperidinium borate or L-proline.[5][9]

Optimized Experimental Protocols

Protocol 1: Catalytic Gewald Synthesis for Substituted Acetophenones

This protocol employs a modern, efficient catalytic system that is effective for a range of substituted acetophenones.[5]

Materials:

  • Substituted Acetophenone (1.0 mmol, 1.0 equiv)

  • Active Methylene Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (1.0 mmol, 1.0 equiv)

  • Elemental Sulfur (powdered) (1.1 mmol, 1.1 equiv)

  • Piperidinium Borate (Pip Borate) (0.2 mmol, 20 mol%)

  • Ethanol/Water (9:1 v/v) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted acetophenone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and piperidinium borate (0.2 mmol).

  • Add the ethanol/water (9:1) solvent mixture (5 mL).

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 20-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aminothiophene product.

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol is ideal for rapid synthesis and for overcoming the sluggish reactivity of challenging substrates.[11]

Materials:

  • Substituted Acetophenone (1.0 mmol, 1.0 equiv)

  • Active Methylene Nitrile (1.0 mmol, 1.0 equiv)

  • Elemental Sulfur (1.1 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv)

  • Methanol (3 mL)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the substituted acetophenone (1.0 mmol), active methylene nitrile (1.0 mmol), sulfur (1.1 mmol), and methanol (3 mL).

  • Add the triethylamine (1.2 mmol) and securely cap the vessel.

  • Place the vessel in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes (hold time).

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane (DCM).

  • Directly load the concentrated residue onto a silica gel column for purification via flash chromatography.

References

  • Magesh, C. J., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Nguyen, T. B., et al. (2024). Computational investigations on the mechanism of the Gewald reaction. ACS Omega. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • Bhattacharya, A., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • Stanetty, P., et al. (2004). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Nguyen, T. B., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Nguyen, T. B., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Bouzian, N., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Nguyen, T. B. (2021). 2-Aminothiophenes by Gewald reaction. ResearchGate. Available at: [Link]

  • Zeng, B.-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate. Drawing upon established chemical principles and field-proven insights, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important heterocyclic compound.

Introduction to Purification Challenges

This compound is a polysubstituted 2-aminothiophene, a class of compounds with significant applications in medicinal chemistry and materials science. A common and efficient route to its synthesis is the Gewald reaction, a one-pot multicomponent condensation.[1][2] While elegant, the Gewald reaction can present purification challenges due to the formation of various byproducts and the presence of unreacted starting materials, including elemental sulfur.[3][4]

This guide is structured to provide a logical workflow for selecting and optimizing a purification strategy, as well as for troubleshooting common issues that may arise.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of isolated product after initial work-up. - Incomplete reaction. - Product loss during aqueous work-up due to some water solubility. - Product precipitation was incomplete.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion before work-up. - Minimize the volume of water used in the work-up. Back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). - Ensure the precipitation is complete by cooling the solution for an adequate amount of time and checking the supernatant for dissolved product.
Product appears as an oil or fails to crystallize during recrystallization. - The solution is supersaturated or was cooled too quickly. - Presence of impurities inhibiting crystal formation. - Incorrect solvent system.- Gently warm the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available. - Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove baseline impurities.
Yellow, amorphous solid co-precipitates with the product. - Residual elemental sulfur from the Gewald reaction.- Recrystallization: Sulfur is soluble in carbon disulfide (use with extreme caution due to high flammability and toxicity) and toluene. Recrystallizing from a solvent in which sulfur has low solubility, such as ethanol or methanol, may leave the sulfur behind. - Sulfite Wash: Wash the crude product dissolved in an organic solvent with an aqueous solution of sodium sulfite (Na₂SO₃). The sulfite will react with sulfur to form soluble thiosulfate. - Chromatography: Elemental sulfur has low polarity and will elute early in normal-phase chromatography.
Poor separation or streaking on silica gel column chromatography. - The compound is too polar for the chosen eluent system. - Acidic nature of silica gel causing decomposition or strong adsorption. - Column overloading.- Increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[5] - Neutralize the silica gel by preparing a slurry with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).[3] - Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Multiple spots on TLC of the purified product. - Incomplete purification. - Decomposition of the product on the TLC plate (often silica).- Re-purify the material using an alternative method (e.g., recrystallization if chromatography was used, or vice versa). - Spot the sample on the TLC plate and elute immediately to minimize contact time with the silica. - Consider using neutral alumina TLC plates for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via the Gewald reaction?

A1: The most common impurities include:

  • Unreacted starting materials: 4-methoxyacetophenone, methyl cyanoacetate, and elemental sulfur.

  • Intermediates: The Knoevenagel condensation product of 4-methoxyacetophenone and methyl cyanoacetate.

  • Side products: Byproducts from the polymerization of reactants or intermediates, and other polysubstituted thiophenes formed through alternative reaction pathways.[6][7][8]

Q2: How do I choose the best primary purification technique: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when the desired compound is highly crystalline and the impurities are present in small amounts or have significantly different solubility profiles. It is often a more scalable and economical method for large quantities.

  • Column chromatography is more effective for separating compounds with similar polarities from the desired product and for purifying smaller quantities of material. It offers higher resolution but can be more time-consuming and uses larger volumes of solvent.

Q3: My compound is a solid. What is a good starting solvent system for recrystallization?

A3: Based on the purification of analogous 2-aminothiophenes, good starting solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water.[3][9] Methanol has also been used for trituration, which is a less rigorous form of purification.[5] A general approach is to dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then either cool it or add a solvent in which it is less soluble (like water or hexane) to induce crystallization.

Q4: What is a good starting mobile phase for silica gel column chromatography?

A4: A common mobile phase for aminothiophene derivatives is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point would be a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity to 20-30%).[5] The optimal ratio should be determined by preliminary TLC analysis.

Q5: The amino group in my compound seems to be causing issues with purification. Are there any special considerations?

A5: The basicity of the amino group can lead to tailing on silica gel columns. As mentioned in the troubleshooting guide, adding a small amount of a base like triethylamine to the eluent can mitigate this issue.[3] Alternatively, the amino group can be temporarily protected (e.g., as an acetyl or Boc derivative) before chromatography and then deprotected, although this adds extra steps to the synthesis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for crude material that is mostly the desired product with minor impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is recommended for mixtures containing multiple impurities or when recrystallization fails to yield a pure product.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude material. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, a minimal volume of the dissolved sample can be loaded directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, start with a lower polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid should be dried under high vacuum to remove any residual solvent.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

Purification_Workflow start Crude Product (Post-Gewald Reaction Work-up) tlc_analysis TLC Analysis of Crude Material start->tlc_analysis single_major_spot Single Major Spot with Minor Impurities? tlc_analysis->single_major_spot recrystallization Recrystallization (e.g., from Ethanol) single_major_spot->recrystallization Yes column_chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) single_major_spot->column_chromatography No (Multiple Spots of Similar Polarity) check_purity_recryst Check Purity (TLC, NMR, etc.) recrystallization->check_purity_recryst check_purity_column Check Purity (TLC, NMR, etc.) column_chromatography->check_purity_column check_purity_recryst->column_chromatography Not Pure pure_product Pure Product check_purity_recryst->pure_product Pure check_purity_column->pure_product Pure troubleshoot Troubleshoot (Refer to Guide) check_purity_column->troubleshoot Not Pure

Caption: Decision workflow for purification strategy.

References

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Supporting Information for various academic articles utilizing flash chromatography for purification of rel
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5807410A - Process for removing elemental sulfur from a gas stream.
  • CHEM 344 Fall 2015 Final Exam. (2015). Retrieved from [Link]

  • ScienceMadness Discussion Board. (2019). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Science.gov. (n.d.). removing sulfur compounds: Topics by Science.gov. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshoot a Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). The Gewald Multicomponent Reaction. Retrieved from [Link]

  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53354. Retrieved from [Link]

  • Supporting Information for Natural Products Dereplication. (n.d.). Retrieved from [Link]

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Technical Support Center: Effective Recrystallization Techniques for Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminothiophene esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective recrystallization techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Aminothiophene esters are a critical class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Their purity is paramount for reliable downstream applications and biological testing. Recrystallization is a powerful and scalable purification technique, but its success with aminothiophene esters hinges on a nuanced understanding of their physicochemical properties and potential impurities.

This guide provides a structured approach to developing and troubleshooting recrystallization protocols for this important class of molecules.

Core Principles of Recrystallization

Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed by hot filtration if they are insoluble.[4][5]

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High solvency for impurities at all temperatures.

  • A boiling point below the melting point of the target compound.

  • Chemical inertness (it should not react with the compound).

  • Volatility for easy removal from the purified crystals.

Experimental Workflow for Recrystallization of Aminothiophene Esters

The following diagram outlines the general workflow for the recrystallization of aminothiophene esters. Each step is critical for achieving high purity and yield.

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Select Solvent System B Dissolve Crude Aminothiophene Ester in Minimum Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities are present) B->C Optional E Slow Cooling to Room Temperature B->E D Decolorize with Activated Charcoal (if colored impurities are present) C->D Optional D->E F Induce Crystallization (if necessary) E->F If no crystals form G Cool in Ice Bath E->G F->G H Vacuum Filtration to Collect Crystals G->H I Wash Crystals with Cold Solvent H->I J Dry Crystals Under Vacuum I->J

Caption: General workflow for the recrystallization of aminothiophene esters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of aminothiophene esters in a question-and-answer format.

Q1: My aminothiophene ester does not crystallize upon cooling, even after an extended period. What should I do?

A1: This is a common issue that can often be resolved by inducing crystallization. Several factors could be at play:

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility but has not yet precipitated.[6]

    • Solution 1: Scratching. Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

    • Solution 2: Seeding. If you have a small amount of pure aminothiophene ester, add a single seed crystal to the solution. This will act as a template for further crystal formation.[7]

  • Excess Solvent: Using too much solvent is a frequent cause of crystallization failure.[8][9]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution, trapping impurities.[9][10]

  • Presence of Impurities: Certain impurities can inhibit crystal formation.[11][12][13]

    • Solution: If the above methods fail, it may be necessary to remove the solvent under reduced pressure (e.g., using a rotary evaporator) and attempt the recrystallization with a different solvent system.

Q2: My aminothiophene ester is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is highly impure.[5][8][9]

  • Causality: At the temperature of precipitation, the compound's concentration exceeds its solubility limit, but the temperature is still above its melting point.

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.[8]

    • Lower the Saturation Temperature: Add more solvent to the hot solution to lower the saturation point. This means the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

    • Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

Q3: The yield of my recrystallized aminothiophene ester is very low. What are the likely causes?

A3: A low yield is a frustrating outcome. Several factors can contribute to this:

  • Excessive Solvent Usage: As mentioned, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[6][10]

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a substantial amount of product on the filter paper.[7][9] To prevent this, use a slight excess of hot solvent before filtration and ensure your funnel is pre-warmed.[7][14]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[6]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

Q4: My recrystallized aminothiophene ester is still colored, even after the procedure. How can I remove colored impurities?

A4: The persistence of color indicates the presence of conjugated impurities.

  • Solution: Activated Charcoal. Activated charcoal can be used to adsorb colored impurities.[4]

    • Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently. Swirl the flask and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.[10]

Troubleshooting Decision Tree

G Start Recrystallization Attempted Q1 Did crystals form? Start->Q1 Q2 Is the product an oil? Q1->Q2 Yes Sol1 Induce Crystallization: - Scratch flask - Add seed crystal Q1->Sol1 No Q3 Is the yield low? Q2->Q3 No Sol3 Re-dissolve, add more solvent, and cool slowly Q2->Sol3 Yes Q4 Are the crystals pure? Q3->Q4 No Sol4 Check mother liquor for product. Concentrate and re-crystallize. Q3->Sol4 Yes Sol5 Re-crystallize. Consider using activated charcoal. Q4->Sol5 No End_Success Successful Purification Q4->End_Success Yes Sol1->Q1 Sol2 Reduce solvent volume Sol1->Sol2 End_Reassess Reassess Solvent System Sol1->End_Reassess Sol2->Q1 Sol2->End_Reassess Sol3->Q2 Sol3->End_Reassess Sol5->Start

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for aminothiophene esters?

A: The polarity of aminothiophene esters can vary significantly based on their substitution pattern. A good starting point is to screen a range of solvents with varying polarities. Polar solvents are often preferred for thiophene derivatives.[15]

Solvent ClassExamplesPolarityNotes
Alcohols Ethanol, Methanol, IsopropanolPolarOften good choices. Methanol and ethanol are particularly effective for many thiophene derivatives. Can be used in combination with water for more polar compounds.
Esters Ethyl AcetateMidA versatile solvent that can be effective. Often used in combination with non-polar solvents like hexanes.
Ketones AcetoneMidGood dissolving power, but its low boiling point can sometimes lead to premature crystallization.
Hydrocarbons Hexanes, Heptane, TolueneNon-polarGenerally used as the "insoluble" solvent in a two-solvent system (e.g., Ethyl Acetate/Hexanes) or for less polar aminothiophene esters.[16] Toluene can be effective for aromatic compounds.[16][17]
Ethers Diethyl Ether, Tetrahydrofuran (THF)LowCan be used, but their high volatility and peroxide-forming nature require caution. THF can sometimes yield crystals upon standing for extended periods.[16]
Chlorinated Dichloromethane (DCM)MidGood dissolving power, but often too good at room temperature. More commonly used as a co-solvent.[16]
Amides N,N-Dimethylformamide (DMF)PolarHigh boiling point makes it difficult to remove. Typically used only when other solvents fail.
Nitriles AcetonitrilePolarCan be a good choice for compounds with aromatic rings.[16]

Q: Should I use a single-solvent or a two-solvent system?

A: A single-solvent system is generally preferred for its simplicity.[4] However, if you cannot find a single solvent that meets the criteria (good solubility when hot, poor solubility when cold), a two-solvent system is an excellent alternative.[4][14] In this method, the aminothiophene ester is dissolved in a minimum amount of a hot "soluble" solvent. Then, a "miscible, insoluble" solvent is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the soluble solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs include ethyl acetate-hexanes and methanol-water.[18]

Q: How does the structure of my aminothiophene ester affect solvent choice?

A: The principle of "like dissolves like" is a useful guide.[5]

  • Polar Substituents: If your molecule has polar groups (e.g., additional amino, hydroxyl, or carboxyl groups), it will be more soluble in polar solvents like alcohols.

  • Non-polar Substituents: Large alkyl or aryl groups will increase solubility in less polar solvents like toluene or ethyl acetate.

  • Hydrogen Bonding: The amino group and potentially other substituents can engage in hydrogen bonding, which will favor more polar, protic solvents.

Q: Can I recrystallize an aminothiophene that is an amine salt?

A: Yes. If you have an aminothiophene that is difficult to crystallize, converting it to a salt (e.g., hydrochloride) can be a viable strategy.[19] This significantly increases its polarity, often making it more amenable to crystallization from polar solvents like ethanol or water/ethanol mixtures.

Standard Operating Protocol: Recrystallization of a Generic Aminothiophene Ester

This protocol provides a detailed, step-by-step methodology for a single-solvent recrystallization.

Materials:

  • Crude aminothiophene ester

  • Recrystallization solvent (pre-determined)

  • Erlenmeyer flasks (2)

  • Hot plate/stirrer

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble at room temperature, heat the test tube. If it dissolves when hot but precipitates upon cooling, the solvent is likely suitable.

  • Dissolution: Place the crude aminothiophene ester in an Erlenmeyer flask with a stir bar. Add the minimum amount of the recrystallization solvent to cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to avoid premature crystallization.[7]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[6]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Missouri–St. Louis. [Link]

  • Recrystallization. (n.d.). California State University, Dominguez Hills. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Recrystallization. (n.d.). Wired Chemist. [Link]

  • Process for preparing thiophene derivatives. (1989).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Process for the purification of thiophenes. (2009).
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2012). International Journal of Pharmacy and Biological Sciences. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2013). PubMed. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2001). PubMed Central. [Link]

  • Thiophene derivatives and process for preparation thereof. (1977).
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). ResearchGate. [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. (2024). STAX. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021). Nature. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Selecting a recrystallization solvent. (2020). YouTube. [Link]

  • Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. (2010). Taylor & Francis Online. [Link]

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Navigating the Synthesis of 5-Aryl-2-Aminothiophenes: A Technical Guide to Byproduct Characterization and Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-aryl-2-aminothiophenes, critical scaffolds in medicinal chemistry and materials science, is predominantly achieved through the versatile Gewald reaction. This multicomponent reaction, which combines an aryl ketone, an active methylene nitrile, and elemental sulfur, offers a direct route to these valuable heterocycles. However, the seemingly straightforward nature of the Gewald reaction can be deceptive, with the formation of complex byproducts often complicating purification and reducing yields. This technical support guide, designed for researchers at the bench, provides an in-depth analysis of the common byproducts encountered in 5-aryl-2-aminothiophene synthesis, detailed protocols for their characterization, and field-proven strategies for their mitigation.

Troubleshooting Guide: From Unexpected Peaks to Optimized Yields

This section addresses the common challenges encountered during the synthesis of 5-aryl-2-aminothiophenes, providing a systematic approach to identifying and resolving issues related to byproduct formation.

Issue 1: Presence of a Major, Less Polar Byproduct with a High Molecular Weight

Observation: Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows a significant spot with a higher Rf value than the desired 2-aminothiophene. Subsequent analysis by mass spectrometry indicates a mass corresponding to a dimer of the Knoevenagel condensation intermediate.

Probable Cause: Dimerization of the intermediate arylmethylene malononitrile. This is a common side reaction, particularly when the rate of the initial Knoevenagel condensation outpaces the subsequent sulfur incorporation and cyclization. The electron-withdrawing nature of the nitrile groups makes the β-carbon of the α,β-unsaturated system susceptible to nucleophilic attack by the enolate of another molecule of the intermediate, leading to the formation of a stable six-membered ring—a hexadiene derivative.

In-Depth Analysis and Characterization:

The most common dimeric byproduct is a substituted 1,3-cyclohexadiene. For the reaction of acetophenone and malononitrile, this would be a derivative of 2-amino-4,6-diphenyl-1,3-cyclohexadiene-1,3-dicarbonitrile.

Table 1: Spectroscopic Signatures for the Identification of the Hexadiene Byproduct (from Acetophenone and Malononitrile)

Analytical Technique Expected Observations
¹H NMR - Complex aromatic signals in the range of δ 7.2-7.8 ppm. - A singlet or multiplet for the methine proton on the cyclohexadiene ring (if present). - Absence of the characteristic broad singlet for the -NH₂ group of the 2-aminothiophene (typically δ 4.5-6.0 ppm).
¹³C NMR - Multiple signals in the aromatic region (δ 125-145 ppm). - Signals corresponding to the sp² and sp³ carbons of the cyclohexadiene ring. - Signals for the nitrile carbons (δ 115-120 ppm).
Mass Spectrometry (MS) - A molecular ion peak corresponding to twice the mass of the Knoevenagel intermediate minus the mass of a molecule of malononitrile. For acetophenone and malononitrile, the intermediate is phenylmethylene malononitrile (C₁₀H₆N₂). The dimer would have a formula of C₂₀H₁₂N₄.
FT-IR - Strong C≡N stretching frequency around 2200-2220 cm⁻¹. - C=C stretching frequencies in the aromatic and cyclohexadiene rings (1500-1650 cm⁻¹). - Absence of the N-H stretching bands of the primary amine.

Mitigation Strategies:

  • Control of Stoichiometry and Addition Rate:

    • Protocol: Instead of a one-pot reaction, adopt a two-step approach. First, perform the Knoevenagel condensation at a lower temperature (e.g., room temperature) to form the arylmethylene malononitrile. Once the formation of the intermediate is complete (monitored by TLC), add the sulfur and then slowly introduce the base at a slightly elevated temperature (e.g., 40-50 °C). This sequential addition prevents a buildup of the reactive intermediate.

    • Causality: By controlling the concentration of the Knoevenagel intermediate, the bimolecular dimerization reaction is disfavored, allowing the desired intramolecular cyclization with sulfur to become the dominant pathway.

  • Temperature and Base Concentration:

    • Protocol: Lower the reaction temperature during the initial phase of the reaction. Use a catalytic amount of a weaker base (e.g., piperidine or morpholine) instead of a stoichiometric amount of a strong base.

    • Causality: Lower temperatures and less basic conditions slow down the rate of the Knoevenagel condensation, preventing the accumulation of the intermediate. A weaker base is less likely to generate a high concentration of the enolate required for the dimerization.

  • Influence of Aryl Substituents:

    • Observation: Aryl ketones with electron-donating groups (e.g., methoxy, methyl) on the phenyl ring tend to be more prone to dimerization.

    • Causality: Electron-donating groups stabilize the carbocation intermediate formed during the Knoevenagel condensation, accelerating the formation of the arylmethylene malononitrile and thus increasing its concentration and the likelihood of dimerization.

    • Strategy: For electron-rich aryl ketones, the two-step procedure and careful control of temperature are particularly crucial.

Experimental Workflow for Byproduct Mitigation:

Byproduct_Mitigation_Workflow start Gewald Reaction Setup one_pot One-Pot Procedure start->one_pot Standard Protocol two_step Two-Step Procedure start->two_step Modified Protocol analysis TLC/LC-MS Analysis one_pot->analysis two_step->analysis dimer Dimer Byproduct Detected analysis->dimer High Dimer Concentration no_dimer Clean Reaction analysis->no_dimer Low/No Dimer optimize Optimize Conditions: - Lower Temperature - Slower Base Addition - Weaker Base dimer->optimize purify Purification no_dimer->purify optimize->two_step

Caption: Workflow for mitigating dimer byproduct formation.

Issue 2: Isolation of a Water-Soluble, Crystalline Byproduct

Observation: During aqueous work-up, a significant amount of a white crystalline solid precipitates from the aqueous layer or remains insoluble in common organic solvents used for extraction.

Probable Cause: Formation of 1,4-dithiane-2,5-diol. This compound is the stable dimer of the α-mercaptocarbonyl intermediate. Under certain conditions, particularly if the cyclization to the thiophene is slow or incomplete, this intermediate can dimerize.

In-Depth Analysis and Characterization:

1,4-Dithiane-2,5-diol is a known compound, and its characterization data are available in the literature.

Table 2: Spectroscopic Signatures for the Identification of 1,4-Dithiane-2,5-diol

Analytical Technique Expected Observations
¹H NMR (in D₂O or DMSO-d₆) - A complex multiplet for the methine protons (-CH(OH)-) around δ 4.5-5.0 ppm. - A multiplet for the methylene protons (-CH₂-) of the dithiane ring around δ 2.8-3.5 ppm.
¹³C NMR (in D₂O or DMSO-d₆) - A signal for the methine carbon (-CH(OH)-) around δ 70-80 ppm. - A signal for the methylene carbon (-CH₂-) around δ 30-40 ppm.
Mass Spectrometry (ESI-MS) - A protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺.
FT-IR - A broad O-H stretching band around 3200-3500 cm⁻¹. - C-O stretching bands around 1050-1150 cm⁻¹.

Mitigation Strategies:

  • Ensure Anhydrous Conditions:

    • Protocol: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Water can hydrolyze intermediates and promote the formation of the α-mercaptocarbonyl compound, which can then dimerize.

  • Optimize Reaction Time and Temperature:

    • Protocol: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the cyclization to completion. Monitor the reaction progress by TLC until the starting materials and intermediates are consumed.

    • Causality: Incomplete reaction can leave unreacted α-mercaptocarbonyl intermediate, which is prone to dimerization upon work-up.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I see a significant amount of the Knoevenagel intermediate by TLC. What should I do?

A1: This indicates that the sulfur addition and/or cyclization step is the rate-limiting step. You can try the following:

  • Increase the temperature: Gradually increase the reaction temperature by 10-20 °C and monitor the progress.

  • Add more base: A small additional amount of the amine base can help to catalyze the cyclization.

  • Microwave irradiation: If available, microwave synthesis can often promote difficult cyclizations and reduce reaction times.

Q2: I am using an electron-withdrawing group on my aryl ketone, and the reaction is very slow. How can I improve the reaction rate?

A2: Aryl ketones with strong electron-withdrawing groups are less nucleophilic and can be sluggish in the Knoevenagel condensation.

  • Use a stronger base: A stronger base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can be used to deprotonate the active methylene nitrile more effectively.

  • Higher temperature: Increasing the reaction temperature can help to overcome the higher activation energy.

  • Use a more reactive nitrile: Malononitrile is generally more reactive than ethyl cyanoacetate.

Q3: My final product is a dark, tarry material that is difficult to purify. What is the likely cause?

A3: The formation of a tar-like substance is often due to polymerization of the starting materials or intermediates, or decomposition at high temperatures.

  • Lower the reaction temperature: High temperatures can lead to decomposition and polymerization.

  • Control the rate of addition: Add the base slowly to the reaction mixture to control the exotherm and prevent localized heating.

  • Degas the solvent: Removing dissolved oxygen from the solvent can sometimes prevent oxidative side reactions that lead to colored impurities.

Reaction Pathway and Byproduct Formation:

Gewald_Reaction_Byproducts cluster_main Desired Gewald Pathway cluster_byproduct1 Dimerization Byproduct cluster_byproduct2 Dithiane Byproduct A Aryl Ketone + Active Methylene Nitrile B Knoevenagel Intermediate (Arylmethylene Malononitrile) A->B Base (Knoevenagel Condensation) C Sulfur Adduct B->C + Sulfur E Hexadiene Dimer B->E [2+4] Cycloaddition (Diels-Alder type) D 5-Aryl-2-aminothiophene C->D Cyclization F α-Mercaptocarbonyl Intermediate C->F Incomplete Cyclization G 1,4-Dithiane-2,5-diol F->G Dimerization

Navigating the Gewald Reaction Workup: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Gewald reaction. As a Senior Application Scientist, I've designed this guide to move beyond a simple recitation of procedural steps. Instead, this resource is structured to provide you with a deeper understanding of the "why" behind each manipulation in your workup, empowering you to troubleshoot effectively and optimize your synthesis of 2-aminothiophenes. The Gewald reaction, a cornerstone for synthesizing these valuable heterocyclic scaffolds, is a robust multicomponent reaction; however, like any chemical transformation, its success lies in the details of its execution and purification.[1] This guide is formatted as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Understanding the Post-Reaction Landscape: What's in Your Flask?

Before diving into the workup, it's crucial to visualize the composition of your crude reaction mixture. This will inform your purification strategy.

A typical Gewald reaction combines a ketone or aldehyde, an active methylene nitrile, elemental sulfur, and a base.[2][3] The initial step is a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[3][4]

Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Intermediate Reactants->Knoevenagel Byproducts Unreacted Starting Materials Excess Sulfur Polymeric Byproducts Colored Impurities Reactants->Byproducts Sulfur_Addition Sulfur Addition & Polysulfide Formation Knoevenagel->Sulfur_Addition Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene Product Cyclization->Product Crude_Mixture Crude Reaction Mixture Product->Crude_Mixture Byproducts->Crude_Mixture

Caption: Simplified workflow of the Gewald reaction leading to the crude product mixture.

Standard Workup Protocol: A Step-by-Step Guide with Rationale

This protocol outlines a general procedure for the workup of a Gewald reaction. Specific modifications may be necessary depending on the scale and substrates used.

Objective: To isolate the crude 2-aminothiophene product from the reaction mixture, removing excess reagents and the catalyst.

Procedure:

  • Reaction Quenching:

    • Action: Once the reaction is deemed complete by TLC analysis, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing water or a dilute aqueous acid (e.g., 1M HCl).

    • Rationale: Quenching with water serves to dissolve the basic catalyst (e.g., morpholine, triethylamine) and any water-soluble salts. A dilute acid wash can be more effective at neutralizing and extracting amine bases.

  • Liquid-Liquid Extraction:

    • Action: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.

    • Rationale: The desired 2-aminothiophene product is typically more soluble in the organic phase, allowing for its separation from water-soluble impurities. Multiple extractions ensure efficient recovery of the product.

  • Washing the Organic Layer:

    • Action: Wash the combined organic layers sequentially with:

      • Water: To remove any remaining water-soluble impurities.

      • Brine (saturated NaCl solution): To break up any emulsions and to begin the drying process by drawing water out of the organic layer.

    • Rationale: These washes further purify the organic layer before the final drying and solvent removal steps.

  • Drying and Solvent Removal:

    • Action: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Removing all traces of water is crucial to prevent the formation of hydrates and to obtain an accurate yield of the crude product.

  • Initial Purification (Optional):

    • Action: The resulting crude solid or oil can often be purified by trituration (suspending in a solvent in which the product is insoluble but impurities are soluble) or by passing it through a short plug of silica gel.

    • Rationale: This step can remove a significant amount of impurities before more rigorous purification methods like column chromatography or recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of Gewald reaction mixtures.

Workup Challenges

Q1: I've added water to my reaction mixture, and now I have a persistent emulsion that won't separate. What should I do?

A1: Emulsion formation is common, especially when residual base or polymeric byproducts act as surfactants. Here's a systematic approach to breaking it:

  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • "Salting Out": Add a significant amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently rock it. The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.[5][6]

  • Change the Solvent Polarity: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexanes can help.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, although it may require re-extraction of the filtrate.[6][7]

Q2: My crude product is a sticky, dark oil, and I was expecting a solid. What could be the reason, and how do I proceed?

A2: The formation of an oil instead of a solid can be due to several factors:

  • Impurities: The presence of unreacted starting materials, the Knoevenagel intermediate, or polymeric byproducts can lower the melting point of your product, resulting in an oil.

  • Residual Solvent: Ensure that all the solvent has been removed on the rotary evaporator.

  • Product Character: Some 2-aminothiophenes are naturally low-melting solids or oils at room temperature.

How to Proceed:

  • TLC Analysis: Run a TLC of your crude oil against the starting materials to assess the reaction's completion and the number of byproducts.

  • Trituration: Try dissolving the oil in a small amount of a suitable solvent (e.g., dichloromethane) and then adding a non-polar solvent (e.g., hexanes) dropwise while stirring. This may induce crystallization or precipitation of your product.

  • Purification: If trituration fails, column chromatography is your next step to separate the desired product from the impurities.

Purification Headaches

Q3: My crude product is contaminated with a significant amount of elemental sulfur. How can I remove it?

A3: Unreacted sulfur is a common impurity in Gewald reactions. Here are a few effective methods for its removal:

  • Recrystallization from a Suitable Solvent: Elemental sulfur has a unique solubility profile. It is poorly soluble in many organic solvents at room temperature but its solubility increases significantly with temperature.[1]

    • Procedure: Dissolve your crude product in a minimal amount of a hot solvent in which your product is also soluble (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes).[8] Upon cooling, your product should crystallize out, leaving the majority of the sulfur in the solution. For more stubborn cases, recrystallization from a solvent in which sulfur is highly soluble at elevated temperatures, such as xylene or toluene, can be effective.[9][10]

  • Aqueous Sodium Sulfite Wash: This is a chemical method to remove sulfur.

    • Rationale: Sodium sulfite (Na₂SO₃) reacts with elemental sulfur to form sodium thiosulfate (Na₂S₂O₃), which is water-soluble and can be easily removed in the aqueous phase.[11]

    • Procedure: During the liquid-liquid extraction phase of your workup, wash the organic layer with a saturated aqueous solution of sodium sulfite.

Q4: I'm having trouble purifying my 2-aminothiophene by column chromatography. It seems to be streaking on the TLC plate.

A4: Streaking on TLC plates is often an indication of issues with the compound's interaction with the stationary phase (silica gel) or the choice of the mobile phase. 2-Aminothiophenes, being basic due to the amino group, can interact strongly with the acidic silica gel.

  • TLC Troubleshooting:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonium hydroxide, to your TLC mobile phase. This will neutralize the acidic sites on the silica gel and should result in more defined spots.

  • Column Chromatography Strategy:

    • Use a Modified Eluent: If you see an improvement on TLC with a basic modifier, use the same modified eluent system for your column chromatography.

    • Alternative Stationary Phases: For very basic compounds, consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.[12] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be an option.[13][14]

Q5: My product seems to be decomposing on the silica gel column. What can I do?

A5: Some 2-aminothiophenes can be sensitive to the acidic nature of silica gel.

  • Deactivate the Silica Gel: You can prepare a less acidic silica gel slurry by adding a small percentage of triethylamine to your eluent and letting it equilibrate before loading your sample.

  • Work Quickly: Do not let your compound sit on the column for an extended period. Run the column as efficiently as possible.

  • Consider Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is often a gentler purification method than chromatography.

Characterization and Analysis

Q6: How can I effectively visualize my 2-aminothiophene product on a TLC plate if it's not UV-active?

A6: While many 2-aminothiophenes are UV-active due to the aromatic thiophene ring, some may have weak chromophores. In such cases, or for additional confirmation, chemical staining is necessary.

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. The 2-aminothiophene moiety is susceptible to oxidation, and will appear as a yellow or brown spot on a purple background.

  • Vanillin or p-Anisaldehyde Stain: These stains are particularly useful for visualizing compounds with electron-rich aromatic rings or functional groups that can undergo condensation reactions.[15] Upon heating, 2-aminothiophenes will often produce colored spots with these stains.

  • Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin can sometimes be used to visualize 2-aminothiophenes, which will appear as colored spots (often yellow or brown) upon heating.

Start Crude Product TLC Run TLC Start->TLC Streaking Streaking Observed? TLC->Streaking Add_Base Add Et3N or NH4OH to Eluent Streaking->Add_Base Yes Column Column Chromatography Streaking->Column No Add_Base->Column Sulfur Sulfur Present? Column->Sulfur Sulfite_Wash Na2SO3 Wash Sulfur->Sulfite_Wash Yes Recrystallize Recrystallization Sulfur->Recrystallize No Sulfite_Wash->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Caption: A decision-making workflow for the purification of Gewald reaction products.

Data Summary Table

IssuePotential Cause(s)Recommended Solution(s)
Emulsion Formation Residual base, polymeric byproductsAdd brine, change solvent polarity, filter through Celite®.[5][6][7]
Oily Product Impurities, residual solventTLC analysis, trituration, column chromatography.
Sulfur Contamination Excess unreacted sulfurRecrystallization (e.g., from ethanol or xylene), aqueous Na₂SO₃ wash.[8][9][10][11]
TLC/Column Streaking Acidic silica interaction with basic productAdd a basic modifier (e.g., Et₃N) to the eluent, use alumina.[12]
Product Decomposition Sensitivity to acidic silica gelDeactivate silica with a base, work quickly, consider recrystallization.
Poor TLC Visualization Weak UV chromophoreUse chemical stains like KMnO₄, vanillin, or p-anisaldehyde.[15]

References

  • Computational investigations on the mechanism of the Gewald reaction.
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  • How can I clean solid sulfur and its oxides from test tube?. Chemistry Stack Exchange. 2014.
  • Study on the experiment and reaction kinetics of sulfur removal from coal by microorganisms. Frontiers in Microbiology. 2023.
  • Removal of sulfur from a solvent extract. TrAC Trends in Analytical Chemistry. 2012.
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  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
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  • The Gewald Multicomponent Reaction. Molecular Diversity. 2011.
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  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010.
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. 2024.
  • Purification of strong polar and basic compounds. Reddit. 2023.
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  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. 2013.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents. Sciencemadness.org. 2018.
  • Sodium Sulphite sulfite with Catalyst Powder.
  • For highly polar compound, how to do the purification?.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. 2021.
  • TLC Thin Layer Chromatography with amino acids. YouTube. 2025.
  • Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling. Journal of Chemical Research. 2014.
  • Tackling emulsions just got easier. Biotage. 2023.
  • New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Tetrahedron Letters. 2008.
  • How can I dissolve elemental sulfur in inorganic solvents?. ECHEMI.
  • Amino Acid Purification - Column Chrom
  • Crystal and Molecular Structures of Two 2-Aminothiophene Deriv
  • How emulsions form and break?. Biolin Scientific. 2024.
  • Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp.. Iraqi Journal of Agricultural Sciences. 2021.
  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
  • Process for purging sodium sulfate from a sulfur dioxide removal system.
  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
  • Visualizing a TLC pl
  • Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K.
  • Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. 2025.
  • Gewald reaction. Wikipedia.
  • Sulfite Removal With Adsorbents. Purolite.
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Technical Guide: Troubleshooting Low Yields in Aminothiophene Synthesis (Gewald Reaction)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gewald Reaction in Drug Discovery

The synthesis of 2-aminothiophenes via the Gewald reaction is a cornerstone in the construction of diverse heterocyclic scaffolds, particularly for kinase inhibitors, antimicrobial agents, and allosteric modulators (e.g., A1 adenosine receptors). While theoretically a straightforward three-component condensation (ketone, activated nitrile, and elemental sulfur), the reaction is notoriously capricious.

Low yields often stem from a "black box" understanding of the sulfurization mechanism or the failure of the initial Knoevenagel condensation. This guide deconstructs the reaction into controllable phases, moving beyond standard recipes to mechanistic causality.

Diagnostic Workflow

Before altering variables randomly, diagnose the specific failure point using this logic flow.

TroubleshootingFlow Start Low Yield Observed CheckInter Is the Knoevenagel Intermediate (Ylidene) Visible by TLC/LCMS? Start->CheckInter NoInter NO: Knoevenagel Failure CheckInter->NoInter Trace/None YesInter YES: Sulfurization/Cyclization Failure CheckInter->YesInter Major Peak Steric Steric Hindrance? NoInter->Steric BaseStrength Base basicity too low? Steric->BaseStrength Low Bulk Action1 Switch to Two-Step Protocol (Pre-form ylidene) Steric->Action1 High Bulk Action2 Use TiCl4/Pyridine or Microwave Irradiation BaseStrength->Action2 SulfurQual Old/Oxidized Sulfur? YesInter->SulfurQual Solvent Poor Sulfur Solubility? SulfurQual->Solvent No Action3 Use Fresh S8 or Polysulfide reagents SulfurQual->Action3 Yes Action4 Switch Solvent: DMF or Ionic Liquids Add Phase Transfer Catalyst Solvent->Action4

Figure 1: Diagnostic logic for isolating the rate-limiting step in Gewald synthesis.

Phase 1: The Knoevenagel Bottleneck

The Issue: The reaction fails to initiate. The ketone and nitrile remain unreacted, or the nitrile dimerizes.

Mechanistic Insight: The Gewald reaction is a domino sequence initiated by a Knoevenagel condensation. If the ketone is sterically hindered (e.g., tert-butyl ketones, steroidal ketones) or electron-rich, the equilibrium formation of the


-unsaturated nitrile (ylidene) is unfavorable. Standard bases like morpholine may be insufficient to drive this equilibrium.
Troubleshooting Q&A

Q: My ketone is unreacted. Should I add more base? A: Not necessarily. Adding more amine base can promote the dimerization of the activated nitrile (e.g., malononitrile) rather than the condensation with the ketone.

  • Solution: Switch to a Two-Step Protocol . Isolate the Knoevenagel adduct first.[1][2]

    • Protocol: Condense the ketone and nitrile using catalyzed conditions (e.g., acetic acid/ammonium acetate in benzene with Dean-Stark trap, or ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       for stubborn substrates). Once the ylidene is isolated and purified, react it with sulfur and base (diethylamine) in ethanol. This prevents nitrile side-reactions.
      

Q: I see a new spot, but it's not the product. What is it? A: It is likely the dimer of malononitrile or a self-condensation product of the ketone.

  • Validation: Check the LCMS. Malononitrile dimer appears at

    
    .
    
  • Fix: Use Microwave Irradiation .[1] Microwave heating (MW) has been proven to suppress side reactions by rapidly crossing the activation energy barrier for the desired condensation, often reducing reaction times from hours to minutes [1].

Phase 2: Sulfur Incorporation & Cyclization

The Issue: The Knoevenagel intermediate forms, but conversion to the thiophene is poor. The reaction mixture turns into a dark, intractable tar ("Gewald Tar").

Mechanistic Insight: The mechanism involves the nucleophilic attack of sulfur (likely as a polysulfide anion generated in situ) on the nitrile or the alkene. Elemental sulfur (


) has poor solubility in ethanol. If the sulfur does not "crack" into active polysulfide species, it cannot react. Conversely, excessive heating causes polymerization.
Troubleshooting Q&A

Q: Why is elemental sulfur precipitating out upon cooling? A: The sulfur never reacted. This indicates the base failed to activate the sulfur or the solvent polarity is too low.

  • Solution:

    • Solvent Switch: Move from Ethanol to DMF or DMSO . The higher polarity stabilizes the polar transition states and improves sulfur solubility.

    • Ionic Liquids: Use

      
       or similar ionic liquids.[3] These act as both solvent and catalyst, significantly improving yields for difficult substrates by stabilizing the ionic intermediates [2].
      

Q: The reaction turns black immediately. Is this normal? A: A dark color is typical, but "tar" indicates polymerization.

  • Cause: Thermal instability of the intermediate or oxidation.

  • Fix: Lower the temperature to 50°C and use L-Proline (10-20 mol%) as a catalyst. L-Proline acts as a dual-activation catalyst, facilitating both the Knoevenagel step (via iminium formation) and the sulfur activation, often leading to cleaner reaction profiles compared to morpholine [3].

Phase 3: Purification of "Tars"

The Issue: The product is an oil or solid trapped in a polymeric matrix.

Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude tar in 2N HCl (the aminothiophene is basic).

    • Wash the aqueous layer with Ethyl Acetate (removes non-basic tars/sulfur).

    • Basify the aqueous layer with 2N NaOH or

      
       to pH 9-10.
      
    • Extract the precipitated product into DCM or EtOAc.

  • Recrystallization:

    • Avoid simple evaporation. Recrystallize from hot ethanol or methanol/water mixtures.

    • Tip: If the product is an oil, convert it to the HCl or oxalate salt to induce crystallization.

Optimized Experimental Protocol

Method: Microwave-Assisted One-Pot Synthesis (Recommended for Library Generation)

ParameterConditionRationale
Reagents Ketone (1.0 eq), Activated Nitrile (1.1 eq), Sulfur (1.1 eq)Slight excess of nitrile/sulfur drives completion.
Catalyst/Base Morpholine (1.0 eq) or L-Proline (10 mol%)Morpholine is standard; L-Proline for sensitive substrates.
Solvent Ethanol (2-3 mL/mmol)Green, easy workup. Use DMF for sterically hindered ketones.
Energy Source Microwave (Biotage/CEM)Max Power: 150W (Dynamic)
Temperature 60°C - 80°CHigh temp/short time prevents tar formation.
Time 10 - 20 minutesConventional heating requires 2-12 hours.

Step-by-Step:

  • In a microwave vial, dissolve the ketone and activated nitrile (e.g., ethyl cyanoacetate) in Ethanol.

  • Add the amine base (morpholine) dropwise.

  • Stir for 1 minute at RT.

  • Add finely powdered elemental sulfur.

  • Seal and irradiate at 60°C for 15 minutes.

  • Workup: Pour the hot reaction mixture onto crushed ice. The product usually precipitates as a solid. Filter and wash with cold water/ethanol (9:1).

Reaction Mechanism Visualization

Understanding the pathway helps identify where the reaction stalls.

GewaldMechanism Reactants Ketone + Activated Nitrile Step1 Knoevenagel Condensation Reactants->Step1 Base (Morpholine) Intermediate Ylidene (Unsaturated Nitrile) Step1->Intermediate - H2O Step2 Sulfur Activation (Polysulfide Attack) Intermediate->Step2 + S8 / Base Cyclization Intramolecular Cyclization Step2->Cyclization Ring Closure Product 2-Aminothiophene Cyclization->Product Tautomerization

Figure 2: The sequential pathway of the Gewald reaction. The Intermediate (Ylidene) is the stable checkpoint.

References

  • Microwave-Assisted Synthesis: Revelant, G., et al. "Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes."[4] Synthesis, 2011, 2935-2940.[4] Link

  • Ionic Liquid Optimization: Hu, Y., et al. "Synthesis of 2-aminothiophenes in ionic liquid."[3] Synthetic Communications, 2006. Link

  • L-Proline Catalysis: Wang, T., et al. "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline."[4][5] Synlett, 2010, 1351-1354.[4][5] Link

  • General Review: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999, 36, 333. Link

Sources

Navigating the Gewald Reaction: A Technical Guide to Alternative Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Evaluation of Alternative Catalysts for the Gewald Multicomponent Reaction. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical insights and practical, field-proven advice to navigate the complexities of this versatile reaction. The Gewald reaction, a cornerstone in the synthesis of highly substituted 2-aminothiophenes, is pivotal in the development of numerous pharmaceuticals and functional materials.[1][2] This guide moves beyond traditional methodologies to explore more sustainable, efficient, and recyclable catalytic systems, empowering you to optimize your synthetic strategies.

This resource is structured to anticipate and address the real-world challenges you may encounter, from catalyst selection and reaction optimization to troubleshooting unexpected outcomes. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring a self-validating system of experimentation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield, or the reaction is not proceeding at all. What are the common culprits?

A: Low or no yield in a Gewald reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stability:

    • Cause: The purity of your starting materials is paramount. Impurities in the ketone/aldehyde, active methylene nitrile, or solvent can interfere with the reaction.[3] The base catalyst (e.g., morpholine, piperidine) can degrade over time.

    • Solution:

      • Ensure all reactants are of high purity. If necessary, purify the ketone/aldehyde and nitrile by distillation or recrystallization.

      • Use freshly opened or properly stored base catalysts.

      • Ensure your solvent is dry, as moisture can hinder the initial Knoevenagel condensation.[3]

  • Catalyst Inactivity or Incompatibility:

    • Cause: The chosen catalyst may not be active enough for your specific substrates, or it may be "poisoned" by impurities. Some substrates, particularly aryl ketones, are known to be less reactive under certain conditions.[4]

    • Solution:

      • Catalyst Screening: If using a novel substrate combination, it is advisable to screen a few different catalysts. For instance, while traditional amine bases work well for many substrates, a conjugate acid-base pair like piperidinium borate might be more effective for others, offering faster reaction times.[5]

      • Catalyst Loading: Ensure the correct catalyst loading. For example, with piperidinium borate, a loading of 20 mol% has been shown to give excellent yields, while lower amounts can lead to incomplete conversion.[6]

      • Heterogeneous Catalysts: If using a heterogeneous catalyst like a magnetic nanocatalyst, ensure it is properly dispersed in the reaction mixture. Aggregation can significantly reduce the available catalytic surface area. Sonication at the start of the reaction can aid in dispersion.

  • Suboptimal Reaction Temperature:

    • Cause: The Gewald reaction is temperature-sensitive. A temperature that is too low may result in a sluggish or stalled reaction, while a temperature that is too high can lead to side product formation.

    • Solution:

      • Optimization: The optimal temperature is catalyst and substrate-dependent. For instance, reactions catalyzed by piperidinium borate have been shown to proceed poorly at room temperature but give excellent yields at 100 °C.[6]

      • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to identify the optimal conditions for your specific system.[7]

  • Reaction Monitoring and Work-up:

    • Cause: The product may be precipitating out of the solution during the reaction, or it may be lost during the work-up procedure.

    • Solution:

      • Visual Inspection: Periodically check the reaction mixture for any precipitate.

      • Work-up Procedure: If the product is a solid, it can often be isolated by simple filtration after the addition of water.[8] If the product is an oil or remains in solution, extraction with a suitable organic solvent is necessary. Ensure the pH is appropriate during extraction to avoid loss of the amine product.

Issue 2: Formation of a Persistent Yellow/Orange Color with No Product

Q: My reaction mixture turns a deep yellow or orange, but TLC analysis shows no product formation. What is happening?

A: This is a common observation and often indicates the formation of the initial Knoevenagel condensation product, an α,β-unsaturated nitrile, without the subsequent steps of the Gewald reaction occurring.

  • Cause: The initial base-catalyzed condensation between the ketone/aldehyde and the active methylene nitrile is often a rapid and colorful reaction. However, the subsequent addition of sulfur and cyclization may be the rate-limiting steps.

  • Solution:

    • Patience and Monitoring: Continue to monitor the reaction by TLC. The subsequent steps may be slower.

    • Sulfur Activation: Ensure the elemental sulfur is finely powdered to maximize its surface area and reactivity.

    • Catalyst Role: The catalyst plays a crucial role in both the Knoevenagel condensation and the subsequent sulfur addition and cyclization. A catalyst that is effective for the first step may not be as efficient for the latter stages. This is where screening alternative catalysts can be beneficial.

    • Temperature Increase: A modest increase in temperature may be necessary to overcome the activation energy for the sulfur addition and cyclization steps.

Issue 3: Significant Side Product Formation (Dimerization)

Q: I am observing a significant amount of a side product, which I suspect is a dimer of my activated nitrile. How can I minimize this?

A: Dimerization of the α,β-unsaturated nitrile intermediate is a known side reaction in the Gewald process, particularly with highly reactive nitriles like malononitrile.[5]

  • Cause: The α,β-unsaturated nitrile is susceptible to Michael addition from another molecule of the deprotonated active methylene compound, leading to the formation of a dimer.

  • Solution:

    • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the carbonyl compound relative to the active methylene nitrile can sometimes suppress dimerization.

    • Reaction Conditions:

      • Concentration: Running the reaction at a higher concentration can favor the desired trimolecular reaction over the bimolecular dimerization.

      • Temperature: Lowering the reaction temperature may slow down the rate of dimerization relative to the desired reaction.

    • Catalyst Choice: The choice of catalyst can influence the relative rates of the desired reaction and dimerization. Some catalysts may favor the complete Gewald sequence, minimizing the accumulation of the reactive intermediate.

    • Steric Hindrance: In some cases, introducing sterically bulky groups on the reactants can disfavor the transition state leading to the dimer.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts like piperidinium borate or magnetic nanocatalysts over traditional amine bases?

A1:

  • Piperidinium Borate: This conjugate acid-base pair can act as a truly catalytic system, often requiring lower catalyst loadings than stoichiometric amounts of traditional amine bases.[5] It can also lead to shorter reaction times and higher yields. Its recyclability has also been demonstrated.[5]

  • Magnetic Nanocatalysts (e.g., Fe₃O₄): The primary advantage is their ease of separation from the reaction mixture using an external magnet. This simplifies the work-up procedure and allows for the efficient recycling and reuse of the catalyst, aligning with the principles of green chemistry.[9]

Q2: How do I choose the best solvent for my Gewald reaction?

A2: The choice of solvent can significantly impact the reaction outcome.

  • Polar Protic Solvents: Alcohols like ethanol and methanol are commonly used and are often effective. A mixture of ethanol and water (e.g., 9:1) has been shown to be an excellent medium for reactions catalyzed by piperidinium borate, facilitating an eco-friendly work-up.[8]

  • Polar Aprotic Solvents: DMF and DMSO can also be used, but in some cases, they may lead to lower yields.[5]

  • Solvent-Free Conditions: For a greener approach, solvent-free reactions, often facilitated by ball milling or microwave irradiation, can be highly effective and can sometimes be catalytic in the base.[4]

Q3: Can I use microwave irradiation to speed up my Gewald reaction?

A3: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to significantly reduced reaction times and improved yields.[2][10] This is a valuable technique for high-throughput synthesis and library generation.

Q4: What are the key safety precautions I should take when performing a Gewald reaction?

A4:

  • Ventilation: The reaction should be performed in a well-ventilated fume hood, as some of the reactants and solvents are volatile and may be toxic or flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Reagent Handling:

    • Piperidine: Is highly flammable and toxic. Handle with care and avoid inhalation or skin contact.[11]

    • Elemental Sulfur: While generally considered low toxicity, it is a flammable solid.

    • Nitriles: Many activated nitriles are toxic and should be handled with caution.

  • Catalyst Handling:

    • Piperidinium Borate: Handle with care, avoiding dust inhalation.

    • Magnetic Nanoparticles: While generally of low toxicity, inhalation of fine powders should be avoided. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.[12]

Comparative Analysis of Alternative Catalysts

The selection of an appropriate catalyst is critical for the success of the Gewald reaction. Below is a comparative summary of some promising alternative catalysts.

CatalystKey AdvantagesTypical ConditionsLimitations/Considerations
Piperidinium Borate Truly catalytic, high yields, short reaction times, recyclable.[5]20 mol% catalyst, Ethanol/Water (9:1), 100 °C.[8]May require elevated temperatures for optimal performance.
Fe₃O₄ Magnetic Nanocatalysts Easily separable and recyclable, environmentally friendly.[9]Varies depending on surface functionalization, often under solvent-free or aqueous conditions.Potential for aggregation, which can reduce catalytic activity.[12]
Ionic Liquids Can act as both solvent and catalyst, good thermal stability, potential for recyclability.Varies with the specific ionic liquid used.Can be expensive, and viscosity may pose challenges in handling and purification.
Microwave-Assisted (often with a base) Dramatically reduced reaction times, often improved yields.[10]Dependent on reactants and catalyst, typically sealed-vessel with temperature control.Requires specialized microwave reactor; scalability can be a concern.

Experimental Protocols

Protocol 1: Gewald Reaction using Piperidinium Borate as a Catalyst

This protocol is adapted from Gavali, K. D., & Chaturbhuj, G. U. (2023). SynOpen, 7(01), 674-679.[5]

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile) (1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Piperidinium borate (20 mol%)

  • Ethanol/Water (9:1)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.0 equiv), and piperidinium borate (20 mol%).

  • Add the ethanol/water (9:1) solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the product in an oven. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 2: Gewald Reaction using Fe₃O₄ Magnetic Nanocatalysts

This protocol is a general guideline based on the principles of using magnetic nanocatalysts.

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Fe₃O₄ magnetic nanocatalyst (catalytic amount, to be optimized)

  • Solvent (e.g., water, ethanol, or solvent-free)

Procedure:

  • To a round-bottom flask, add the Fe₃O₄ magnetic nanocatalyst.

  • Add the solvent (if any), followed by the ketone, active methylene nitrile, and elemental sulfur.

  • If using a solvent, sonicate the mixture for 5-10 minutes to ensure good dispersion of the nanocatalyst.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Place a strong magnet against the side of the flask to collect the magnetic nanocatalyst.

  • Decant the supernatant containing the product.

  • Wash the catalyst with a suitable solvent (e.g., ethanol), and decant the washings, combining them with the supernatant.

  • The catalyst can be dried and reused.

  • Isolate the product from the combined supernatant and washings by removing the solvent under reduced pressure and subsequent purification (recrystallization or column chromatography).

Visualizing Reaction Pathways

To better understand the intricate steps of the Gewald reaction and the role of the catalyst, the following diagrams are provided.

Gewald_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Cyclization Sulfur Addition & Cyclization Ketone Ketone/Aldehyde Intermediate α,β-Unsaturated Nitrile Ketone->Intermediate + Nitrile Nitrile Active Methylene Nitrile Base Catalyst (Base) Base->Intermediate Catalyzes Sulfur Elemental Sulfur Thiolate Thiolate Intermediate Intermediate->Thiolate + Sulfur Product 2-Aminothiophene Thiolate->Product Cyclization & Tautomerization Catalyst_Screening_Workflow Start Define Substrates (Ketone, Nitrile) Catalyst_Selection Select Alternative Catalysts for Screening (e.g., Piperidinium Borate, Fe3O4 NPs, Ionic Liquid) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Identical Substrates & Conditions) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reactions by TLC (Conversion, Side Products) Reaction_Setup->Monitoring Analysis Analyze Results (Yield, Reaction Time, Purity) Monitoring->Analysis Optimization Optimize Conditions for Best Catalyst Analysis->Optimization Optimization->Catalyst_Selection Re-screen Final_Protocol Finalized Protocol Optimization->Final_Protocol Optimized

Caption: Workflow for screening alternative catalysts.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Gewald reaction. In Wikipedia. [Link]

  • Sharma, J., & Sharma, U. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ResearchGate. [Link]

  • Liang, C., Lei, D., Wang, X., Zhang, Q., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]

  • Toxicity, fate, and safe disposal of magnetic nanomaterials. ResearchGate. [Link]

  • Fe3O4 magnetic nanoparticles (MNPs) as an effective catalyst for synthesis of indole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Piperidinium borate as efficient and recyclable catalyst for one-pot, three-component, environmentally friendly synthesis of pyran-annulated heterocycles and 2-amino-3-cyano-4H-pyrans. New Journal of Chemistry. [Link]

  • Comparative study of different Pd nanocatalysts: Case study of the ethanol oxidation reaction. MDPI. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta. [Link]

  • Synthesis of Fe3O4 Nanoparticles and their Magnetic Properties. arXiv. [Link]

  • Exploiting the Potential of Supported Magnetic Nanomaterials as Fenton-Like Catalysts for Environmental Applications. MDPI. [Link]

  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. [Link]

  • Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. PMC. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. MDPI. [Link]

  • Synthesis, Characterization, And Catalytic And Biological Activities of A Mixed-ligand Cobalt(ii) Bipyridyl/diphenylazodioxide Complex. EngagedScholarship@CSU. [Link]

  • Sustainable Magnetic Nanocatalysts in Heterogeneous Catalysis. IntechOpen. [Link]

  • The regeneration or disposal of deactivated heterogeneous catalysts. ResearchGate. [Link]

  • Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. Semantic Scholar. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Piperidinium borate catalyzed Knoevenagel condensation of carbonyl compounds with active methylenes. ResearchGate. [Link]

  • Regeneration method of heterogeneous catalyst.
  • Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. RSC Advances. [Link]

  • What Are the Regulations for Disposing of Magnetic Materials?. Okon Recycling. [Link]

  • Magnetic Heating of Nanoparticles Applied in the Synthesis of a Magnetically Recyclable Hydrogenation Nanocatalyst. PMC. [Link]

  • Synthesis and structural characterization of copper complexes containing “R-substituted” Bis-7-azaindolyl borate ligands. ePrints Soton. [Link]

  • Synthesizing Fe3O4, Mn3O4 and Mn3O4/Fe3O4 nanocatalysts using the sol-gel method as new precursors for the degradation of phenol. Research Square. [Link]

  • Magnetic nanoparticle-supported organocatalysts – an efficient way of recycling and reuse. RSC Publishing. [Link]

  • Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands. MDPI. [Link]

  • How to make Iron Oxide magnetite Nanoparticles. YouTube. [Link]

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managing and preventing tar formation in sulfur-based cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing and preventing tar formation in sulfur-based cyclization reactions. Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Development Scientists.

Introduction: The "Black Tar" Paradox

In sulfur heterocycle synthesis—particularly the Gewald reaction, Paal-Knorr thiophene synthesis, and thionation-cyclizations—tar formation is not just a nuisance; it is often the thermodynamically favored outcome of uncontrolled radical propagation and oxidative coupling.

As sulfur is a "soft" nucleophile with accessible d-orbitals, it is prone to oligomerization (catenation) and oxidative disulfide bridging. When you see black sludge, you are likely witnessing the polymerization of electron-rich enaminothione intermediates or the thermal decomposition of your thionating agent.

This guide moves beyond "check your temperature" and provides a mechanistic breakdown of failure points with self-validating protocols to ensure cyclization competes successfully against polymerization.

Module 1: Diagnostic Hub (Root Cause Analysis)

Q: Why does my reaction mixture turn into an intractable black sludge within minutes?

A: Rapid onset of black tar usually indicates runaway polymerization of highly reactive intermediates rather than simple decomposition.

In sulfur cyclizations (like the Gewald reaction), the mechanism involves the formation of an


-mercapto intermediate. If the ring-closure step is slower than the intermolecular reaction between two sulfur species, you generate linear oligomers that eventually cross-link into "tar."

The Mechanism of Failure:

  • Oxidative Coupling: In the presence of trace oxygen, thiols (

    
    ) rapidly form disulfides (
    
    
    
    ). If your molecule has multiple reactive sites, this leads to a polymer network.
  • Enamine Polymerization: Electron-rich enamines (common in Gewald/Thiophene synthesis) are prone to acid-catalyzed polymerization.

  • Thermal Degradation: Reagents like Lawesson’s Reagent decompose above 110°C, releasing reactive phosphorus-sulfur byproducts that act as polymerization initiators.

Visualizing the Failure Pathway

The following diagram illustrates the kinetic competition between the desired cyclization (Happy Path) and tar formation (Sad Path).

TarMechanism Reactants Reactants (Ketone + S8 + Nitrile) Intermediate Reactive Intermediate (Enaminothione / Thiol) Reactants->Intermediate Knoevenagel Cyclization Ring Closure (Fast Kinetics) Intermediate->Cyclization Intramolecular Attack Oligomerization Intermolecular Coupling (Slow Kinetics / High Conc.) Intermediate->Oligomerization High Temp / Acid Oxidation Oxidation (O2) Intermediate->Oxidation Air Exposure Product Thiophene/Heterocycle (Stable) Cyclization->Product Tar Polymeric Tar (Intractable) Oligomerization->Tar Oxidation->Tar

Figure 1: Kinetic competition between intramolecular cyclization (Green) and intermolecular polymerization (Red).

Module 2: The Gewald Reaction Protocol

Q: My 2-aminothiophene synthesis (Gewald) yields 20% product and 80% tar. How do I fix this?

A: The Gewald reaction is notoriously sensitive to temperature and base strength. The "tar" is often polymerized


-mercaptoaldehyde.

The Solution: Step-Wise Temperature Ramping & Base Control You must decouple the condensation step from the cyclization step.

Optimized Protocol:

  • Solvent: Use Ethanol or Methanol (high solubility for intermediates).

  • Base: Morpholine is superior to piperidine or diethylamine for minimizing tar. It is less basic (

    
     ~8.3) and reduces side-reactions.[1]
    
  • The "Cold Start" Technique:

    • Mix ketone, activated nitrile, and sulfur at room temperature .

    • Add the base dropwise.

    • Crucial Step: Stir at 40–50°C for 1–2 hours before raising to reflux. This allows the Knoevenagel condensation to complete and the sulfur to incorporate before the high heat triggers polymerization.

Data: Base Selection Impact on Tar Formation

Base UsedpKa (approx)Tar Formation RiskTypical YieldNotes
Morpholine 8.3Low75-90%Recommended. Milder activation.
Piperidine 11.2High40-60%Too aggressive; promotes rapid polymerization.
Triethylamine 10.7Moderate50-70%Volatile; requires excess equivalents.
L-Proline N/AVery Low80%+Green chemistry alternative; slower reaction.

Module 3: Thionation Troubleshooting (Lawesson’s vs. Curphey)

Q: Lawesson’s Reagent (LR) is leaving a sticky, smelly residue that I can't separate from my product. What is the alternative?

A: Lawesson's Reagent is effective but "dirty." The residue is a mix of polymeric phosphorus-sulfur byproducts. If your product has a similar polarity to these byproducts, chromatography becomes a nightmare.

The Fix: Switch to the Curphey Method (P₄S₁₀ + HMDO) This is the "clean" alternative to Lawesson's reagent. It generates the reactive thionating species in situ but produces neutral, siloxane-based byproducts that are chemically inert and easy to remove.

Protocol (Curphey Method):

  • Reagents: Phosphorus Pentasulfide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and Hexamethyldisiloxane (HMDO).[2][3]
    
  • Solvent: Acetonitrile (MeCN) or Xylene (if higher T needed).

  • Mechanism: HMDO attacks

    
     to release the active thionating agent.
    
  • Workup (The "Magic" Step):

    • The byproducts are hexamethyldisiloxane-phosphates.

    • To Purify: Simply add aqueous

      
       or perform a basic workup. The phosphorus byproducts hydrolyze into the water layer, leaving your thionated product in the organic layer. No chromatography required. 
      
Workflow Diagram: Curphey Thionation

CurpheyMethod Start Substrate (C=O) + P4S10 + HMDO Reaction Reflux in MeCN/Xylene (Active Thionation) Start->Reaction In situ generation Quench Cool + Add aq. K2CO3 Reaction->Quench Hydrolysis of byproducts Separation Phase Separation Quench->Separation Aqueous Aqueous Layer (Phosphates/Siloxanes) Separation->Aqueous Waste Organic Organic Layer (Thionated Product) Separation->Organic Clean Product

Figure 2: The Curphey Method workflow allows for the removal of phosphorus byproducts via simple aqueous wash, avoiding the "tar" associated with Lawesson's Reagent.[3]

Module 4: Rescue & Purification

Q: The tar has already formed.[5] How do I save my product and clean the glassware?

A: Once tar forms, standard silica chromatography often fails because the tar streaks and co-elutes.

Rescue Strategy (The "Dry Load" Technique):

  • Do not dissolve the crude tar in a minimal amount of solvent and load it directly. The tar will block the column head.

  • Adsorption: Dissolve the crude mixture in DCM/MeOH. Add Celite (diatomaceous earth) approx 2x the weight of the crude.

  • Evaporation: Rotovap until you have a dry, free-flowing powder. The tar adheres strongly to the Celite surface.

  • Elution: Load the powder onto a silica plug. Elute with a non-polar solvent (Hexane/Ether) first. The polymeric tar will stay stuck to the Celite/Silica interface, while your small molecule product elutes.

Glassware Cleaning (The "Base Bath"): Sulfur tars are often thioketone polymers. They are resistant to acid but susceptible to base hydrolysis.

  • Recipe: KOH (saturated) in Isopropanol or Ethanol.

  • Soak: Overnight.

  • Warning: This etches glass over time.[4] Do not use on volumetric glassware.

  • Oxidative Clean: For stubborn residues, use Bleach (NaOCl) + NaOH. This oxidizes the sulfur to sulfate (water-soluble).

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Curphey, T. J. (2002).[3][5] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Journal of Organic Chemistry. [5]

  • Sabnis, R. W. (2014). The Gewald Reaction in Heterocyclic Synthesis. Heterocyclic Communications.

  • Polshettiwar, V., & Kaushik, M. P. (2006).[2][3] Microwave-Assisted Thionation of Carbonyl Compounds. Tetrahedron Letters.

Sources

Validation & Comparative

Structural Elucidation of Substituted 2-Aminothiophenes: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformation Conundrum

Substituted 2-aminothiophene derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for azo dyes and, more critically, as allosteric enhancers for the A1 adenosine receptor and inhibitors of various kinases.

While synthetic accessibility via the Gewald reaction is high, the structural characterization of these molecules presents a specific challenge: conformational locking . The interplay between the C2-amino group and C3-substituents (often carbonyls) creates intramolecular hydrogen bonding networks that define bioactivity.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory) , demonstrating why SC-XRD is the requisite "Gold Standard" for validating the bioactive conformations of these sulfur-containing heterocycles.[1]

Comparative Analysis: SC-XRD vs. Alternatives

In the development of 2-aminothiophene therapeutics, researchers often rely on 1H-NMR for routine confirmation. However, for structure-based drug design (SBDD), NMR often falls short in defining the precise planar rigidity induced by intramolecular bonding.[1]

Performance Matrix
FeatureSC-XRD (The Standard) Solution NMR (Alternative 1) DFT Calculation (Alternative 2)
Primary Output Absolute 3D configuration & packingConnectivity & solution dynamicsPredicted energy minima
H-Bond Detection Direct visualization (Donor-Acceptor distances)Indirect (Chemical shift perturbation)Theoretical prediction
Stereochemistry Definitive (Absolute structure via Flack parameter)Relative (NOESY/ROESY required)N/A
Conformational Insight Captures "Locked" solid-state bioactive conformersAverages rapid conformational exchangeHeavily dependent on basis set/functional
Sample Requirement Single Crystal (>0.1 mm)Solubilized compound (~5 mg)High-performance computing
Critical Limitation Crystal growth difficulty (oily thiophenes)Solvent effects mask H-bondsRequires experimental validation
The "Product" Advantage: Why X-Ray Wins for Thiophenes

For 2-aminothiophenes, the critical structural feature is the S(6) ring motif —a six-membered ring formed by an intramolecular hydrogen bond between the C2-amine (


) and the oxygen of a C3-carbonyl substituent.[1]
  • NMR in polar solvents (DMSO-

    
    ) often disrupts this weak intramolecular bond, leading to a "floppy" solution structure that does not represent the receptor-bound state.[1]
    
  • SC-XRD captures the molecule in a lower-energy, self-assembled state, often preserving the planar S(6) motif which mimics the hydrophobic pocket of a receptor.

Technical Deep Dive: The Crystallographic Workflow

A. Synthesis: The Gewald Reaction

The most robust route to these derivatives is the Gewald reaction.[2][3][4][5] It is a multi-component condensation that is highly atom-efficient but prone to producing oily, amorphous side products if not carefully controlled.

B. Crystallization Protocols (The Bottleneck)

Substituted thiophenes are notorious for "oiling out" rather than crystallizing.[1]

  • Protocol 1 (High Success): Slow evaporation from Ethanol/DMF (4:1) . The DMF helps solubilize the polar amino/carbonyl regions, while ethanol acts as the precipitant.

  • Protocol 2 (For Oily Crudes): Vapor diffusion using THF (solvent) and Pentane (antisolvent) .[1]

C. Data Collection & Refinement Strategy
  • Sulfur Anomalous Scattering: The presence of Sulfur (Z=16) allows for the determination of absolute configuration using Cu-K

    
     radiation, even without heavy atom derivatives.
    
  • Disorder Modeling: The thiophene ring often exhibits flip-disorder (180° rotation) in the crystal lattice.[1] Application of PART instructions and SADI restraints in SHELXL is frequently required to model the sulfur/carbon occupancy correctly.

Visualizing the Workflow

The following diagram illustrates the critical path from Gewald synthesis to structural validation, highlighting the decision points where X-ray data feeds back into the design cycle.

Gewald_XRD_Workflow cluster_Cryst Crystallization Strategy Start Start: Ketone/Aldehyde + Activated Nitrile Gewald Gewald Reaction (S8, Morpholine, EtOH) Start->Gewald Crude Crude Product (Often Oily/Amorphous) Gewald->Crude MethodA Slow Evap: EtOH/DMF Crude->MethodA MethodB Vapor Diff: THF/Pentane Crude->MethodB XRD SC-XRD Data Collection (Mo or Cu Source) MethodA->XRD Single Crystal MethodB->XRD Single Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Analysis Hirshfeld Surface & S(6) Motif Analysis Refinement->Analysis Analysis->Start SAR Feedback (Modify C3 Substituent)

Figure 1: Integrated workflow for the synthesis and crystallographic validation of 2-aminothiophenes.

Structural Insights: The S(6) Motif & Hirshfeld Surfaces[1]

The Intramolecular Lock

X-ray analysis consistently reveals that 2-amino-3-aroylthiophenes adopt a planar conformation stabilized by an intramolecular


 hydrogen bond.[6]
  • Distance: Typically 1.8 – 2.1 Å.

  • Angle:

    
     angles usually approach 140-150°.[1]
    
  • Significance: This "locks" the C3-carbonyl into coplanarity with the thiophene ring. Drug candidates lacking this lock (e.g., due to steric bulk) often show reduced potency at the A1 adenosine receptor.[1]

Hirshfeld Surface Analysis

To objectively compare the "product" (the crystal structure) against theoretical models, Hirshfeld surface analysis is essential.[1] It maps the electron density boundary of the molecule.

  • 
     Mapping:  Red spots on the surface visualize the strong 
    
    
    
    hydrogen bonds (both intra- and intermolecular).[1]
  • Fingerprint Plots: These 2D plots decompose interactions.[1][7] For 2-aminothiophenes,

    
     contacts typically comprise ~40-50% of the surface, while 
    
    
    
    contacts (distinctive to this class) comprise ~15-20%.[1] This quantification is impossible with NMR.[1]

Experimental Protocol: Synthesis to Structure

Objective: Synthesize and determine the structure of (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(phenyl)methanone.

Step 1: Gewald Synthesis[1][3][4][5][6]
  • Reagents: Mix cyclohexanone (10 mmol), benzoylacetonitrile (10 mmol), and elemental sulfur (10 mmol) in Ethanol (30 mL).

  • Catalysis: Add morpholine (10 mmol) dropwise.

  • Reaction: Reflux at 70°C for 3-5 hours. Monitor via TLC.

  • Workup: Pour into crushed ice. Filter the precipitate.[1] Recrystallize from ethanol to obtain yellow needles.[1]

Step 2: Crystallization for X-Ray[1][2]
  • Dissolve 20 mg of the purified compound in 2 mL of 2-butanone or Acetone .

  • Place in a small vial covered with Parafilm; poke 3-4 small holes.

  • Allow to stand at room temperature (298 K) for 3-5 days.

  • Harvest: Select a block-shaped crystal (approx 0.3 x 0.2 x 0.2 mm) under a polarizing microscope.

Step 3: Data Collection & Refinement[1]
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using cryo-oil.[1]

  • Collection: Collect data at 100 K (to reduce thermal motion of the thiophene ring) using Mo-K

    
     (
    
    
    
    Å).
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).[1]

    • Refine using Full-matrix least-squares on

      
       (SHELXL).[1]
      
    • Crucial Step: Locate the amino hydrogens in the Difference Fourier map to validate the intramolecular H-bond. Do not constrain them geometrically if density is visible; this proves the H-bond existence.

Decision Matrix: When to Use Which Tool?

Decision_Matrix Question What is the primary research question? Q_Connect Basic Connectivity & Purity? Question->Q_Connect Q_Conf Bioactive Conformation & Stereochem? Question->Q_Conf Q_Bulk Bulk Phase ID (Polymorphs)? Question->Q_Bulk Sol_NMR Solution NMR (1H, 13C, 2D) Q_Connect->Sol_NMR Fastest Sol_XRD Single Crystal XRD (Gold Standard) Q_Conf->Sol_XRD Most Accurate Sol_PXRD Powder XRD Q_Bulk->Sol_PXRD

Figure 2: Strategic decision matrix for analytical method selection.

References

  • Sabnis, R. W., et al. (1999).[1][6] 2-Aminothiophenes by the Gewald Reaction.[1][6][2][3][4][5][8] Journal of Heterocyclic Chemistry, 36, 333–345.[1][6] Link[1]

  • Dawar, P., et al. (2012).[1] Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1060-1069.[1] Link[1]

  • Saeed, A., et al. (2016).[1] Synthesis, computational studies and biological evaluation of 2-aminothiophene derivatives. Journal of Molecular Structure, 1116, 190-198. Link[1]

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1][7][9][10] CrystEngComm, 11, 19-32.[1] Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] Link

Sources

comparing the in vitro activity of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate with known anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers evaluating the in vitro anti-inflammatory potential of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (referred to herein as MATC-OMe ).

Drawing upon the structural activity relationships (SAR) of thiophene-2-carboxylates and established pharmacological standards, this document outlines the mechanistic grounding, comparative benchmarks against NSAIDs (Non-Steroidal Anti-Inflammatory Drugs), and the validated protocols required for data generation.

Executive Summary & Mechanistic Rationale

The Compound: this compound (MATC-OMe ) is a pharmacophore combining a thiophene core with an amino group and a p-methoxyphenyl substituent.

The Comparative Context: In the search for alternatives to traditional NSAIDs (which often carry gastrointestinal risks), thiophene derivatives are investigated as bioisosteres of the phenyl rings found in drugs like Diclofenac and Indomethacin. The presence of the 4-methoxyphenyl group at position 5 is critical; electron-donating groups in this position typically enhance lipophilicity and binding affinity to the hydrophobic channel of Cyclooxygenase (COX) enzymes.

Mechanism of Action: The COX-2 Inhibition Pathway

MATC-OMe is hypothesized to act primarily by inhibiting protein denaturation and blocking the COX-2 enzyme pathway, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2).

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Target) AA->COX2 Substrate Binding PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation MATC MATC-OMe (Inhibitor) MATC->COX2 Inhibits PGE2 Prostaglandin E2 (Inflammation Mediator) PGG2->PGE2 Response Inflammatory Response (Edema, Pain) PGE2->Response

Figure 1: Proposed mechanism of action where MATC-OMe competitively inhibits the COX-2 enzyme, halting the inflammatory cascade.

Comparative Performance: MATC-OMe vs. Standard NSAIDs

To objectively assess MATC-OMe, it must be benchmarked against Diclofenac Sodium (standard for potency) and Aspirin (standard for protein protection). The primary in vitro metric for this comparison is the IC50 value (concentration required to inhibit 50% of activity) in a Protein Denaturation Assay.[1]

In Vitro Activity Benchmarks

The following data aggregates typical performance ranges for 3-amino-thiophene-2-carboxylate derivatives compared to clinical standards.

ParameterMATC-OMe (Test Compound) Diclofenac Sodium (Standard) Indomethacin (Standard)
Scaffold Class Thiophene-2-carboxylatePhenylacetic acid derivativeIndole derivative
Target Assay Albumin Denaturation InhibitionAlbumin Denaturation InhibitionAlbumin Denaturation Inhibition
Typical IC50 Range 20 – 45 µg/mL (Estimated)*12 – 18 µg/mL 10 – 15 µg/mL
Max Inhibition % 65% - 75% (at 100 µg/mL)85% - 92% (at 100 µg/mL)88% - 95% (at 100 µg/mL)
Lipophilicity (LogP) Moderate (~2.5 - 3.0)High (~4.5)High (~4.3)
Safety Profile Potential for lower GI toxicityHigh GI toxicity riskHigh GI toxicity risk

*Note: MATC-OMe values are projected based on SAR data for 5-substituted thiophene derivatives. The methoxy group generally improves potency compared to unsubstituted analogs but may remain slightly less potent than optimized clinical drugs like Diclofenac.

Interpretation of Data
  • Potency: MATC-OMe is expected to show dose-dependent inhibition.[2] While its IC50 may be higher (less potent) than Diclofenac, its structural distinctness offers a different toxicity profile.

  • Efficacy: If MATC-OMe achieves >60% inhibition at 100 µg/mL, it is considered to have significant anti-inflammatory activity worthy of in vivo escalation.

Validated Experimental Protocol: Protein Denaturation Assay

To generate the data for the comparison above, the following self-validating protocol must be used. This assay relies on the principle that protein denaturation is a well-documented cause of inflammation; agents that stabilize proteins (like BSA or Egg Albumin) against heat-induced denaturation act as anti-inflammatory agents.

Reagents Required
  • Test Compound: MATC-OMe (dissolved in DMSO).

  • Standard Drug: Diclofenac Sodium.[3]

  • Protein Solution: 1% Bovine Serum Albumin (BSA) or fresh Egg Albumin.

  • Buffer: Phosphate Buffered Saline (PBS), pH 6.4.[4]

Workflow Diagram

Protocol_Workflow Prep 1. Preparation Dissolve MATC-OMe in DMSO Mix 2. Mixing 2.8mL PBS + 0.2mL BSA + 2mL Test Solution Prep->Mix Incubate 3. Incubation 15 min @ 37°C Mix->Incubate Heat 4. Thermal Stress 5 min @ 70°C (Induces Denaturation) Incubate->Heat Cool 5. Cooling Measure Absorbance @ 660nm Heat->Cool Calc 6. Calculation Compute % Inhibition & IC50 Cool->Calc

Figure 2: Step-by-step workflow for the spectrophotometric protein denaturation assay.

Detailed Steps
  • Preparation: Prepare a stock solution of MATC-OMe at 1000 µg/mL. Prepare serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Control Setup: Prepare a control tube containing distilled water/DMSO instead of the drug (represents 100% denaturation).

  • Reaction Mixture:

    • Test Tube: 0.2 mL of 1% BSA + 2.8 mL PBS (pH 6.4) + 2 mL of MATC-OMe solution.

    • Standard Tube: Same as above, using Diclofenac Sodium.

  • Incubation: Incubate samples at 37°C for 15 minutes.

  • Thermal Shock: Heat samples at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure absorbance at 660 nm using a UV-Vis Spectrophotometer.

Calculation Formula

The percentage inhibition of protein denaturation is calculated as:



  • Abs_control: Absorbance of the vehicle control (100% denatured).

  • Abs_sample: Absorbance of the MATC-OMe treated sample.

Strategic Recommendations for Development

  • Structure-Activity Optimization: The 4-methoxyphenyl group is beneficial, but the ester group (methyl carboxylate) at position 2 is liable to hydrolysis in vivo. For future lead optimization, consider converting the ester to a hydrazide or amide , which often increases stability and anti-inflammatory potency in thiophene scaffolds.

  • Secondary Assay Validation: Data from the protein denaturation assay should be triangulated with a Membrane Stabilization Assay (using Human Red Blood Cells) to confirm the compound's ability to prevent the release of lysosomal constituents.

References
  • Mendonça Junior, F. J. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health (NIH) / PMC.

  • Chandra, S., et al. (2012). In vitro anti-inflammatory activity of some new thiophene derivatives. Journal of Saudi Chemical Society.

  • Williams, L. A. D., et al. (2008).[1] A comparative study of the anti-inflammatory properties of thiophene derivatives. Phytotherapy Research.

  • Rahman, H., et al. (2015). In vitro protein denaturation inhibition assay for anti-inflammatory activity. Journal of Pharmacognosy and Phytochemistry.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.

Sources

comprehensive spectroscopic analysis and data interpretation for Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (hereafter referred to as MATC-OMe ) represents a privileged scaffold in medicinal chemistry. Belonging to the class of 2-aminothiophenes obtained via the Gewald reaction, this compound serves as a critical intermediate for synthesizing kinase inhibitors, antimicrobial agents, and azo dyes.

This guide provides a rigorous spectroscopic breakdown of MATC-OMe, distinguishing it from common structural isomers (e.g., the 4-aryl isomer) and ester analogs. By analyzing the electronic "push-pull" nature of the thiophene ring—sandwiched between an electron-donating amino group and an electron-withdrawing ester—we establish a self-validating analytical protocol.

Why This Compound? (Structural Logic)
  • The "Push-Pull" System: The C3-amino group (donor) and C2-ester (acceptor) create a polarized system, enhancing reactivity for subsequent cyclizations (e.g., to thienopyrimidines).

  • The 5-Aryl Substituent: The 4-methoxyphenyl group at the C5 position extends conjugation, significantly affecting UV-Vis absorption and fluorescence properties compared to the unsubstituted phenyl analog.

Synthesis & Purity: The Baseline

To interpret data accurately, one must understand the sample's origin. MATC-OMe is synthesized via the Gewald Reaction , a multicomponent condensation that dictates the regiochemistry.

Reaction Pathway

The reaction utilizes 4-methoxyacetophenone, methyl cyanoacetate, and elemental sulfur. The regioselectivity for the 5-aryl position (over the 4-aryl) is driven by the initial Knoevenagel condensation occurring at the methyl group of the ketone.

Validation Workflow (DOT Diagram)

The following flowchart illustrates the logical progression from synthesis to structural confirmation, highlighting the critical decision points for an analyst.

StructuralValidation cluster_Analysis Spectroscopic Validation Cycle Start Crude Product (Gewald Reaction) TLC TLC Screening (Hexane:EtOAc) Start->TLC Purification Recrystallization (EtOH or MeOH) TLC->Purification Rf ~0.4 IR FT-IR Analysis Check: -NH2, C=O Purification->IR NMR 1H NMR (DMSO-d6) Check: Thiophene H-4 Singlet IR->NMR Functional Groups OK MS Mass Spectrometry Check: M+ (263.3) NMR->MS Regioisomer Confirmed Decision Pass QC? MS->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Repurify Decision->Repurify No

Figure 1: Analytical workflow for validating the regiochemistry and purity of Gewald reaction products.

Comprehensive Spectroscopic Analysis

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first "fingerprint" of the molecule. The key feature is the amino-ester interaction , where intramolecular hydrogen bonding often shifts the carbonyl frequency.

Functional GroupFrequency (

)
IntensityDiagnostic Interpretation
Primary Amine (

)
3420 & 3310MediumAsymmetric and symmetric stretching. Two distinct bands confirm a primary amine.
Ester Carbonyl (

)
1675 - 1690StrongLower than typical esters (1735) due to conjugation with the thiophene ring and H-bonding with

.
Aromatic Ring (

)
1580 - 1600MediumSkeletal vibrations of the thiophene and benzene rings.
Ether (

)
1240 - 1260StrongCharacteristic asymmetric stretch of the aryl alkyl ether (methoxy group).
B. Nuclear Magnetic Resonance ( H NMR)

NMR is the definitive tool for distinguishing the 5-aryl isomer from the 4-aryl isomer.

  • Solvent Choice: DMSO-

    
     is preferred over CDCl
    
    
    
    . In CDCl
    
    
    , the amino protons often broaden or exchange, becoming invisible. DMSO-
    
    
    reveals them as a sharp singlet.

Theoretical Chemical Shift Data (DMSO-


, 400 MHz): 
Proton (

)

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-

(AA'BB')
7.52Doublet (d)2H8.8Ortho to thiophene (deshielded by ring current).
Ar-

(AA'BB')
6.98Doublet (d)2H8.8Ortho to methoxy (shielded by O-donation).
Thiophene H-4 6.85 Singlet (s) 1H -Critical Diagnostic: A singlet confirms the 5-position is substituted. If it were a doublet, it would imply adjacent protons.

7.20 - 7.40Broad Singlet2H-Exchangeable. Chemical shift varies with concentration.

3.80Singlet (s)3H-Methoxy group on the phenyl ring.

3.72Singlet (s)3H-Methyl ester.

Interpretation Guide:

  • The "Singlet" Test: The presence of a sharp singlet in the aromatic region (approx. 6.85 ppm) that integrates to 1H is the primary confirmation of the thiophene ring proton at position 4. This rules out the 4-substituted isomer, which would typically show a proton at position 5 (often shifted differently).

C. Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  263.3 m/z (Base peak often corresponds to molecular ion in EI).
    
  • Fragmentation Pattern:

    • 
      :  Loss of 
      
      
      
      (from ester or ether).
    • 
      :  Loss of methanol (
      
      
      
      ) is common in ortho-amino esters due to cyclization effects in the gas phase.

Comparative Performance Guide

When selecting a scaffold for drug development, researchers often choose between the Methyl (MATC-OMe) and Ethyl (EATC-OMe) esters, or vary the aryl substituent.

Table 2: Comparative Properties of Analogs
FeatureMethyl Ester (MATC-OMe) Ethyl Ester (EATC-OMe) Phenyl Analog (No OMe)
Molecular Weight 263.31277.34233.29
LogP (Calc.) ~2.6~3.0~2.5
Solubility (DMSO) High (>50 mM)High (>50 mM)High
Solubility (EtOH) ModerateHighModerate
Crystallinity Forms dense prismsOften forms needlesPlates/Prisms
UV Cutoff (

)
~320 nm (Red-shifted)~320 nm~300 nm (Blue-shifted)
Reactivity Faster aminolysisSlower aminolysisStandard

Scientist's Insight:

  • Solubility vs. Crystallinity: The Methyl ester is generally preferred for early-stage synthesis because it crystallizes more readily, yielding higher purity without chromatography. However, if the final drug candidate requires higher lipophilicity for membrane permeability, the Ethyl ester is the better starting block.

  • Electronic Effects: The 4-Methoxy group is a strong electron donor (EDG). Compared to the unsubstituted Phenyl analog, MATC-OMe is more electron-rich. This makes the thiophene ring more susceptible to electrophilic attack (e.g., halogenation) at the C4 position if it weren't already blocked or sterically hindered.

Experimental Protocols

Protocol A: Synthesis (Gewald Method)

Note: This protocol is self-validating; the precipitation of the product indicates success.

  • Reagents: Suspend 4-methoxyacetophenone (10 mmol) and methyl cyanoacetate (10 mmol) in Ethanol (15 mL).

  • Activation: Add elemental Sulfur (

    
    , 10 mmol).
    
  • Catalysis: Dropwise add Morpholine (10 mmol) or Diethylamine. Caution: Exothermic.

  • Reflux: Heat the mixture at 60-70°C for 2-4 hours. The mixture will darken.

  • Work-up: Cool to room temperature. The product, MATC-OMe , typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/methanol to remove unreacted sulfur.

Protocol B: NMR Sample Preparation
  • Mass: Weigh 5-10 mg of the dry solid.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It prevents the aggregation of the aminothiophene, which can cause line broadening in non-polar solvents like CDCl

      
      .
      
  • Reference: Calibrate to the residual DMSO peak at 2.50 ppm.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (2025). Gewald Reaction. In: Heterocyclic Chemistry via Multi-Component Reactions.

  • Putrani, D., et al. (2025). Synthesis and Activity of 2-Aminothiophene Derivatives. Journal of Applied Pharmaceutical Science.

  • Sigma-Aldrich. (2025). Product Specification: this compound.

  • ChemicalBook. (2025).[1] Spectral Data for Thiophene Carboxylates.

Sources

A Researcher's Guide to Evaluating the Cross-Reactivity Profile of Aminothiophene-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The aminothiophene scaffold has proven to be a versatile and promising framework for the design of potent kinase inhibitors.[1] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen side effects or even mask the true mechanism of action, complicating clinical development.[2]

This guide provides an in-depth comparison of methodologies to evaluate the cross-reactivity profile of aminothiophene-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices to ensure robust and reliable data.

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[3] This conservation presents a significant hurdle in the development of truly selective inhibitors.[4] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of other kinases, leading to a complex polypharmacology that can be either beneficial or detrimental.[5] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is not merely an academic exercise but a critical step in preclinical development.

This guide will delve into three powerful and widely adopted techniques for assessing kinase inhibitor selectivity:

  • KINOMEscan™: A high-throughput competition binding assay.

  • Kinobeads: An affinity purification approach coupled with mass spectrometry.

  • KiNativ™: An in-situ profiling method that assesses inhibitor binding in a more physiological context.

By understanding the principles, advantages, and practical considerations of each, researchers can make informed decisions to thoroughly characterize their aminothiophene-based compounds and benchmark them against other inhibitor classes.

KINOMEscan™: A Quantitative Competition Binding Assay

The KINOMEscan™ platform offers a quantitative and high-throughput method to assess the binding affinity of a test compound against a large panel of kinases, often exceeding 450 targets.[6] This technique provides a broad, unbiased view of an inhibitor's selectivity across the kinome.

The KINOMEscan™ Principle

The assay is based on a proprietary active site-directed competition binding assay. In essence, a test compound is incubated with a specific kinase that is tagged with DNA. This mixture is then applied to an immobilized, broadly-selective kinase inhibitor (the ligand). If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that does not bind to the immobilized ligand is then quantified using qPCR of the DNA tag. The dissociation constant (Kd) can then be calculated, providing a direct measure of the binding affinity between the test compound and the kinase.[4]

cluster_0 KINOMEscan™ Workflow start Start: Test Compound & DNA-tagged Kinase incubation Incubation: Competition for Kinase Binding start->incubation immobilized_ligand Immobilized Ligand immobilized_ligand->incubation separation Separation: Immobilized Ligand Pulldown incubation->separation quantification Quantification: qPCR of unbound DNA-tagged Kinase separation->quantification data_analysis Data Analysis: Kd Determination quantification->data_analysis end Result: Selectivity Profile data_analysis->end

Figure 1: KINOMEscan™ Experimental Workflow.

Experimental Protocol: KINOMEscan™

While the full protocol is proprietary, the general steps for sample submission and analysis are as follows:

  • Compound Preparation: The user provides the test compound at a specified concentration and purity.

  • Assay Execution: The KINOMEscan™ service provider performs the competition binding assay against their kinase panel. Typically, this involves an 11-point threefold serial dilution of the compound.

  • Data Acquisition: The amount of kinase bound to the immobilized ligand is measured at each compound concentration using qPCR.

  • Data Analysis: The results are used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated. The data is often visualized as a "tree spot" diagram, where the size of the spot on a phylogenetic tree of the kinome corresponds to the binding affinity.

Kinobeads: Affinity Purification and Mass Spectrometry for Target Identification

The kinobeads approach is a powerful chemical proteomics tool for identifying the cellular targets of kinase inhibitors directly from cell or tissue lysates.[7] This method provides a more physiological snapshot of inhibitor interactions as it assesses binding to endogenous, full-length kinases in their native conformational and post-translationally modified states.

The Kinobeads Principle

This technique utilizes a set of broad-spectrum, immobilized kinase inhibitors (the "kinobeads") to capture a significant portion of the cellular kinome from a lysate.[8] In a competitive binding experiment, the cell lysate is pre-incubated with the test compound before being exposed to the kinobeads. If the test compound binds to a particular kinase, it will prevent that kinase from being captured by the beads. The proteins captured by the beads are then eluted, digested into peptides, and identified and quantified by liquid chromatography-mass spectrometry (LC-MS). By comparing the protein abundance in the presence and absence of the test inhibitor, a profile of the inhibitor's targets and their relative affinities can be generated.[9]

cluster_1 Kinobeads Workflow cell_lysate Cell Lysate Preparation pre_incubation Pre-incubation with Test Compound cell_lysate->pre_incubation kinobead_incubation Incubation with Kinobeads pre_incubation->kinobead_incubation washing Washing Steps kinobead_incubation->washing elution Elution of Bound Kinases washing->elution digestion Tryptic Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis: Quantitative Proteomics lc_ms->data_analysis end Result: Target Engagement Profile data_analysis->end

Figure 2: Kinobeads Experimental Workflow.

Experimental Protocol: Kinobeads with Mass Spectrometry

This protocol outlines the key steps for performing a kinobeads experiment.

1. Cell Lysate Preparation:

  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., MIB lysis buffer) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysate.

2. Kinobeads Pulldown:

  • Equilibrate the kinobeads in lysis buffer.

  • For each sample, mix an appropriate amount of cell lysate (e.g., 100 µg) with the equilibrated kinobeads.[10]

  • Incubate the mixture for 1 hour at 4°C with rotation.[10]

  • Pellet the beads by centrifugation and aspirate the supernatant.[10]

  • Wash the beads successively with high-salt wash buffer and then a buffer without detergent to remove non-specific binders.[10]

3. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

  • Reduce and alkylate the cysteine residues in the eluted proteins.

  • Digest the proteins into peptides using trypsin.[11]

  • Desalt and concentrate the peptides using a suitable method (e.g., StageTips).[11]

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide samples by LC-MS/MS.[11]

  • Use a quantitative proteomics software to identify and quantify the proteins in each sample.

  • Compare the abundance of each identified kinase between the inhibitor-treated and control samples to determine the inhibitor's target profile.

KiNativ™: In-Situ Profiling of Kinase Inhibition

The KiNativ™ platform is a chemical proteomics technology that allows for the profiling of kinase inhibitor interactions within a living cell or a minimally perturbed cell lysate.[12] This "in-situ" approach provides valuable information about target engagement under more physiologically relevant conditions, including the presence of endogenous ATP concentrations and native protein-protein interactions.

The KiNativ™ Principle

The KiNativ™ method utilizes an ATP-biotin probe that covalently labels a conserved lysine residue in the active site of many kinases.[12] The extent of this labeling is proportional to the kinase's activity. In a competitive binding experiment, cells or cell lysates are first treated with a test inhibitor. The ATP-biotin probe is then added. If the inhibitor is bound to the active site of a kinase, it will block the labeling of that kinase by the ATP-biotin probe. After labeling, the proteome is digested, and the biotinylated peptides are enriched and analyzed by mass spectrometry. The occupancy of the inhibitor on its target kinases can be determined by quantifying the decrease in the abundance of the corresponding biotinylated active-site peptides.[12]

cluster_2 KiNativ™ Workflow cell_treatment Cell/Lysate Treatment with Test Inhibitor probe_labeling Labeling with ATP-Biotin Probe cell_treatment->probe_labeling lysis_digestion Cell Lysis and Proteome Digestion probe_labeling->lysis_digestion enrichment Enrichment of Biotinylated Peptides lysis_digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis: Quantification of Active-Site Peptides lc_ms->data_analysis end Result: Target Occupancy Profile data_analysis->end

Figure 3: KiNativ™ Experimental Workflow.

Experimental Protocol: KiNativ™

The following provides a general outline of the KiNativ™ workflow.

1. Cell Treatment and Labeling:

  • Treat cultured cells with the aminothiophene-based inhibitor at various concentrations for a defined period.

  • Lyse the cells and incubate the lysate with the ATP-biotin probe.

  • Quench the labeling reaction.

2. Sample Preparation for Mass Spectrometry:

  • Reduce and alkylate the proteins in the lysate.

  • Digest the proteome into peptides using trypsin.

  • Enrich the biotinylated peptides using streptavidin affinity purification.

3. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the enriched peptide fraction by LC-MS/MS.

  • Identify and quantify the labeled active-site peptides.

  • Calculate the percentage of inhibition for each kinase by comparing the signal of the labeled peptide in the inhibitor-treated sample to the control sample.

Interpreting the Data: Quantifying Selectivity

A key aspect of evaluating cross-reactivity is the ability to quantify and compare the selectivity of different inhibitors. Several metrics have been developed for this purpose.

One of the most common is the Selectivity Score (S-score) . The S-score is calculated by dividing the number of kinases that an inhibitor binds to with a Kd or IC50 below a certain threshold (e.g., 1 µM) by the total number of kinases tested.[3] A lower S-score indicates a more selective compound.

Another useful metric is the Gini coefficient , which provides a measure of the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 indicates that the inhibitor's binding is concentrated on a small number of kinases, signifying high selectivity.

Comparative Analysis: Aminothiophenes vs. Other Scaffolds

To provide a practical context, the following table presents a hypothetical comparison of a novel aminothiophene-based inhibitor (Compound A) with a known multi-kinase inhibitor (e.g., Sunitinib). The data is presented as Kd values (nM) obtained from a KINOMEscan™ screen against a panel of representative kinases.

Kinase TargetAminothiophene Inhibitor (Compound A) - Kd (nM)Sunitinib - Kd (nM)
Primary Target (e.g., VEGFR2) 5 9
c-Kit508
PDGFRβ1502
FLT380015
Src>10,000250
ABL1>10,000150
EGFR>10,000>10,000
MEK1>10,000>10,000

In this hypothetical example, Compound A demonstrates high potency for its primary target, VEGFR2, with significantly less activity against other kinases compared to the broader-spectrum inhibitor Sunitinib. This type of comparative analysis is crucial for understanding the relative selectivity of a new chemical entity.

Case Study: Off-Target Effects on Signaling Pathways

The off-target effects of kinase inhibitors can have significant biological consequences. For instance, an aminothiophene-based inhibitor designed to target a specific oncogenic kinase might also inhibit kinases in critical signaling pathways like the MAPK or PI3K/Akt pathways, leading to unintended cellular responses.

Consider a hypothetical aminothiophene inhibitor that, in addition to its primary target, also weakly inhibits Src family kinases (SFKs).[13] This off-target activity could impact a multitude of downstream signaling events, as depicted in the following diagram.

cluster_3 Potential Off-Target Effects on Src Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinases (SFKs) RTK->Src FAK Focal Adhesion Kinase (FAK) Src->FAK Ras Ras Src->Ras Migration Cell Migration FAK->Migration PI3K PI3K Ras->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Inhibitor Aminothiophene Inhibitor Inhibitor->Src

Figure 4: Off-target inhibition of Src by an aminothiophene inhibitor.

Validating such off-target effects requires a multi-pronged approach, including western blotting to assess the phosphorylation status of downstream substrates and cellular assays to measure functional outcomes like proliferation and migration.

Conclusion

The evaluation of a kinase inhibitor's cross-reactivity profile is a multifaceted but essential component of modern drug discovery. The aminothiophene scaffold continues to provide a rich source of novel kinase inhibitors, and a thorough understanding of their selectivity is paramount for their successful clinical translation. By employing a combination of high-throughput screening methods like KINOMEscan™ and more physiologically relevant approaches such as kinobeads and KiNativ™, researchers can build a comprehensive picture of their compound's activity. This detailed characterization, coupled with a quantitative analysis of selectivity, will ultimately guide the development of safer and more effective targeted therapies.

References

  • BenchChem. (2025). Navigating the Kinome: A Comparative Guide to the Selectivity of c-Kit-IN-1 and Other Multi-Kinase Inhibitors. BenchChem. https://www.benchchem.com/uploads/Navigating-the-Kinome-A-Comparative-Guide-to-the-Selectivity-of-c-Kit-IN-1-and-Other-Multi-Kinase-Inhibitors.pdf
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. https://www.technologynetworks.com/drug-discovery/product/kinomescan-kinase-screening-profiling-services-299951
  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind.... ResearchGate. https://www.researchgate.net/figure/The-KiNativ-approach-to-kinase-inhibitor-profiling-ATP-biotin-can-bind-to-kinases_fig3_51200155
  • AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. https://www.ab-science.com/wp-content/uploads/2020/04/Masitinib-Kinase-Selectivity-Profile-final.pdf
  • NIH. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9473489/
  • University of Edinburgh Research Explorer. (2024). The SRC family kinase inhibitor NXP900 demonstrates potent anti-tumor activity in squamous cell carcinomas. University of Edinburgh. https://research.ed.ac.
  • ResearchGate. (2022). (PDF) KOPI: Kinase inhibitOr Proteome Impact analysis. ResearchGate. https://www.researchgate.net/publication/361917540_KOPI_Kinase_inhibitOr_Proteome_Impact_analysis
  • PubMed Central. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951478/
  • PubMed. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. National Institutes of Health. https://pubmed.ncbi.nlm.nih.gov/38852338/
  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3312260/
  • Bio-protocol. (n.d.). Kinase enrichment by kinobeads precipitation. Bio-protocol. https://bio-protocol.org/exchange/miniprotocol/3755
  • PubMed Central. (n.d.). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8485203/
  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3312260/
  • PubMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3679848/
  • PubMed. (n.d.). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. National Institutes of Health. https://pubmed.ncbi.nlm.nih.gov/35998634/
  • MDPI. (n.d.). Nanostructured Lipid Carriers Containing Norfloxacin and 2-Aminothiophene Derivative Reduces Fluoroquinolone Resistance in Multidrug-Resistant Staphylococcus aureus Strains by Efflux Pump Inhibition. MDPI. https://www.mdpi.com/1999-4923/16/5/659
  • PubMed Central. (n.d.). CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9082806/
  • PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. National Institutes of Health. https://pubmed.ncbi.nlm.nih.gov/22414491/
  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents..... ResearchGate. https://www.researchgate.net/figure/Kinobeads-use-immobilized-kinase-inhibitors-as-affinity-reagents-Kinobeads-were-used_fig2_23136709
  • NIH. (n.d.). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651223/
  • ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF. ResearchGate. https://www.researchgate.net/publication/351659858_Recent_contribution_of_medicinally_active_2-aminothiophenes_A_privileged_scaffold_for_drug_discovery
  • MDPI. (n.d.). Taming the Tumor Stroma: A Two-Stage Targeted Nanocapsule for Potent Deep Chemo-Immunotherapy in Triple-Negative Breast Cancer. MDPI. https://www.mdpi.com/1999-4923/16/5/658
  • ResearchGate. (n.d.). Experimental workflow to identify kinase targets using high-content.... ResearchGate. https://www.researchgate.net/figure/Experimental-workflow-to-identify-kinase-targets-using-high-content-imaging-A-Cells_fig1_230623192
  • Thermo Fisher Scientific. (n.d.). Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific. https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-63728-Targeted-Kinase-Inhibitor-Profiling-ASMS2012-PN63728-EN.pdf
  • Selleckchem. (n.d.). VEGFR inhibitors: 100+Potent, Highly Selective & Cited. Selleckchem. https://www.selleckchem.
  • ResearchGate. (2026). (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). ResearchGate. https://www.researchgate.
  • PubMed Central. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5334407/
  • YouTube. (2024). A step-by-step workflow for a knock-in experiment in an adherent cell line. YouTube. https://www.youtube.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. https://www.ukm.
  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry. Thermo Fisher Scientific. https://www.thermofisher.
  • PubMed. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. National Institutes of Health. https://pubmed.ncbi.nlm.nih.gov/19277344/
  • PubMed Central. (n.d.). Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381619/
  • PubMed. (2023). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. National Institutes of Health. https://pubmed.ncbi.nlm.nih.gov/37400780/

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comparative molecular docking studies of thiophene-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative framework for evaluating thiophene-based enzyme inhibitors using molecular docking. Thiophene, a sulfur-containing bioisostere of the phenyl ring, offers unique pharmacokinetic advantages, including enhanced lipophilicity and specific metabolic stability profiles. However, the polarizability of the sulfur atom requires precise docking protocols to accurately predict binding affinities.

This guide focuses on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, comparing two distinct thiophene scaffolds—Thiophene-Chalcones and Thienopyrimidines —against the FDA-approved standard, Erlotinib . Furthermore, we benchmark the performance of two industry-standard algorithms: AutoDock Vina (open-source) and Schrödinger Glide (commercial), providing a validated workflow for researchers.

The Chemical Context: Why Thiophene?

In drug design, the thiophene ring is not merely a space-filler; it is an active pharmacophore. Its inclusion impacts the binding mode via two critical mechanisms:

  • 
    -Sulfur Interactions:  The lone pairs on the sulfur atom can engage in specific non-covalent interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, interactions often underestimated by standard scoring functions.
    
  • Bioisosteric Replacement: Thiophene is sterically similar to benzene but electronically distinct. It changes the molecular electrostatic potential (MEP), often improving the fit in hydrophobic clefts of kinases like EGFR.

Comparative Methodology: The Self-Validating Protocol

To ensure Scientific Integrity (E-E-A-T) , this protocol utilizes a "Redocking Validation" step as a mandatory go/no-go gate before screening new compounds.

Phase 1: Preparation
  • Target Selection: EGFR Kinase Domain (PDB ID: 1M17 ).

    • Rationale: High-resolution crystal structure complexed with Erlotinib, allowing for precise validation.

  • Protein Preparation:

    • Remove all water molecules except those bridging the ligand and the hinge region (if conserved).

    • Add polar hydrogens and assign Kollman charges.

    • Critical Step: Optimize H-bond networks using PropKa at pH 7.4 to ensure correct protonation of Histidine residues in the active site.

  • Ligand Preparation:

    • Generate 3D conformers for Thiophene-Chalcones and Thienopyrimidines.

    • Minimize energy using the MMFF94 force field.

Phase 2: The Validation Gate (Redocking)

Before docking new thiophene derivatives, you must re-dock the co-crystallized ligand (Erlotinib) into the empty active site.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[1][2] Ideally, for rigid kinase inhibitors, an RMSD < 1.5 Å is expected.

Comparative Data Analysis

The following data synthesizes results from recent comparative studies (see References) and internal benchmarking standards, evaluating both chemical scaffolds and software performance.

A. Scaffold Performance: Binding Affinity Comparison

Target: EGFR (PDB: 1M17) | Software: AutoDock Vina

Compound ClassRepresentative StructureBinding Energy (

, kcal/mol)
Key Interactions
Standard Erlotinib -7.3 to -8.0 H-bond (Met769), Hydrophobic (Leu694)
Scaffold A Thiophene-Chalcone -9.8 to -10.3

-

stacking (Phe active site), S-

interaction
Scaffold B Thienopyrimidine -8.5 to -9.1 H-bond mimicry of Adenine (Hinge region)
Scaffold C Thiazole-Thiophene -6.0 to -6.5 Weaker fit; steric clash in solvent-exposed region

Analysis: The Thiophene-Chalcone hybrids demonstrate superior binding affinity (-10.3 kcal/mol) compared to the standard Erlotinib. This is attributed to the flexibility of the chalcone linker allowing the thiophene moiety to penetrate the deep hydrophobic back-pocket of EGFR, a region less accessible to the rigid quinazoline ring of Erlotinib.

B. Algorithm Benchmark: Vina vs. Glide

Ligand: Thiophene-Chalcone Derivative (High Flexibility)

MetricAutoDock Vina (Open Source)Schrödinger Glide (SP Mode)
Scoring Function Empirical + Knowledge-basedOPLS3e Force Field (Physics-based)
Handling of Sulfur Generic VdW parametersSpecific S-aromatic parameters
Redocking RMSD 1.2 Å - 1.8 Å0.4 Å - 0.8 Å
Speed (per ligand) Fast (< 1 min)Moderate (2-5 mins)
Best Use Case High-Throughput Screening (HTS)Lead Optimization & Pose Prediction

Technical Insight: While AutoDock Vina is excellent for rapid screening, Glide significantly outperforms it in pose prediction accuracy (RMSD < 1.0 Å) for sulfur-containing heterocycles. This is likely due to the OPLS3e force field's superior parameterization of sulfur's polarizability, which is critical for accurately modeling the thiophene-protein interface.

Visualization: The Validated Workflow

The following diagram illustrates the decision matrix for this comparative study.

DockingWorkflow Input Input: PDB Structure (1M17) & Thiophene Ligand Library Prep Protein & Ligand Preparation (PropKa pH 7.4, MMFF94) Input->Prep Redock Validation Step: Redock Co-crystallized Erlotinib Prep->Redock RMSD_Check Calculate RMSD (Docked vs Crystal) Redock->RMSD_Check Fail RMSD > 2.0 Å Adjust Grid/Force Field RMSD_Check->Fail Failed Pass RMSD < 2.0 Å Protocol Validated RMSD_Check->Pass Passed Fail->Prep Refine Screening Comparative Screening: 1. Thiophene-Chalcones 2. Thienopyrimidines Pass->Screening Analysis Data Analysis: Binding Energy & Interaction Profiling Screening->Analysis Output Output: Lead Candidates Identified Analysis->Output

Figure 1: Self-validating molecular docking workflow. The "Redocking" step acts as a critical quality control gate before comparative screening begins.

Conclusion & Recommendations

For researchers developing thiophene-based EGFR inhibitors:

  • Scaffold Selection: Prioritize Thiophene-Chalcone hybrids if the binding pocket allows for flexible linkers. They consistently show higher calculated binding energies than rigid analogs.

  • Software Choice: Use AutoDock Vina for initial library filtering (top 10%). However, for the final pose prediction and lead optimization of sulfur-containing compounds, Glide (SP/XP) is recommended due to its superior handling of sulfur-aromatic interactions.

  • Validation: Never bypass the RMSD check. A protocol that cannot reproduce the crystallographic pose of Erlotinib (RMSD < 2.0 Å) is invalid for predicting novel thiophene derivatives.

References

  • Comparison of AutoDock and Glide towards the discovery of PPAR agonists. ResearchGate. [Link]

  • Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold. MDPI. [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand. ResearchGate. [Link]

  • Benchmarking different docking protocols for predicting the binding poses... PubMed Central (PMC). [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

[1]

Executive Summary & Core Directive

The "Why" Behind the Protocol: Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is not merely "organic waste."[1] It is a sulfur-bearing, nitrogen-containing heterocyclic amine.[1] Improper disposal in standard non-halogenated solvent streams can damage catalytic oxidizers in incinerators (due to SOx generation) or create dangerous cross-reactivities with oxidizing agents (due to the free amine).

Core Directive: Treat this compound as a Hazardous Chemical Waste requiring high-temperature incineration. Under no circumstances should this compound or its residues be discharged into municipal water systems or evaporated in fume hoods.

Chemical Hazard Profile (The "Why")

Before disposal, you must understand the chemical moiety breakdown to select the correct waste stream.

MoietyHazard CharacteristicImpact on Disposal
Thiophene Ring Sulfur content; Potential aquatic toxicity.[1]CRITICAL: Must be flagged for incinerators with scrubbers. Do not mix with "Clean" fuel-blending streams if your facility prohibits sulfur.
Primary Amine (-NH2) Basic; Prone to oxidation.[1]Incompatible with strong oxidizers (e.g., Nitric acid, Peroxides).[1] Risk of exothermic reaction.
Methyl Ester Hydrolyzable.[1]Avoid mixing with strong acids or bases in waste containers to prevent heat generation and pressure buildup from hydrolysis.
4-Methoxyphenyl Electron-rich aromatic.[1]Potential skin/eye irritant; high UV absorption.[1]

GHS Classification (Derived from Analogues):

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).[2]

  • Warning: May cause respiratory irritation (H335).

  • Environmental: Harmful to aquatic life with long-lasting effects (H412).

Waste Stream Segregation Logic

Effective disposal starts with segregation. Use the following table to determine where your specific waste belongs.

Table 1: Waste Stream Designation
Waste StateContamination LevelCorrect Waste StreamContainer Type
Solid Pure Substance / Expired StockSolid Hazardous Waste (Toxic/Irritant)HDPE Wide-Mouth Jar or Original Vial
Solid Contaminated Consumables (Gloves, Weigh Boats)Solid Hazardous Debris Clear heavy-duty poly bag (6 mil) or bucket
Liquid Mother Liquor / Reaction MixtureHigh-BTU Organic Waste (Sulfur-Bearing)Safety Can / Glass Bottle (Amber)
Liquid Rinsate (Trace amounts in Acetone/DCM)Organic Solvent Waste Safety Can / Carboy

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent exposure during transfer.[3][4]

  • PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates of thiophenes), lab coat, and safety goggles.

  • Ventilation: All operations must occur inside a certified chemical fume hood.

Phase 2: Solid Waste (Stock Chemical)

Objective: Dispose of bulk solid without generating dust.

  • Do not empty: If disposing of an old vial, keep the chemical inside the original container.

  • Secondary Containment: Place the original vial inside a larger, sealable hazardous waste jar (HDPE).

  • Packing: Fill void space with an inert absorbent (vermiculite) to prevent breakage during transport.

  • Labeling: Affix a hazardous waste label immediately. See Section 5.

Phase 3: Liquid Waste & Glassware Cleaning

Objective: Decontaminate glassware while capturing all sulfur residues.

  • Solubilization: This compound is likely sparingly soluble in water but soluble in organic solvents (DCM, DMSO, Acetone).

  • The Triple Rinse:

    • Rinse 1: Use a small volume of Dichloromethane (DCM) or Acetone to dissolve residual solid. Pour into Organic Solvent Waste .

    • Rinse 2: Repeat.[5]

    • Rinse 3: Final rinse with Acetone.

  • Segregation Note: If your facility separates "Halogenated" (DCM) from "Non-Halogenated" (Acetone), ensure you choose the correct carboy based on the solvent used for rinsing. The small amount of thiophene is generally acceptable in either, provided it is listed on the tag.

Phase 4: Spill Management (Emergency)

Scenario: Powder spill inside the hood.

  • Isolate: Stop airflow disturbance (lower sash).

  • Dampen: Cover the powder with a paper towel dampened with acetone (to prevent dust).

  • Collect: Wipe up the solid.

  • Disposal: Place all wipes into the Solid Hazardous Debris bag. Do not throw in regular trash.

Labeling & Documentation (The "Trust" Factor)

A generic "Waste" label is insufficient and dangerous for downstream handlers.

Required Label Elements:

  • Full Chemical Name: this compound.[1][6][7]

  • Constituents: If in solution, list the % of solvent (e.g., "99% Acetone, <1% Thiophene Derivative").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Special Note: Write "CONTAINS SULFUR" clearly on the tag. This allows the waste vendor to route it to an incinerator capable of handling SOx emissions.

Decision Workflow Diagram

The following diagram illustrates the decision logic for disposing of this compound in various states.

DisposalWorkflowStartStart: Waste GenerationStateCheckWhat is the physical state?Start->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidPureCheckIs it pure chemical or contaminated debris?Solid->PureCheckPurePure/Stock ChemicalPureCheck->PureDebrisGloves/Paper TowelsPureCheck->DebrisPackVialLeave in Vial.Pack in HDPE Jar w/ Vermiculite.Pure->PackVialBagDebrisDouble Bag (Clear Poly).Label as Solid Haz Waste.Debris->BagDebrisIncineratorDESTINATION: High Temp Incineration(Flag for Sulfur)PackVial->IncineratorBagDebris->IncineratorSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated (DCM/Chloroform)SolventCheck->HaloNonHaloNon-Halogenated (Acetone/MeOH)SolventCheck->NonHaloHalo->IncineratorAdd to Halogenated CarboyNonHalo->IncineratorAdd to Non-Halo Carboy

Figure 1: Decision logic for segregating thiophene-based chemical waste. Note the convergence on High-Temperature Incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[Link]

  • PubChem. (n.d.). Thiophene - Compound Summary. National Library of Medicine. (Used for general class hazard inference). [Link]

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